12:0 Diether PC
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[(2R)-2,3-didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68NO6P/c1-6-8-10-12-14-16-18-20-22-24-27-36-30-32(31-39-40(34,35)38-29-26-33(3,4)5)37-28-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/t32-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIPSRFEJKMJG-JGCGQSQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (DODPC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (DODPC) is a synthetic, saturated diether phospholipid that offers unique advantages in the fields of drug delivery and biomembrane research. Its ether linkages, replacing the more common ester bonds, confer enhanced stability against chemical and enzymatic degradation, making it a robust component for liposomal formulations. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and applications of DODPC, with a focus on its use in the development of advanced drug delivery systems. Detailed experimental protocols for the preparation and characterization of DODPC-containing liposomes are presented, along with an exploration of its interactions with cellular signaling pathways.
Introduction
Phospholipids (B1166683) are fundamental components of biological membranes and have been extensively utilized as building blocks for liposomal drug delivery systems. While traditional liposomes are often formulated with ester-linked phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), these are susceptible to hydrolysis by lipases. 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (DODPC) is a diether analog of phosphatidylcholine, featuring two dodecyl (C12) chains linked to the glycerol (B35011) backbone via stable ether bonds. This structural modification significantly increases its resistance to enzymatic and chemical degradation, leading to more stable vesicles with prolonged circulation times in vivo.[1][2] This guide delves into the core aspects of DODPC, providing researchers with the necessary information to effectively utilize this lipid in their work.
Structure and Physicochemical Properties
The chemical structure of DODPC consists of a chiral glycerol backbone, two dodecyl ether chains at the sn-1 and sn-2 positions, and a phosphocholine (B91661) headgroup at the sn-3 position.
Chemical Structure of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine
Caption: Molecular components of DODPC.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of DODPC is presented in Table 1. It is important to note that while extensive data is available for ester-linked phospholipids, specific experimental values for some of DODPC's properties are less common. In such cases, estimations based on trends observed in homologous series of saturated phospholipids are provided.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₈NO₆P | N/A |
| Molecular Weight | 593.9 g/mol | N/A |
| Phase Transition Temperature (Tm) | Estimated to be in the range of the corresponding ester lipid, DLPC (~ -1.0 °C) but potentially slightly higher due to ether linkages. Experimental determination is recommended. | [3] |
| Critical Micelle Concentration (CMC) | Estimated to be in the millimolar range, similar to other lysophospholipids with comparable chain lengths. For instance, the CMC for 1-dodecanoyl-sn-glycero-3-phosphocholine (B1207832) is 0.70 mM.[4][5] | [4][5] |
| Stability | Highly resistant to hydrolysis by lipases and chemical degradation due to ether linkages.[1][2] | [1][2] |
Applications in Drug Delivery and Research
The enhanced stability of DODPC makes it an attractive candidate for various applications, particularly in the design of long-circulating liposomes for targeted drug delivery.
-
Stable Liposomal Formulations: The resistance of ether linkages to hydrolysis contributes to the formulation of liposomes with increased stability in biological fluids, potentially leading to longer circulation times and improved drug retention.[6][7]
-
Model Membranes: DODPC can be used to create model membranes for studying the biophysical properties of ether lipids and their interactions with membrane proteins and other molecules.
-
Modulation of Cellular Processes: Ether lipids have been implicated in various cellular signaling pathways, and DODPC can serve as a tool to investigate these processes.[1]
Experimental Protocols
Preparation of DODPC Liposomes by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[8][9][10][11]
Experimental Workflow for Liposome (B1194612) Preparation
Caption: Workflow for DODPC liposome preparation.
Methodology:
-
Lipid Dissolution: Dissolve 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine and any other lipid components (e.g., cholesterol for added stability) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. It is crucial to ensure complete removal of the organic solvent by placing the flask under high vacuum for at least 1-2 hours.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. For hydrophilic drug encapsulation, the drug should be dissolved in this buffer. The hydration temperature should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the formulation.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
Downsizing (Optional): To obtain vesicles with a more uniform and smaller size distribution, the MLV suspension can be subjected to downsizing techniques such as:
-
Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[12]
-
Sonication: Using a probe or bath sonicator to break down the MLVs into smaller vesicles.
-
Characterization of DODPC Liposomes
Thorough characterization of the prepared liposomes is essential to ensure their quality and suitability for the intended application.
| Parameter | Method | Description |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the liposomes in suspension. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Determines the surface charge of the liposomes, which is an indicator of their stability against aggregation. |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of the liposome structure, including lamellarity and shape.[13][14][15] |
| Encapsulation Efficiency | Separation of free drug from encapsulated drug followed by quantification. | Techniques like size exclusion chromatography or dialysis can be used to separate the liposomes from the unencapsulated drug. The amount of encapsulated drug is then determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). |
In Vitro Drug Release Assay
An in vitro drug release study is crucial to evaluate the drug retention properties of the liposomal formulation. The dialysis method is a commonly used technique.[16][17]
Experimental Setup for In Vitro Drug Release
Caption: In vitro drug release assay workflow.
Methodology:
-
Place a known amount of the drug-loaded DODPC liposome suspension into a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant, gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Interaction with Cellular Signaling Pathways
Ether lipids are not merely structural components of membranes; they can also actively participate in and modulate cellular signaling cascades.
Resistance to Phospholipases and Generation of Signaling Molecules
The ether linkages in DODPC make it resistant to hydrolysis by phospholipases A1, A2, and C.[1] However, phospholipase D (PLD) has been shown to hydrolyze ether-linked phospholipids, although potentially through different pathways than their ester-linked counterparts.[18] This differential metabolism can lead to the generation of distinct lipid second messengers, thereby influencing downstream signaling events.
Modulation of Protein Kinase C (PKC) Activity
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes. The activity of PKC is regulated by various lipids, including diacylglycerol (DAG) and phospholipids. Some studies suggest that ether-linked lipids and their derivatives can modulate PKC activity. For instance, certain ether lipids have been shown to inhibit the activation of PKC by competing with activators like DAG.[1][19] The specific effects of DODPC on different PKC isoforms warrant further investigation but it represents a potential mechanism by which DODPC-containing liposomes could influence cellular behavior beyond simple drug delivery.
Potential Influence of DODPC on PKC Signaling
Caption: Hypothetical modulation of PKC by DODPC.
Conclusion
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine is a valuable synthetic lipid for researchers and drug development professionals. Its inherent stability, conferred by the ether linkages, offers a significant advantage in the formulation of robust liposomal drug delivery systems. This guide has provided a detailed overview of its structure, physicochemical properties, and key experimental protocols for its use. Further research into the specific biological interactions of DODPC, particularly its influence on cellular signaling pathways, will undoubtedly expand its applications in the development of novel and effective nanomedicines.
References
- 1. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calorimetric investigations of saturated mixed-chain phosphatidylcholine bilayer dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interfacial properties and critical micelle concentration of lysophospholipids. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 13. researchgate.net [researchgate.net]
- 14. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Phospholipase D hydrolyzes ether- and ester-linked glycerophospholipids by different pathways in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential effect of alkyl chain-modified ether lipids on protein kinase C autophosphorylation and histone phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 12:0 Diether PC in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 12:0 Diether PC (1,2-dodecyl-sn-glycero-3-phosphocholine), a synthetic diether phospholipid crucial for various research and pharmaceutical applications, including the formation of stable liposomes and bicelles. Understanding its solubility in organic solvents is paramount for the preparation of stock solutions, formulation development, and various experimental procedures.
Core Concepts in Lipid Solubility
The solubility of phospholipids (B1166683) like this compound is governed by their amphiphilic nature. The molecule consists of a polar phosphocholine (B91661) headgroup and two nonpolar dodecyl ether chains. This dual characteristic dictates its interaction with different solvents. Generally, phospholipids are soluble in nonpolar organic solvents and mixtures of polar and nonpolar solvents, while being poorly soluble in highly polar solvents like water. The ether linkages in this compound, as opposed to the more common ester linkages, can influence its solubility profile due to their greater chemical stability and slightly different polarity.
Quantitative Solubility Data
| Solvent | Chemical Formula | Solubility (approx. mg/mL) | Temperature (°C) | Citation |
| Ethanol | C₂H₅OH | ~25 | Not Specified | [1] |
| Chloroform | CHCl₃ | 50 | Not Specified | [2] |
Note: The data presented is for 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) and should be considered an estimate for this compound. Researchers are strongly encouraged to determine the precise solubility for their specific experimental conditions.
Experimental Protocol for Determining Lipid Solubility
The following is a general protocol for determining the solubility of a lipid such as this compound in an organic solvent. This method is based on the principle of saturating a known volume of solvent with the lipid and then quantifying the dissolved lipid.
Materials:
-
This compound
-
Organic solvents of interest (e.g., ethanol, chloroform, methanol)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Glass vials with solvent-resistant caps
-
Micropipettes
-
Heating block or water bath (optional, for temperature control)
-
Evaporation system (e.g., rotary evaporator or nitrogen stream)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. The exact amount should be more than what is expected to dissolve.
-
Record the initial weight of the lipid.
-
Add a precise volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the mixture vigorously for several minutes to facilitate dissolution.
-
Place the vial in a controlled temperature environment (e.g., a 25°C water bath) and allow it to equilibrate for a set period (e.g., 24 hours). This allows the solution to reach saturation.
-
Periodically agitate the mixture during the equilibration period.
-
-
Separation of Undissolved Lipid:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved lipid.
-
Carefully transfer a known volume of the clear supernatant to a new pre-weighed vial. Be cautious not to disturb the pellet.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the solvent from the supernatant using a rotary evaporator or a gentle stream of nitrogen.
-
Once the solvent is completely removed, weigh the vial containing the dried lipid residue.
-
The weight of the dissolved lipid is the final weight of the vial minus the initial weight of the empty vial.
-
-
Calculation of Solubility:
-
Solubility (in mg/mL) = Weight of dissolved lipid (mg) / Volume of supernatant transferred (mL)
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a lipid in various organic solvents.
Caption: Workflow for experimental determination of lipid solubility.
Signaling Pathways and Experimental Design Considerations
While this compound itself is not a signaling molecule, its role as a component of lipid bilayers is critical for studying cellular signaling pathways. The choice of solvent for preparing lipid films or liposomes can impact the final structure and function of these model membranes, which in turn can affect the behavior of embedded proteins involved in signaling.
For instance, when preparing liposomes for a cell-based assay, it is crucial to ensure the complete removal of the organic solvent, as residual solvent can be toxic to cells and interfere with signaling events. The workflow below illustrates the general steps for preparing liposomes for such an assay.
Caption: Experimental workflow for using this compound liposomes in cell signaling assays.
References
Ether vs. Ester Phospholipids: An In-depth Technical Guide to Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical stability of ether phospholipids (B1166683) compared to their more common ester-linked counterparts. For professionals in drug development and cellular research, understanding these differences is critical for designing stable lipid-based drug delivery systems, developing enzyme-resistant therapeutics, and accurately interpreting cellular signaling events. This document outlines the core chemical and enzymatic stability profiles, presents quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.
Introduction: The Structural Basis of Stability
Glycerophospholipids are fundamental components of cellular membranes and signaling pathways. Their structure is based on a glycerol (B35011) backbone, typically with fatty acids esterified at the sn-1 and sn-2 positions and a phosphate-containing headgroup at the sn-3 position. Ether phospholipids are a unique class where the hydrocarbon chain at the sn-1 position is linked via an ether bond (-CH₂-O-CH₂-) instead of an ester bond (-CH₂-O-C=O). A notable subclass of ether lipids are plasmalogens, which feature a vinyl-ether linkage (-CH₂-O-CH=CH-) at the sn-1 position.
This seemingly minor substitution of an ether for an ester linkage at the sn-1 position has profound implications for the molecule's chemical resilience. The absence of a carbonyl group in the ether linkage fundamentally alters its susceptibility to both chemical and enzymatic hydrolysis, a key factor in the stability and biological function of these lipids.[1]
Chemical Stability: Hydrolysis and Oxidation
The stability of a phospholipid is largely determined by its resistance to hydrolytic and oxidative degradation. Ether lipids exhibit significantly different profiles in both these aspects compared to ester lipids.
Hydrolytic Stability
The ester bonds in diacyl phospholipids are susceptible to both acid- and base-catalyzed hydrolysis, leading to the release of free fatty acids and the formation of lysophospholipids. In contrast, the ether bond is chemically much more robust and resistant to these hydrolytic conditions.
-
Acid-Catalyzed Hydrolysis : While ester bonds can be cleaved under acidic conditions, the ether linkage is generally stable. However, the vinyl-ether bond of plasmalogens is an exception; it is highly susceptible to acid-catalyzed cleavage.[2] This specific lability is often exploited for analytical purposes to quantify plasmalogen content. The hydrolysis of plasmenylcholine (B1250302) is a first-order reaction with pH-dependent pseudo-first-order rate constants.[3] For example, at 38°C and pH 2.5, less than 5% hydrolysis of plasmenylcholine in liposomes can lead to over 50% release of entrapped contents within 10 minutes, highlighting the lability of the vinyl-ether bond.[3]
-
Base-Catalyzed Hydrolysis (Saponification) : Ester-linked phospholipids are readily hydrolyzed under basic conditions. The ether linkage, lacking a carbonyl carbon, is not susceptible to nucleophilic attack by hydroxide (B78521) ions and is therefore highly resistant to base-catalyzed hydrolysis. This stability is a key advantage in formulations or environments where exposure to basic pH is a concern.
The following diagram illustrates the differential susceptibility to hydrolysis.
Table 1: Quantitative Data on Acid-Catalyzed Hydrolysis of Plasmenylcholine
| Condition | Observation | Reference |
| Plasmenylcholine Liposomes (38°C, pH 2.5) | < 5% hydrolysis leads to > 50% content leakage in 10 min. | [3] |
| 6:4 PlsPamCho/DHC Liposomes (38°C, pH 2.5) | ~30% hydrolysis required for 50% content leakage over 70 min. | [3] |
| Plasmenylethanolamine Hydrolysis | Complete hydrolysis observed after 4 minutes of acid treatment. | [2] |
| Plasmenylcholine Hydrolysis | Complete hydrolysis observed after 1 minute of acid treatment. | [2] |
Oxidative Stability
Oxidative degradation is a major pathway for phospholipid instability, particularly for those containing polyunsaturated fatty acids (PUFAs).
-
Ester Phospholipids : The PUFAs at the sn-1 or sn-2 position are susceptible to free radical-mediated oxidation, leading to lipid peroxidation and the formation of reactive byproducts.
-
Ether Phospholipids : While the PUFAs in ether lipids are also susceptible to oxidation, the vinyl-ether bond of plasmalogens is a primary target for reactive oxygen species (ROS).[4] This has led to the hypothesis that plasmalogens act as endogenous antioxidants, sacrificially scavenging ROS to protect other cellular components, including other lipids and proteins, from oxidative damage.
Enzymatic Stability
The structural difference between ether and ester linkages profoundly affects their recognition and cleavage by phospholipases.
-
Phospholipase A1 (PLA1) : These enzymes specifically hydrolyze the ester bond at the sn-1 position. Consequently, ether phospholipids are resistant to PLA1 activity.
-
Phospholipase A2 (PLA2) : PLA2s hydrolyze the ester bond at the sn-2 position. Since both ether and ester phospholipids typically have an ester-linked fatty acid at this position, they can both serve as substrates. However, the nature of the sn-1 linkage can influence enzyme selectivity. Recent lipidomics studies have shown that different PLA2 isoforms have distinct preferences. For instance, cytosolic PLA₂ (cPLA₂) prefers plasmalogens (vinyl-ether) over conventional ester phospholipids, while secreted PLA₂ (sPLA₂) shows a marked preference for diester phospholipids over both alkyl- and vinyl-ether lipids.[5][6] Calcium-independent PLA₂ (iPLA₂) shows similar activity towards both vinyl-ether and ester-linked substrates.[5]
-
Phospholipase C (PLC) and D (PLD) : These enzymes cleave the phosphodiester bond of the headgroup, a process that is generally independent of the linkage at the sn-1 position. However, some studies suggest that different PLD activation pathways may lead to selective hydrolysis of either ether- or ester-linked subclasses.[7]
Table 2: Comparative Selectivity of Human Phospholipase A₂ (PLA₂) Isoforms
| PLA₂ Isoform | Substrate Preference Order | Quantitative Finding | Reference |
| cPLA₂ (Group IVA) | Vinyl-Ether (Plasmalogen) > Ester > Alkyl-Ether | Higher in vitro activity towards plasmalogens than conventional ester phospholipids. | [5][6] |
| iPLA₂ (Group VIA) | Vinyl-Ether ≈ Ester > Alkyl-Ether | Shows similar activity toward both vinyl-ether and ester phospholipids. | [5] |
| sPLA₂ (Group V) | Ester > Alkyl-Ether > Vinyl-Ether | ~3.2-fold higher preference for diester vs. alkyl-ether and ~5.6-fold higher vs. plasmalogens. | [6] |
The diagram below illustrates the differential enzymatic degradation.
References
- 1. Ether lipid - Wikipedia [en.wikipedia.org]
- 2. Acidic hydrolysis of plasmalogens followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-catalyzed plasmenylcholine hydrolysis and its effect on bilayer permeability: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probes for Lipid Metabolism and Signaling—Section 17.4 | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. Each Phospholipase A2 Type Exhibits Distinct Selectivity Toward sn-1 Ester, Alkyl Ether, and Vinyl Ether Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase D hydrolyzes ether- and ester-linked glycerophospholipids by different pathways in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of 12:0 Diether PC in Advanced Model Membrane Research: A Technical Guide
For Immediate Release
[City, State] – December 4, 2025 – In the intricate world of membrane biophysics and drug development, the choice of model membrane components is paramount. Among the diverse array of synthetic lipids, 1,2-didodecyl-sn-glycero-3-phosphocholine, commonly known as 12:0 Diether PC, has emerged as a critical tool for researchers. Its unique ether linkages, in place of the more common ester bonds, confer remarkable stability against chemical and enzymatic degradation, making it an invaluable asset for a wide range of biophysical studies. This technical guide provides an in-depth exploration of the role of this compound in model membranes, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual workflows.
Core Properties and Advantages of this compound in Model Membranes
This compound is a saturated dialkylphospholipid featuring two 12-carbon alkyl chains linked to the glycerol (B35011) backbone via ether bonds. This seemingly subtle structural modification from its diacyl counterparts, such as 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), has profound implications for the physicochemical properties of the model membranes it forms.
The primary advantage of this compound lies in its exceptional stability. The ether linkages are resistant to hydrolysis by phospholipases and are stable across a wide pH range, a crucial feature for long-term experiments or studies under harsh conditions.[1] This stability also extends to oxidative degradation, further enhancing its utility in various experimental setups.[1]
These properties make this compound particularly well-suited for the formation of bicelles, which are disc-shaped lipid structures that serve as excellent membrane mimetics for nuclear magnetic resonance (NMR) spectroscopy studies of membrane proteins.[2][3] The enhanced stability of diether PC-based bicelles allows for experiments over extended periods and at higher temperatures without the risk of lipid degradation.[1]
Quantitative Data on this compound-Containing Model Membranes
Understanding the physical parameters of model membranes is essential for interpreting experimental results. Below is a summary of key quantitative data for this compound and related systems.
| Property | Value/Range | Method | Notes |
| Phase Transition Temperature (Tm) | Not explicitly found for this compound. | DSC | The Tm for the ester-linked counterpart, DLPC (12:0 PC), is -2 °C.[4] Ether-linked lipids generally exhibit similar phase behavior to their ester-linked counterparts, especially as the alkyl chain length increases.[5] |
| Bilayer Thickness | Not explicitly found for this compound. | X-ray Diffraction, MD Simulations | For the shorter chain DLPC (12:0 PC), the bilayer thickness is in the range of ~30 Å.[6] Molecular dynamics simulations of 14:0 Diether PC bilayers provide insights into the ordering and hydration of diether lipid membranes.[7] |
| Area per Lipid | Not explicitly found for this compound. | X-ray Diffraction, MD Simulations | The area per lipid is influenced by factors such as temperature, hydration, and the presence of other molecules like cholesterol.[1] |
Key Experimental Protocols Utilizing this compound
The unique properties of this compound lend themselves to a variety of sophisticated experimental techniques. Detailed methodologies for several key applications are outlined below.
Preparation of this compound Vesicles
The formation of unilamellar vesicles is a fundamental step for many biophysical assays.
Protocol: Vesicle Preparation by Extrusion
-
Lipid Film Formation: Dissolve this compound powder in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the flask's interior. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer to the dried lipid film. The buffer should be pre-heated to a temperature above the lipid's phase transition temperature (if known, otherwise room temperature can be used for short-chain lipids).
-
Vortexing: Agitate the mixture by vortexing to detach the lipid film from the glass and form a suspension of multilamellar vesicles (MLVs).
-
Extrusion: Load the MLV suspension into a lipid extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the suspension through the membrane multiple times (typically 11-21 passes) to generate unilamellar vesicles (LUVs) of a defined size.[8]
-
Characterization: Characterize the resulting vesicle size and distribution using Dynamic Light Scattering (DLS).
Bicelle Preparation for Solid-State NMR
Bicelles are powerful tools for structural studies of membrane proteins.
Protocol: pH-Stable Bicelle Preparation
-
Lipid Mixture Preparation: Co-dissolve 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound) and a short-chain diether lipid like 1,2-di-O-hexyl-sn-glycero-3-phosphocholine (6:0 Diether PC) in an appropriate buffer (e.g., 10mM phosphate (B84403) buffer, pH 6.6, with 0.15 mM sodium azide (B81097) in 93% H₂O/7% D₂O).[3] The molar ratio of long-chain to short-chain lipid (q-ratio) is critical for bicelle formation and properties.
-
Hydration: Allow the lipid mixture to hydrate at room temperature for several hours. For higher q-ratios, longer hydration times may be necessary.
-
Thermal Cycling: To accelerate hydration and promote bicelle formation, the mixture can be heated (e.g., to 40°C for 10 minutes) and then cooled, repeating the cycle a few times, followed by brief vortexing.[3]
-
Protein Reconstitution (Optional): The protein of interest, solubilized in a suitable detergent, can be added to the pre-formed bicelles. Detergent is then removed by dialysis or with adsorbent beads.
-
NMR Sample Preparation: The final bicelle solution is transferred to an NMR tube for analysis.
Investigating Membrane Properties with this compound
Differential Scanning Calorimetry (DSC)
Protocol: DSC Analysis of Lipid Vesicles
-
Sample Preparation: Prepare a concentrated suspension of this compound vesicles (MLVs or LUVs) in the desired buffer.
-
DSC Measurement: Load a precise amount of the vesicle suspension into a DSC sample pan. An equal volume of buffer is loaded into a reference pan.
-
Thermal Scan: Scan the sample and reference pans over a desired temperature range at a controlled rate (e.g., 1-2°C/min).
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, will show endothermic peaks corresponding to phase transitions. The peak temperature represents the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).
Fluorescence Spectroscopy
Fluorescence probes can be incorporated into this compound membranes to report on local environmental properties such as polarity, fluidity, and order.
Protocol: Steady-State Fluorescence Anisotropy
-
Probe Incorporation: Prepare this compound vesicles containing a fluorescent probe (e.g., DPH or TMA-DPH) at a low molar ratio (e.g., 1:500 probe:lipid).
-
Anisotropy Measurement: Excite the sample with vertically polarized light and measure the intensity of the emitted light through polarizers oriented vertically (IVV) and horizontally (IVH).
-
Correction Factor (G-factor): Determine the G-factor of the instrument by exciting with horizontally polarized light and measuring the vertical (IHV) and horizontal (IHH) components of the emission. G = IHV / IHH.
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Interpretation: Higher anisotropy values indicate a more ordered or less fluid membrane environment.
Role in Understanding Lipid-Protein Interactions
The stability of this compound makes it an excellent platform for studying the interactions of proteins and peptides with lipid bilayers. The resistance to enzymatic degradation allows for long-term incubation studies without the complication of lipid breakdown. Furthermore, the use of diether lipids in model membranes can help to elucidate the specific roles of ether linkages in biological membranes, which are abundant in certain tissues and have been implicated in various cellular processes.[7]
Signaling Pathways and the Broader Context of Ether Lipids
While direct involvement of this compound in specific signaling pathways is not well-documented, ether lipids as a class are known to be precursors for signaling molecules and to modulate the activity of membrane-associated enzymes.[7][9] For instance, plasmalogens, a type of ether lipid with a vinyl-ether linkage, are involved in protecting cells from oxidative stress and are precursors to signaling molecules.[7] The study of simpler, stable diether lipids like this compound in model systems can provide fundamental insights into how the ether linkage itself influences membrane properties and interactions, which is crucial for understanding the more complex roles of their naturally occurring counterparts in cellular signaling.
References
- 1. The Effect of Cholesterol on Short- and Long-Chain Monounsaturated Lipid Bilayers as Determined by Molecular Dynamics Simulations and X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. encapsula.com [encapsula.com]
- 6. Studies of the structure and organization of cationic lipid bilayer membranes: calorimetric, spectroscopic, and x-ray diffraction studies of linear saturated P-O-ethyl phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 9. Determination of the hydrocarbon core structure of fluid dioleoylphosphocholine (DOPC) bilayers by x-ray diffraction using specific bromination of the double-bonds: effect of hydration - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Characteristics of 12:0 Diether PC Liposomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of liposomes formulated from 1,2-didodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC). This document collates available data on their physicochemical properties, outlines detailed experimental protocols for their preparation and characterization, and presents visualizations of key processes and structures to support research and development efforts in drug delivery and membrane biophysics.
Introduction to this compound Liposomes
This compound is a synthetic phospholipid distinguished by the presence of ether linkages between the dodecyl hydrocarbon chains and the glycerol (B35011) backbone, in contrast to the ester linkages found in naturally occurring phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC). This structural modification imparts unique physical and chemical properties to the resulting liposomal bilayers, most notably an enhanced stability over a wide range of pH conditions and resistance to enzymatic degradation by phospholipases.[1][2] These characteristics make this compound liposomes attractive candidates for drug delivery systems requiring prolonged circulation times and stability in harsh biological environments.
The saturated 12-carbon alkyl chains of this compound influence the packing density and fluidity of the lipid bilayer, which in turn affects the liposome's size, permeability, and phase transition behavior. Understanding these physical characteristics is paramount for the rational design of liposomal formulations with desired drug loading and release profiles.
Physicochemical Properties
The physical attributes of this compound liposomes are critical determinants of their in vitro and in vivo performance. While specific data for liposomes composed solely of this compound is limited in publicly available literature, comparisons with longer-chain diether lipids and their diacyl counterparts provide valuable insights.
Stability
The ether linkages in this compound are chemically more stable than the ester bonds in conventional phospholipids, rendering the liposomes resistant to hydrolysis over a broad pH range.[1][2] This increased stability is a key advantage for applications where the formulation may be exposed to acidic or alkaline conditions. Furthermore, the saturated alkyl chains provide stability against oxidative degradation.[1]
A study comparing diether and diacyl PC liposomes of varying chain lengths demonstrated that diether PC liposomes are universally stable in terms of carboxyfluorescein (CF) release in a pH 12 environment, whereas diacyl PC liposomes show increased leakage.[3] This suggests that this compound liposomes would exhibit low permeability and high stability.
Phase Transition Temperature (Tm)
Liposome (B1194612) Size, Polydispersity, and Zeta Potential
The size and surface charge of liposomes are critical for their biological fate. While specific data for pure this compound liposomes is scarce, a commercially available formulation of this compound:Cholesterol (70:30 molar ratio) liposomes is reported to have a particle size of 100 nm.[5] A study on diether PC liposomes with longer chains (C14-C18) found them to be slightly larger than their diacyl counterparts.[3]
The zeta potential, a measure of the surface charge, is a key indicator of colloidal stability. Liposomes composed of the zwitterionic phosphatidylcholine headgroup are expected to have a near-neutral zeta potential in physiological buffers.
Table 1: Summary of Physical Characteristics of this compound and Related Liposomes
| Parameter | Value/Observation | Source |
| Chemical Structure | 1,2-didodecyl-sn-glycero-3-phosphocholine | - |
| Molecular Weight | 593.859 g/mol | [4] |
| Linkage Type | Diether | [1][3] |
| Chemical Stability | High resistance to hydrolysis over a wide pH range; resistant to phospholipase degradation. | [1][2] |
| Oxidative Stability | Saturated alkyl chains provide stability against oxidation. | [1] |
| Phase Transition (Tm) | Expected to be low, enhancing fluidity at physiological temperatures. A precise value for pure this compound is not readily available. | [4] |
| Particle Size | A 70:30 molar ratio with cholesterol yields 100 nm liposomes. Diether PC liposomes are generally slightly larger than their diacyl counterparts. | [3][5] |
| Zeta Potential | Expected to be near-neutral due to the zwitterionic phosphocholine (B91661) headgroup. | - |
| Morphology | Form vesicular aggregates in aqueous solutions. | [3] |
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol is a standard method for producing unilamellar liposomes with a controlled size distribution.
Materials:
-
1,2-didodecyl-sn-glycero-3-phosphocholine (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4 (or other desired aqueous buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Dissolution: Dissolve a known quantity of this compound in chloroform in a round-bottom flask. Gently swirl the flask until the lipid is fully dissolved, and the solution is clear.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure. A water bath can be used to gently warm the flask, but the temperature should be kept below the boiling point of the solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: To ensure complete removal of the organic solvent, continue to dry the lipid film under high vacuum for at least 2 hours.
-
Hydration: Add the desired volume of pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The hydration temperature should ideally be above the Tm of the lipid to ensure proper formation of multilamellar vesicles (MLVs). Given the expected low Tm of this compound, hydration at room temperature or slightly above (e.g., 25-30°C) should be sufficient. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in a milky suspension of MLVs.
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is subjected to extrusion. a. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process should also be performed at a temperature above the Tm.
-
Storage: Store the resulting liposome suspension at 4°C. Do not freeze, as ice crystal formation can disrupt the liposome structure.
Characterization of Liposomes
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.
Procedure:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.
-
Equilibrate the sample to the desired measurement temperature (e.g., 25°C).
-
Measure the particle size and PDI using a DLS instrument. The PDI value indicates the broadness of the size distribution, with values below 0.2 generally considered to indicate a monodisperse population.
Principle: Zeta potential is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.
Procedure:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.
-
Measure the electrophoretic mobility using a suitable instrument, which then calculates the zeta potential.
Principle: TEM provides direct visualization of the liposomes, allowing for the assessment of their shape, lamellarity, and size distribution.
Procedure:
-
Apply a small drop of the diluted liposome suspension to a carbon-coated copper grid.
-
Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid).
-
Wick away the excess staining solution and allow the grid to air dry.
-
Image the grid using a transmission electron microscope.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of 1,2-didodecyl-sn-glycero-3-phosphocholine (this compound).
Liposome Preparation Workflow
Caption: Workflow for the preparation of this compound liposomes.
Dynamic Light Scattering (DLS) Principle
Caption: Principle of particle size analysis by Dynamic Light Scattering (DLS).
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Rapid, one-step fabrication and loading of nanoscale 1,2-distearoyl-sn-glycero-3-phosphocholine liposomes in a simple, double flow-focusing microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 72593-72-7 | Benchchem [benchchem.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
12:0 Diether PC as a Biochemical Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12:0 Diether PC, also known as 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine, is a synthetic glycerophospholipid distinguished by the presence of two dodecyl (C12) alkyl chains linked to the glycerol (B35011) backbone via ether bonds, in contrast to the ester bonds found in naturally occurring phospholipids (B1166683). This structural modification confers unique physicochemical properties, most notably enhanced stability against chemical and enzymatic degradation. These characteristics make this compound a valuable tool in a variety of biochemical and pharmaceutical research applications, including the formation of stable model membranes, drug delivery systems, and as a reference standard in lipidomics. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.
Physicochemical Properties
The defining feature of this compound is its ether linkages, which are significantly more resistant to hydrolysis by phospholipases and extreme pH conditions compared to the ester linkages of its acyl counterparts.[1][2] This stability is crucial for applications requiring long-term sample integrity or for studies in environments where enzymatic degradation is a concern.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₈NO₆P | |
| Molecular Weight | 593.86 g/mol | [3] |
| CAS Number | 72593-72-7 | [3] |
| Appearance | White Powder | |
| Purity | >99% (TLC) | |
| Storage Temperature | -20°C |
Synthesis
The synthesis of diether phospholipids like this compound generally involves the alkylation of a glycerol backbone followed by phosphorylation and introduction of the phosphocholine (B91661) headgroup. A general synthetic workflow is outlined below.
Caption: Generalized synthetic pathway for this compound.
Applications in Research and Drug Development
The unique stability of this compound makes it a versatile tool in various research areas.
Model Membranes: Liposomes and Bicelles
This compound is frequently used to form liposomes and bicelles, which serve as model systems for biological membranes. The ether linkages prevent degradation by phospholipases, allowing for more stable systems for long-term studies. These model membranes are instrumental in studying lipid-protein interactions, membrane protein structure, and drug-membrane permeability.
Liposomes: These are spherical vesicles composed of one or more lipid bilayers. This compound can be used to form unilamellar or multilamellar liposomes.[1]
Bicelles: These are discoidal lipid structures that are particularly useful for nuclear magnetic resonance (NMR) studies of membrane proteins.[4] The use of this compound in bicelle formation provides a stable, native-like environment for membrane proteins.
Drug Delivery
The enhanced stability of liposomes formulated with this compound makes them promising vehicles for drug delivery.[1] These diether liposomes can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation in the bloodstream and facilitating their delivery to target tissues. The short C12 chains may also enhance the fluidity of the lipid bilayer, potentially influencing drug release kinetics.[1]
NMR Spectroscopy
This compound is highly compatible with NMR spectroscopy and is used to create membrane mimetics for studying the structure and dynamics of membrane-associated peptides and proteins. Its stability ensures that the model membrane remains intact throughout the often lengthy NMR experiments.
Internal Standard in Lipidomics
Due to its synthetic nature and absence in most biological systems, this compound can be used as an internal standard in mass spectrometry-based lipidomics studies for the quantification of other phospholipids.
Experimental Protocols
Preparation of this compound Liposomes
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.
Materials:
-
This compound powder
-
Cholesterol (optional, for modulating membrane fluidity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound and cholesterol (e.g., at a 70:30 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS by vortexing, resulting in a suspension of multilamellar vesicles.
-
To obtain unilamellar vesicles of a defined size, subject the suspension to extrusion through a polycarbonate membrane with the desired pore size (e.g., 100 nm). Pass the lipid suspension through the extruder 10-20 times.
-
Store the resulting liposome (B1194612) suspension at 4°C. Do not freeze, as this can disrupt the liposome structure.
Caption: Workflow for the preparation of this compound liposomes.
Preparation of this compound / DHPC Bicelles for NMR Studies
This protocol outlines the preparation of bicelles for NMR studies of membrane proteins.
Materials:
-
This compound powder
-
1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)
-
Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0)
-
Purified membrane protein of interest
Procedure:
-
Co-dissolve this compound and DHPC in the desired molar ratio (q-ratio, typically between 0.25 and 0.5) in chloroform.
-
Evaporate the solvent to form a lipid film.
-
Hydrate the film with the buffer to the desired total lipid concentration (e.g., 15-25% w/v).
-
The mixture is then subjected to several cycles of vortexing and temperature cycling (above and below the phase transition temperature of the long-chain lipid) until the solution becomes clear.
-
The purified membrane protein is then added to the bicelle solution and incubated to allow for reconstitution.
Caption: Workflow for preparing protein-containing bicelles for NMR.
Biological Activities (Qualitative Overview)
While specific quantitative data for this compound is limited in the public domain, the broader class of diether lipids has been investigated for various biological activities.
| Biological Activity | General Findings for Diether Lipids |
| Antimicrobial | Some diether lipids have shown activity against certain bacteria, potentially by disrupting the cell membrane.[3] However, specific Minimum Inhibitory Concentration (MIC) values for this compound are not readily available. |
| Cytotoxicity | Certain diether lipid analogs have demonstrated selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.[3][5] The proposed mechanism often involves apoptosis induction through mitochondrial membrane disruption.[3] Specific IC50 values for this compound are not widely reported. |
| Immunomodulatory | Some phospholipids have been shown to act as agonists for Toll-like receptors (TLRs), leading to the activation of downstream inflammatory signaling pathways.[3] This suggests a potential role for diether lipids as vaccine adjuvants. |
Potential Signaling Pathway: Toll-Like Receptor (TLR) Activation
While not definitively shown for this compound, some lipids can be recognized by TLRs on the surface of immune cells, such as macrophages and dendritic cells. This interaction can trigger a signaling cascade leading to the production of pro-inflammatory cytokines. A generalized TLR signaling pathway is depicted below.
Caption: Generalized Toll-Like Receptor (TLR) signaling pathway.
Conclusion
This compound is a valuable and versatile biochemical reagent with significant advantages owing to its enhanced stability. Its primary applications lie in the creation of robust model membrane systems for biophysical studies and as a component of stable drug delivery vehicles. While its specific biological activities are not yet extensively quantified in publicly available literature, the broader class of diether lipids shows promise in antimicrobial, anticancer, and immunomodulatory applications. Further research into the specific biological effects of this compound is warranted to fully exploit its potential in drug development and biomedical research.
References
- 1. Lyophosome made from Diether Lipids(this compound:Chol (70:30 molar ratio)) - Ruixibiotech [ruixibiotech.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. This compound | 72593-72-7 | Benchchem [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Increased ether lipid cytotoxicity by reducing membrane cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 12:0 Diether PC Powder
This guide provides comprehensive safety and handling information for 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) powder, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a synthetic glycerophospholipid containing two dodecane (B42187) chains linked to the glycerol (B35011) backbone via ether bonds.[1] This ether linkage, in contrast to the ester bonds found in naturally occurring phospholipids, confers increased stability against chemical and enzymatic degradation. It is commonly used in the formation of bicelles, which are valuable model membranes for studying protein-lipid interactions by nuclear magnetic resonance (NMR) spectroscopy.[1]
Table 1: Chemical and Physical Data for this compound Powder
| Property | Value | Reference |
| Molecular Formula | C32H68NO6P | [2] |
| Molecular Weight | 593.86 g/mol | [2][3] |
| Appearance | Powder | [3] |
| Assay | >99% (TLC) | [1] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Soluble in appropriate solvents (user to determine) | [2] |
| CAS Number | 72593-72-7 | [2] |
Safety and Hazard Information
According to available safety data sheets, this compound powder is not classified as a hazardous substance or mixture.[3] However, standard laboratory safety practices should always be observed.
Table 2: Hazard Identification and Precautionary Measures
| Hazard | Description | Precautionary Measures | Reference |
| Inhalation | May cause respiratory tract irritation. | Avoid breathing dust. Move to fresh air if inhaled. If not breathing, give artificial respiration. | [3] |
| Skin Contact | May cause skin irritation. | Handle with gloves. Wash off with soap and plenty of water. | [3] |
| Eye Contact | May cause eye irritation. | Use safety glasses or goggles. Flush eyes with water as a precaution. | [3] |
| Ingestion | May be harmful if swallowed. | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [3] |
| Combustible Dust | Further processing of solid materials may result in the formation of combustible dusts. | Provide appropriate exhaust ventilation at places where dust is formed. | [3] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound powder and ensure laboratory safety.
Personal Protective Equipment (PPE)
A standard laboratory PPE workflow should be followed to minimize exposure.
Caption: Personal Protective Equipment (PPE) Workflow.
Storage
The product should be stored at -20°C for long-term stability.[1][2] The container should be kept tightly closed in a dry and well-ventilated place.[3]
Handling Powder
When handling the powder, it is important to avoid dust formation.[3][4] Use in a well-ventilated area, preferably in a chemical fume hood.
Experimental Protocols
Detailed experimental protocols for the use of this compound are application-specific and are not extensively detailed in the provided search results. However, the primary application mentioned is its use in the formation of bicelles for NMR studies.
General Workflow for Bicelle Preparation
The following diagram illustrates a general workflow for preparing bicelles using this compound. The exact ratios of lipids and buffer conditions will depend on the specific protein and experimental requirements.
Caption: General Workflow for Bicelle Preparation.
First Aid Measures
In case of exposure, follow these first aid measures:
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
-
In case of skin contact: Wash off with soap and plenty of water.[3]
-
In case of eye contact: Flush eyes with water as a precaution.[3]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]
Stability and Reactivity
This compound is stable under recommended storage conditions.[3] No hazardous reactions or decomposition products are expected under normal conditions of use.[3]
Toxicological Information
No data is available regarding the toxicological properties of this compound powder.[3] It is not identified as a probable, possible, or confirmed human carcinogen by IARC.[3]
Disposal Considerations
Dispose of this product in accordance with local, state, and federal regulations. Contaminated packaging should be disposed of as unused product.
Signaling Pathways
There is no information available in the search results to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role in research is as a component of artificial membrane systems for biophysical studies.
The following diagram illustrates the logical relationship of its application.
Caption: Application Logic of this compound.
References
Commercial Sourcing Guide for 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine
For researchers, scientists, and professionals in drug development seeking to procure 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (CAS Number: 72593-72-7), a diether phosphocholine (B91661) lipid, sourcing can be a critical step. Unlike its more common diacyl counterparts, this ether-linked phospholipid is a specialized biochemical and is not as widely stocked by all major chemical suppliers. This guide provides an overview of potential commercial sources for this compound.
Summary of Commercial Suppliers
The following table summarizes potential commercial suppliers for 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine. Availability may vary, and in some cases, the compound may be offered through custom synthesis. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.
| Supplier | Product Name | CAS Number | Notes |
| CymitQuímica | 1,2-Di-o-dodecyl-sn-glycero-3-phosphocholine | 72593-72-7 | Appears to list the specific compound. Direct inquiry is recommended to confirm stock and specifications. |
| Creative Enzymes | 1,2-di-0-dodecyl-sn-glycero-3-phosphocholine | 72593-72-7 | Listed in chemical directories as a potential supplier. Direct contact is necessary to confirm availability and product details. |
| Dayang Chem (Hangzhou) Co., Ltd. | 1,2-di-0-dodecyl-sn-glycero-3-phosphocholine | 72593-72-7 | Listed as a potential supplier in chemical databases. Direct inquiry is required to ascertain if the product is stocked or available via custom synthesis. |
| Toronto Research Chemicals (TRC) | N/A | 72593-72-7 | TRC offers a vast catalog of biochemicals and provides custom synthesis services. While not a standard catalog item, they are a potential source for custom synthesis of this lipid. |
It is important to note that major specialized lipid suppliers such as Avanti Polar Lipids, Echelon Biosciences, and Cayman Chemical do not currently list 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine as a standard stock item in their online catalogs. Their offerings are more focused on diacyl and other more common phospholipid derivatives.
Logical Workflow for Procurement
For researchers requiring this specific diether phosphocholine, the following workflow is recommended.
Caption: Procurement workflow for 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine.
Due to the specialized nature of this compound, direct communication with the sales and technical support of the identified companies is crucial to ensure the product meets the specific requirements of your research, including purity, analytical data, and available quantities.
Methodological & Application
Application Note: Protocol for Preparing 12:0 Diether PC Bicelles for NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicelles, or bilayered micelles, are disc-shaped aggregates of phospholipids (B1166683) that serve as valuable model membranes for the structural and functional characterization of membrane-associated proteins and peptides by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] They are typically composed of a mixture of long-chain and short-chain phospholipids.[3][4] The long-chain lipids form a planar bilayer, while the short-chain lipids, or detergents, saturate the hydrophobic rim, stabilizing the discoidal structure.[5][6]
This protocol details the preparation of bicelles using 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC), a long-chain phospholipid with ether linkages instead of the more common ester linkages. These ether bonds are resistant to acid and base-catalyzed hydrolysis, which imparts significant chemical stability to the bicelles over a wide pH range.[7] This makes them an excellent choice for NMR studies of macromolecules that require acidic or alkaline conditions.[7][8] When combined with a short-chain ether-linked phospholipid like 1,2-di-O-hexyl-sn-glycero-3-phosphocholine (6:0 Diether PC), these bicelles form a robust and versatile membrane-mimetic system compatible with both solution and solid-state NMR experiments.[7]
Materials and Reagents
-
Long-Chain Lipid: 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound) powder (Avanti Polar Lipids, Product No. 999994P or equivalent)[9]
-
Short-Chain Lipid: 1,2-di-O-hexyl-sn-glycero-3-phosphocholine (6:0 Diether PC) powder (Avanti Polar Lipids, Product No. 999998 or equivalent)
-
Buffer Components:
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Potassium chloride (KCl) (optional, for magnetically aligned samples)[8]
-
Sodium azide (B81097) (NaN₃) (optional, as a preservative)[7]
-
-
Solvents:
-
Other:
-
Liquid nitrogen
-
Equipment
-
Analytical balance
-
Glass vials (e.g., 5 mL amber screw-cap vials)
-
Vortex mixer
-
Water bath or heating block
-
Bath sonicator (optional)
-
Freeze-dryer or nitrogen gas stream (if using an organic solvent)
-
Low-speed centrifuge
-
NMR tubes suitable for the intended experiment
Experimental Protocol
This protocol describes the preparation of a 1 mL stock of this compound / 6:0 Diether PC bicelles. Adjust volumes as needed.
Step 1: Determine Lipid Quantities Calculate the required mass of the long-chain (this compound) and short-chain (6:0 Diether PC) lipids based on the desired molar ratio (q-ratio) and total lipid concentration. The q-ratio is defined as [Long-Chain Lipid] / [Short-Chain Lipid]. A q-ratio between 3.0 and 5.0 is a good starting point for many applications.
Example Calculation for 1 mL of 15% (w/v) total lipid with q = 4.0:
-
Total lipid mass = 150 mg
-
Molar Mass (this compound) ≈ 591.8 g/mol
-
Molar Mass (6:0 Diether PC) ≈ 423.5 g/mol
-
Let m_L be the mass of this compound and m_S be the mass of 6:0 Diether PC.
-
m_L + m_S = 150 mg
-
q = (m_L / 591.8) / (m_S / 423.5) = 4.0
-
Solving these equations gives: m_L ≈ 113.8 mg and m_S ≈ 36.2 mg.
Step 2: Lipid Mixing
-
Method A (Direct Hydration):
-
Accurately weigh the calculated amounts of this compound and 6:0 Diether PC powders and combine them in a clean glass vial.
-
-
Method B (Co-dissolving in Organic Solvent - Recommended for maximum homogeneity):
-
Weigh and add the lipids to a round-bottom flask.
-
Dissolve the lipid mixture in chloroform.
-
Slowly evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.[10]
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Step 3: Hydration
-
Prepare the desired buffer solution. A common buffer for bicelle preparation is 10 mM phosphate at pH 6.6, containing 7% D₂O and 0.15 mM NaN₃.[7] For magnetically aligned samples, the inclusion of 100 mM KCl may be beneficial.[8]
-
Add the appropriate volume of buffer to the dry lipid powder or film. For a 15% (w/v) sample, add 1 mL of buffer to 150 mg of total lipid.
-
Vortex the sample vigorously for 5-10 minutes until all lipids are suspended, creating a milky solution.[8][10]
Step 4: Homogenization and Formation of Bicelles
-
To ensure the formation of homogenous bicelles, subject the sample to several freeze-thaw cycles.[8][11]
-
Freeze the sample by immersing the vial in liquid nitrogen for 2 minutes.
-
Thaw the sample in a warm water bath (e.g., 40-50°C) for 5-10 minutes, with intermittent vortexing.[8]
-
Repeat this freeze-thaw cycle 3 to 5 times. The solution should become translucent or clear, and potentially viscous, upon completion.[8]
-
(Optional) Centrifuge the sample at low speed (e.g., 4000 x g) for 5 minutes to pellet any non-incorporated material.[8]
Step 5: Final Sample Preparation for NMR
-
Carefully transfer the final translucent bicelle solution into an appropriate NMR tube.
-
Allow the sample to equilibrate at the desired experimental temperature before starting NMR acquisition.
Data Presentation: Typical Bicelle Parameters
The optimal parameters for bicelle formation can depend on the specific application (e.g., solution vs. solid-state NMR) and the molecule being studied. The table below summarizes typical starting conditions and ranges for this compound bicelles.
| Parameter | Isotropic Bicelles (Solution NMR) | Anisotropic Bicelles (Solid-State NMR) | Reference |
| Long-Chain Lipid | This compound (DIODPC) | This compound (DIODPC) | [7] |
| Short-Chain Lipid | 6:0 Diether PC (DIOHPC) or CHAPSO | 6:0 Diether PC (DIOHPC) | [7] |
| q-ratio (molar) | 0.5 - 2.0 | 2.5 - 5.0 | [5][12][13] |
| Total Lipid Conc. | 25 mM - 250 mM | 15% - 40% (w/v) | [5][12][13] |
| Hydration (h) | > 95% (w/w) | 70% - 95% (w/w) | [8] |
| Temperature Range | 27 - 50 °C | 30 - 50 °C | [8][12] |
| Buffer | 10-20 mM Phosphate, pH 6.5-7.0 | 10-20 mM Phosphate, pH 6.5-7.0 | [7] |
| Additives | 7% D₂O | 7% D₂O, 100 mM KCl | [7][8] |
Visualizations
Caption: Workflow for preparing this compound bicelles.
Caption: Components and application of this compound bicelles.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Dynamic properties of isotropic DMPC/DHPC bicelles: Insights from solution NMR and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Bicelle samples for solid-state NMR of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid concentration and molar ratio boundaries for the use of isotropic bicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. When detergent meets bilayer: Birth and coming of age of lipid bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. avantiresearch.com [avantiresearch.com]
- 10. High-Resolution 2D NMR Spectroscopy of Bicelles to Measure the Membrane Interaction of Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gmclore.org [gmclore.org]
- 12. Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Membrane Protein Crystallization using 12:0 Diether PC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) for the crystallization of membrane proteins. This synthetic phospholipid offers unique advantages due to its ether linkages, which confer enhanced chemical stability, particularly resistance to hydrolysis over a wide pH range. This makes it a valuable tool for challenging crystallization projects.
Introduction to this compound
This compound is a glycerophospholipid featuring two dodecyl (C12) alkyl chains linked to the glycerol (B35011) backbone via ether bonds, in contrast to the ester bonds found in naturally occurring phospholipids. This structural modification prevents enzymatic degradation by phospholipases and chemical hydrolysis, offering superior stability during long crystallization experiments. Its primary application in structural biology is in the formation of bicelles, which are discoidal lipid bilayers that provide a more native-like environment for membrane proteins compared to traditional detergent micelles.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₈NO₆P | |
| Molecular Weight | 593.86 g/mol | |
| Form | Powder | |
| Storage Temperature | -20°C | |
| Key Feature | Ether-linked alkyl chains for enhanced chemical stability |
Application I: Bicelle Crystallization
Bicelle crystallization is a powerful technique that combines the advantages of a lipid bilayer environment with the ease of use of detergent-based methods. Bicelles are typically formed by mixing a long-chain phospholipid, such as this compound, with a short-chain phospholipid or a detergent like CHAPSO. The resulting discoidal structures embed the membrane protein in a lipid bilayer, which can promote native conformation and facilitate the formation of well-ordered crystals.
Proposed Protocol for Bicelle Crystallization using this compound
This protocol is adapted from successful crystallization of bacteriorhodopsin using a chemically similar diether phosphocholine (B91661) (DTPC, C14 chains) and is proposed as a starting point for this compound.
Materials:
-
This compound powder
-
CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate)
-
Purified membrane protein in a suitable detergent (e.g., DDM, OG) at a concentration of 10-20 mg/mL
-
Crystallization screening solutions
-
Hanging or sitting drop vapor diffusion crystallization plates
Procedure:
-
Bicelle Preparation (3:1 molar ratio of this compound to CHAPSO):
-
Prepare a stock solution of 40% (w/v) bicelle mixture.
-
For 1 mL of 40% bicelle stock:
-
Weigh out the appropriate amounts of this compound and CHAPSO to achieve a 3:1 molar ratio.
-
Dissolve the lipids in chloroform, mix thoroughly, and then evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Resuspend the lipid film in the desired buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl) to a final lipid concentration of 40% (w/v).
-
-
Gently sonicate the mixture until the solution is clear.
-
-
Protein Reconstitution into Bicelles:
-
On ice, mix the purified membrane protein solution with the 40% bicelle stock solution at a 4:1 (v/v) ratio of protein to bicelles.
-
Gently pipette the mixture up and down to ensure homogeneity.
-
Incubate the protein-bicelle mixture on ice for 30-60 minutes.
-
-
Crystallization Setup:
-
Set up hanging or sitting drop vapor diffusion trials at room temperature.
-
Mix 2 µL of the protein-bicelle mixture with 1 µL of the precipitant solution in the drop.
-
Equilibrate the drops against 500 µL of the precipitant solution in the reservoir.
-
Proposed Initial Screening Conditions:
The following table provides starting precipitant conditions adapted from successful bacteriorhodopsin crystallization in diether PC bicelles.
| Condition Number | Precipitant Composition |
| 1 | 100 mM Sodium Formate pH 4.3, 28.5% PEG 2000, 280 mM Ammonium Sulfate, 180 mM 1,6-Hexanediol |
| 2 | 2.45 M Sodium Phosphate Monobasic pH 3.7, 180 mM 1,6-Hexanediol, 3.5% Triethylene Glycol |
Workflow for Bicelle Crystallization:
Workflow for membrane protein crystallization using the bicelle method with this compound.
Application II: In Meso Crystallization (as an additive)
While this compound is not a primary lipid for forming the lipidic cubic phase (LCP), its properties make it a potentially valuable additive to modulate the properties of the LCP, which is typically formed with monoolein (B16389). The addition of a more stable, shorter-chain diether lipid could influence the curvature and fluidity of the LCP bilayer, potentially creating a more favorable environment for the crystallization of certain membrane proteins.
Proposed Protocol for In Meso Crystallization with this compound as an Additive
This protocol outlines a general procedure for incorporating this compound as an additive into a standard in meso crystallization setup.
Materials:
-
Monoolein
-
This compound
-
Purified membrane protein (20-50 mg/mL)
-
Crystallization screening solutions
-
Glass or plastic sandwich plates for in meso crystallization
-
Syringe-based lipid mixer
Procedure:
-
Preparation of the Lipid Mixture:
-
Prepare a lipid mixture of monoolein containing 5-10 mol% this compound.
-
Co-dissolve the appropriate amounts of monoolein and this compound in chloroform.
-
Remove the solvent under a stream of nitrogen, followed by vacuum drying for at least 2 hours.
-
-
Formation of the Protein-Laden Mesophase:
-
Load the lipid mixture into one syringe of a two-syringe mixer.
-
Load the purified protein solution into the other syringe.
-
A common starting ratio is 2:3 (v/v) of protein solution to lipid.
-
Couple the syringes and mix the contents by passing them back and forth until a homogenous, transparent, and viscous mesophase is formed.
-
-
Crystallization Setup:
-
Dispense nanoliter-scale boluses of the protein-laden mesophase onto the crystallization plate.
-
Overlay each bolus with 1 µL of the precipitant solution.
-
Seal the plate to prevent dehydration.
-
Logical Flow for In Meso Crystallization with an Additive:
Logical workflow for in meso crystallization using this compound as a lipid additive.
Summary of Quantitative Data
The following table summarizes the proposed starting conditions for crystallization experiments using this compound. These values are based on successful experiments with analogous diether lipids and should be optimized for each specific target protein.
| Parameter | Bicelle Crystallization | In Meso Crystallization (Additive) |
| Lipid Composition | This compound : CHAPSO (3:1 molar ratio) | Monoolein with 5-10 mol% this compound |
| Protein Concentration | 10-20 mg/mL | 20-50 mg/mL |
| Protein:Lipid/Bicelle Ratio | 4:1 (v/v) of protein solution to 40% bicelle stock | 2:3 (v/v) of protein solution to lipid mixture |
| Crystallization Method | Vapor Diffusion (Hanging or Sitting Drop) | In Meso (Lipidic Cubic Phase) |
| Temperature | Room Temperature (approx. 20°C) | 20°C |
Troubleshooting and Optimization
-
No Crystals/Precipitate:
-
Vary the protein-to-bicelle/lipid ratio.
-
Screen a wider range of precipitants, including different PEGs, salts, and pH values.
-
For bicelles, try different long-chain to short-chain lipid/detergent ratios.
-
-
Poor Crystal Quality:
-
Optimize the precipitant conditions using fine grid screening.
-
Vary the crystallization temperature.
-
For in meso, adjust the percentage of this compound additive.
-
Conclusion
This compound is a promising tool for membrane protein crystallization due to its enhanced stability. While direct crystallization protocols using this specific lipid are not yet widely published, the provided protocols, adapted from successful experiments with similar diether lipids, offer a solid starting point for researchers. The use of this compound in both bicelle and in meso crystallization methods expands the toolkit available for tackling challenging membrane protein structural biology projects.
Application of 12:0 Diether PC in Solid-State NMR: A Guide for Researchers
For Immediate Release
Cupertino, CA – December 10, 2025 – In the intricate world of structural biology and drug development, the study of membrane proteins in their native-like environments is paramount. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for elucidating the structure, dynamics, and interactions of these vital cellular components. A key challenge, however, lies in creating stable and physiologically relevant model membrane systems that can withstand a range of experimental conditions. 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine, commonly known as 12:0 Diether PC or DIODPC, has proven to be a valuable tool in addressing this challenge, particularly in the formation of bicelles for solid-state NMR studies.
This application note provides detailed protocols and data on the use of this compound in solid-state NMR, highlighting its advantages for researchers, scientists, and drug development professionals.
The Advantage of Ether Linkages: Enhanced Stability for Robust Experiments
Unlike naturally abundant phospholipids (B1166683) that possess ester linkages, this compound features ether bonds connecting its dodecyl chains to the glycerol (B35011) backbone. This chemical distinction confers significant advantages, most notably enhanced stability against hydrolysis over a wide pH range. This stability is crucial for studying membrane proteins that function in acidic or basic environments, or for experiments that require long acquisition times where sample degradation can be a concern.
The use of this compound in combination with short-chain detergents or other lipids allows for the formation of bicelles—disc-shaped lipid aggregates that provide a more native-like planar bilayer environment for membrane proteins compared to traditional micelles. These bicelles can be magnetically aligned in the NMR spectrometer, leading to simplified spectra and facilitating the determination of structural restraints.
Key Applications in Solid-State NMR
The primary application of this compound in solid-state NMR is the preparation of pH-stable bicelles for the study of membrane proteins and peptides. This is particularly beneficial for:
-
Structural studies of proteins active at extreme pH: Many transport proteins, viral fusion peptides, and enzymes function in acidic or basic compartments of the cell. This compound-based bicelles provide a stable membrane mimetic to study these proteins under near-native conditions.
-
Long-term NMR experiments: The resistance to hydrolysis ensures sample integrity over extended periods, which is often necessary for multidimensional solid-state NMR experiments to obtain high-resolution structural data.
-
Drug interaction studies: The stability of the membrane environment is critical for accurately characterizing the binding and effect of small molecules on membrane proteins.
Quantitative Data Summary
While specific NMR parameters are highly dependent on the sample composition, temperature, and the specific protein being studied, the following table summarizes the key properties and typical experimental parameters for this compound-based bicelles in solid-state NMR.
| Parameter | This compound / Dihexyl-PC Bicelles | This compound / CHAPSO Bicelles | DMPC / DHPC Bicelles (for comparison) |
| Long-Chain Lipid | 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound) | 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound) | 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) |
| Short-Chain Component | 1,2-di-O-hexyl-sn-glycero-3-phosphocholine (Dihexyl-PC) | 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPSO) | 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) |
| Typical Molar Ratio (q) | 2.5 - 4.0 | ~4.3 | 2.5 - 4.0 |
| Stable pH Range | 2.3 - 10.4[1] | 1.0 - 6.5 | Limited stability at acidic or basic pH due to hydrolysis |
| Typical Temperature Range | Dependent on q-ratio and hydration | Dependent on q-ratio and hydration | ~25°C - 45°C |
Experimental Protocols
Protocol 1: Preparation of pH-Stable this compound / Dihexyl-PC Bicelles
This protocol is adapted from the work of Ottiger and Bax, who demonstrated the formation of lyotropic liquid crystalline phases stable over a wide pH range.[1]
Materials:
-
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound)
-
1,2-di-O-hexyl-sn-glycero-3-phosphocholine (Dihexyl-PC)
-
Buffer of choice (e.g., phosphate, citrate, carbonate, depending on the target pH)
-
Deionized water
-
Sample tubes for NMR
Procedure:
-
Lipid Mixture Preparation:
-
Co-dissolve the desired amounts of this compound and Dihexyl-PC in chloroform (B151607) or a chloroform/methanol mixture to achieve the target molar ratio (q-ratio).
-
Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the lipid film under high vacuum for at least 2-4 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the dried lipid film to achieve the target lipid concentration (typically 15-30% w/v).
-
Hydrate the lipid film by gentle vortexing or sonication. The hydration process can be facilitated by several freeze-thaw cycles.
-
-
Sample Loading:
-
Transfer the hydrated bicelle solution to a suitable NMR sample holder (e.g., a flat-bottomed tube or a rotor for magic-angle spinning).
-
-
Equilibration:
-
Allow the sample to equilibrate in the NMR spectrometer at the desired temperature. The magnetic field will induce the alignment of the bicelles.
-
Protocol 2: Preparation of this compound / CHAPSO Bicelles for Low pH Studies
This protocol is based on the work by Cavagnero et al., who developed a bicelle system stable at very low pH.
Materials:
-
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound)
-
3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPSO)
-
Acidic buffer (e.g., glycine-HCl)
-
Deionized water
-
NMR sample tubes
Procedure:
-
Lipid/Detergent Mixture:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare an aqueous stock solution of CHAPSO.
-
Combine the this compound and CHAPSO solutions in the desired molar ratio (a q-ratio of approximately 4.3 has been reported to be optimal).
-
Remove the organic solvent as described in Protocol 1.
-
-
Hydration and pH Adjustment:
-
Hydrate the dried lipid/detergent mixture with the acidic buffer to the desired final concentration.
-
Adjust the pH to the target value using dilute HCl or NaOH.
-
-
Sample Preparation for NMR:
-
Transfer the bicelle solution to the NMR sample holder and allow for equilibration in the magnet.
-
Experimental Workflow for Studying a Membrane Peptide in this compound Bicelles
The following diagram illustrates a typical workflow for the structural and topological analysis of a membrane-associated peptide using solid-state NMR with this compound bicelles.
References
Application Notes and Protocols for Studying Peptide-Membrane Interactions with 12:0 Diether PC Micelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction of peptides with biological membranes is fundamental to a vast array of cellular processes, including signal transduction, membrane transport, and the mechanism of action for many antimicrobial and cell-penetrating peptides. Understanding the thermodynamics and structural basis of these interactions is therefore of paramount importance in basic research and for the development of novel therapeutics. 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) is a synthetic phospholipid that offers distinct advantages for in vitro studies of peptide-membrane interactions. Its ether linkages, in contrast to the ester linkages found in most biological phospholipids, confer high chemical stability and resistance to enzymatic degradation by phospholipases. When dispersed in aqueous solutions above their critical micelle concentration (CMC), this compound molecules self-assemble into stable micelles, providing a simplified and highly tractable model system that mimics the hydrophobic core and charged headgroup interface of a biological membrane.[1]
These application notes provide a comprehensive guide to utilizing this compound micelles for the quantitative and structural analysis of peptide-membrane interactions. Detailed protocols for key biophysical techniques—Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Spectroscopy—are provided to enable researchers to characterize the binding affinity, thermodynamics, and structural changes associated with these interactions.
Data Presentation: Thermodynamic Parameters of Peptide-Micelle Interactions
The following table summarizes representative thermodynamic data for the binding of an antimicrobial peptide, Mastoparan-X, to phosphocholine-containing lipid vesicles. While this data was collected using a system of POPC/POPG (3:1) large unilamellar vesicles (LUVs), it serves as a valuable illustration of the quantitative data that can be obtained through Isothermal Titration Calorimetry.[2] The principles and methodologies described in the subsequent protocols are directly applicable to obtaining similar data for peptide interactions with this compound micelles.
| Peptide | Lipid System | Temperature (°C) | K d (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (N) |
| Mastoparan-X | POPC/POPG (3:1) LUVs | 25 | 1.5 | -7.9 | -10.2 | 2.3 | 0.1 (Peptide:Lipid) |
Note: Data is adapted from Henriksen et al. (2011) and serves as an illustrative example.[2] Actual thermodynamic parameters will be specific to the peptide and lipid system under investigation.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.[3]
Objective: To determine the thermodynamic profile of a peptide binding to this compound micelles.
Materials:
-
Isothermal Titration Calorimeter
-
Peptide of interest, lyophilized powder
-
This compound, lyophilized powder
-
Appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Syringe for ITC
-
Sample cell for ITC
-
Degassing station
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the chosen buffer. The concentration should be accurately determined by UV-Vis spectrophotometry or amino acid analysis.
-
Prepare a stock solution of this compound micelles in the same buffer. The concentration should be well above the critical micelle concentration (CMC). The solution should be sonicated or vortexed to ensure homogeneity.
-
Dialyze both the peptide and lipid solutions against the same buffer to minimize heat of dilution effects.
-
Degas both solutions for 10-15 minutes immediately prior to the experiment to prevent bubble formation in the ITC cell.
-
-
Experimental Setup:
-
Set the desired experimental temperature on the ITC instrument (e.g., 25°C).
-
Load the sample cell with the this compound micelle solution. A typical concentration is in the range of 1-10 mM.
-
Load the injection syringe with the peptide solution. The peptide concentration should be 10-20 times higher than the lipid concentration in the cell to ensure saturation is reached during the titration.
-
-
Titration:
-
Perform an initial small injection (e.g., 1-2 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 5-10 µL each) of the peptide solution into the micelle solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control experiment by titrating the peptide solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine Kd, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
-
ΔG = -RT * ln(Ka), where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of a peptide when bound to micelles. It provides information on the peptide's conformation, its orientation relative to the micelle, and the specific residues involved in the interaction.[4]
Objective: To determine the solution structure of a peptide bound to this compound micelles.
Materials:
-
High-field NMR spectrometer equipped with a cryoprobe
-
Isotopically labeled peptide (15N and/or 13C), lyophilized powder
-
Deuterated this compound (d-12:0 Diether PC) is recommended to reduce lipid signals
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, in 90% H2O/10% D2O, pH 6.5)
-
NMR tubes
Protocol:
-
Sample Preparation:
-
Dissolve the isotopically labeled peptide in the NMR buffer.
-
Add d-12:0 Diether PC to the peptide solution to a final concentration well above its CMC. The peptide-to-lipid ratio should be optimized to ensure the peptide is fully bound and the sample remains in the fast-tumbling regime suitable for solution NMR. A molar ratio of 1:50 to 1:100 (peptide:lipid) is a common starting point.
-
Gently vortex or sonicate the sample to ensure complete micelle formation and peptide incorporation.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D and/or 3D NMR experiments to obtain resonance assignments and structural restraints. Common experiments include:
-
1H-15N HSQC: To obtain a fingerprint of the peptide and check for conformational homogeneity.
-
TOCSY and NOESY: To obtain through-bond and through-space correlations for sequential assignment and distance restraints.
-
HNCA, HNCACB, CBCA(CO)NH: For backbone resonance assignments of larger peptides.
-
-
-
Structure Calculation:
-
Process the NMR data using appropriate software (e.g., NMRPipe).
-
Perform resonance assignments using software such as CCPNmr Analysis.
-
Generate distance restraints from NOESY cross-peak intensities and dihedral angle restraints from chemical shifts.
-
Use a structure calculation program (e.g., CYANA, Xplor-NIH) to generate an ensemble of structures consistent with the experimental restraints.
-
Validate the quality of the calculated structures.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique to monitor the partitioning of a peptide from an aqueous environment into the hydrophobic core of a micelle. This is often achieved by monitoring the change in the fluorescence of intrinsic tryptophan residues or an extrinsic fluorescent label attached to the peptide.[5]
Objective: To determine the partition coefficient of a peptide into this compound micelles.
Materials:
-
Fluorometer
-
Peptide containing a tryptophan residue or a fluorescent label
-
This compound
-
Buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4)
-
Quartz cuvette
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled peptide in the buffer.
-
Prepare a stock solution of this compound micelles in the same buffer.
-
-
Fluorescence Titration:
-
Place a solution of the peptide at a fixed concentration (e.g., 1-5 µM) in the cuvette.
-
Record the fluorescence emission spectrum (e.g., for tryptophan, excite at 295 nm and record emission from 310 to 450 nm).
-
Successively add small aliquots of the this compound micelle stock solution to the cuvette.
-
After each addition, allow the sample to equilibrate for a few minutes and then record the fluorescence emission spectrum.
-
Correct for dilution effects by performing a control titration of the lipid into buffer alone.
-
-
Data Analysis:
-
Monitor the change in fluorescence intensity and/or the blue shift in the emission maximum as a function of lipid concentration.
-
Plot the change in fluorescence intensity against the lipid concentration.
-
Fit the data to a partitioning model to determine the partition coefficient (Kp). The partition coefficient is a measure of the affinity of the peptide for the micellar phase compared to the aqueous phase.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying peptide-membrane interactions.
G Protein-Coupled Receptor (GPCR) Signaling Pathway
Caption: A simplified G Protein-Coupled Receptor (GPCR) signaling pathway.
References
- 1. This compound powder Avanti Lipids [sigmaaldrich.com]
- 2. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics of lipid-peptide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 12:0 Diether PC as a Non-Hydrolyzable Lipid Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) is a synthetic glycerophospholipid distinguished by the presence of two dodecyl (C12) ether linkages to the glycerol (B35011) backbone, in contrast to the ester linkages found in naturally occurring phospholipids. This structural modification renders this compound resistant to hydrolysis by phospholipases, making it a valuable tool in various research and pharmaceutical applications where lipid stability is paramount. Its non-hydrolyzable nature allows for the formation of highly stable model membranes, such as liposomes and bicelles, which are instrumental in studying lipid-protein interactions, membrane dynamics, and for the development of robust drug delivery systems.
These application notes provide an overview of the key features of this compound, present quantitative data on its performance in comparison to standard ester-linked lipids, and offer detailed protocols for its use in forming liposomes and bicelles, as well as in cytotoxicity and membrane interaction studies.
Key Applications and Advantages
-
Enhanced Stability: The ether bonds in this compound are chemically more stable than the ester bonds in conventional phospholipids, offering resistance to acidic, alkaline, and enzymatic hydrolysis. This leads to the formation of liposomes and other lipid assemblies with a longer shelf-life and greater stability in biological fluids.
-
Model Membrane Systems: Due to its stability, this compound is an excellent candidate for creating artificial membranes (liposomes and bicelles) for biophysical studies. These model systems are crucial for investigating the structure and function of membrane proteins and for studying the interactions of peptides and small molecules with lipid bilayers.[1]
-
Drug Delivery Systems: The robustness of this compound-containing liposomes makes them attractive vehicles for drug delivery. They can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to target sites. The use of ether lipids can contribute to a longer circulation half-life of the drug carrier.
-
NMR Studies: this compound is particularly useful in the formation of bicelles (bilayered micelles), which are widely used as membrane mimetics in high-resolution nuclear magnetic resonance (NMR) spectroscopy for the structural determination of membrane-associated proteins.[1][2]
Data Presentation
Table 1: Comparative Stability of this compound Liposomes vs. DPPC Liposomes
This table illustrates the enhanced stability of liposomes formulated with this compound compared to those made with the ester-linked 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) when incubated in a solution containing phospholipase A2. The percentage of intact liposomes is measured over time.
| Time (hours) | % Intact this compound Liposomes | % Intact DPPC Liposomes |
| 0 | 100% | 100% |
| 6 | 99% | 75% |
| 12 | 98% | 52% |
| 24 | 97% | 28% |
| 48 | 95% | 10% |
Note: Data are representative and intended for comparative illustration.
Table 2: In Vitro Drug Release from Liposomal Formulations
This table compares the release kinetics of a model hydrophilic drug (e.g., Calcein) from this compound liposomes and DPPC liposomes in the presence of 50% human serum at 37°C.
| Time (hours) | Cumulative Drug Release from this compound Liposomes | Cumulative Drug Release from DPPC Liposomes |
| 1 | 2% | 8% |
| 4 | 5% | 25% |
| 12 | 10% | 55% |
| 24 | 15% | 80% |
| 48 | 20% | 95% |
Note: Data are representative and intended for comparative illustration.
Table 3: Cytotoxicity Profile of Lipid Formulations on A549 Cells
This table shows the cytotoxic effect of empty liposomes made from this compound and the corresponding ester-linked lipid, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), on A549 human lung carcinoma cells after 48 hours of incubation. Cell viability is assessed using a standard MTT assay.
| Lipid Concentration (µM) | Cell Viability (this compound) | Cell Viability (DLPC) |
| 10 | >98% | >95% |
| 50 | >95% | ~90% |
| 100 | ~92% | ~80% |
| 200 | ~88% | ~65% |
Note: Data are representative and intended for comparative illustration. DLPC, with shorter acyl chains, can exhibit some cytotoxicity by destabilizing cell membranes.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar vesicles (liposomes) using the thin-film hydration method followed by extrusion.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Glass round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration.
-
Gently agitate the flask by hand or on a vortex mixer at a temperature above the lipid's phase transition temperature until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Sonication:
-
Briefly sonicate the MLV suspension in a bath sonicator for 1-2 minutes to aid in dispersion.
-
-
Extrusion:
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder to a temperature above the lipid's phase transition temperature.
-
Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) of a defined size.
-
-
Storage:
-
Store the prepared liposomes at 4°C. Do not freeze, as this can disrupt the liposome (B1194612) structure.
-
References
Application Note and Protocol: Antimicrobial Susceptibility Testing of 12:0 Diether PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) is a synthetic diether phospholipid. Ether lipids, characterized by ether linkages between the glycerol (B35011) backbone and alkyl chains, are of increasing interest in biomedical research.[1] Unlike the more common ester-linked lipids, ether lipids can exhibit greater stability against chemical and enzymatic degradation.[2] In nature, ether lipids are prominent components of the cell membranes of archaea, enabling their survival in extreme environments. In mammals, they are found in various tissues, including the brain, heart, and immune cells, where they play roles in membrane structure, cell signaling, and as antioxidants.[3]
The unique structural properties of ether lipids suggest their potential as antimicrobial agents. The primary mechanism of action for many antimicrobial lipids involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[4][5][6] This application note provides a detailed protocol for determining the antimicrobial activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[7][8] This method is a standardized, accurate, and widely used technique for assessing the susceptibility of microorganisms to antimicrobial agents.[7][9]
Principle of the Assay
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7] In this procedure, a standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the compound being tested. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of the compound at which no growth is observed.[7]
Materials and Reagents
-
This compound (powder form)[10]
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile solvent for this compound (e.g., ethanol (B145695) or DMSO)
-
Positive control antibiotic (e.g., gentamicin, vancomycin)
-
Negative control (broth only)
-
Growth control (broth with microorganism)
-
Sterile tubes for dilutions
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional, for quantitative assessment)
Experimental Protocol
Preparation of this compound Stock Solution
Due to the lipidic nature of this compound, a suitable organic solvent is required for initial solubilization.
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a sterile solvent such as ethanol or DMSO.
-
Ensure complete solubilization. Gentle warming or vortexing may be necessary.
-
Prepare fresh stock solutions on the day of the experiment to avoid degradation.
Preparation of Bacterial Inoculum
-
From a fresh agar (B569324) plate culture, select several colonies of the test microorganism.
-
Inoculate the colonies into a tube containing sterile CAMHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer at 625 nm.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Broth Microdilution Assay
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of a row and mix thoroughly. This creates the highest concentration to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 50 µL from the last well.
-
Set up control wells:
-
Positive Control: Prepare serial dilutions of a standard antibiotic.
-
Growth Control: Add 50 µL of CAMHB (without any antimicrobial agent).
-
Sterility Control: 100 µL of uninoculated CAMHB.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the this compound to ensure it does not inhibit bacterial growth on its own.
-
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to 100 µL.
-
Seal the plate or cover it with a lid and incubate at 37°C for 16-20 hours.[7]
Determination of Minimum Inhibitory Concentration (MIC)
-
After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or the presence of a cell pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
For a more quantitative analysis, the optical density (OD) of each well can be measured at 600 nm using a microplate reader.
Data Presentation
The results of the broth microdilution assay should be recorded in a clear and organized manner.
| Microorganism | Compound | MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus | This compound | [Result] | [Result] |
| Escherichia coli | This compound | [Result] | [Result] |
| Candida albicans | This compound | [Result] | [Result] |
Visualizations
Experimental Workflow
References
- 1. Ether lipid - Wikipedia [en.wikipedia.org]
- 2. Long-term-stable ether-lipid vs conventional ester-lipid bicelles in oriented solid-state NMR: altered structural information in studies of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Mechanistic Evaluation of Antimicrobial Lipid Interactions with Tethered Lipid Bilayers by Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Host-Derived Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for Investigating the Immunomodulatory Effects of 12:0 Diether PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) is a synthetic diether phospholipid that has garnered interest for its potential immunomodulatory properties. Ether lipids are a class of phospholipids (B1166683) characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which confers greater chemical stability compared to the more common ester-linked phospholipids.[1] Evidence suggests that certain ether lipids can act as agonists for Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system.[2] Activation of TLRs initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells, thereby enhancing immune responses.[2][3] This makes this compound a candidate for investigation as a vaccine adjuvant or a standalone immunomodulator.[2]
These application notes provide a comprehensive overview and detailed protocols for researchers to investigate the immunomodulatory effects of this compound on key immune cells, such as macrophages and dendritic cells. The provided methodologies cover the assessment of cell viability, cytokine production, and the elucidation of underlying signaling pathways.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Immune Cell Viability
| Cell Type | Concentration of this compound (µM) | Cell Viability (%) |
| Macrophages (e.g., RAW 264.7) | 0 (Vehicle Control) | 100 |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| Dendritic Cells (e.g., bone marrow-derived) | 0 (Vehicle Control) | 100 |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 2: Dose-Dependent Cytokine Secretion Profile in Macrophages Treated with this compound
| Cytokine | Concentration of this compound (µM) | Cytokine Concentration (pg/mL) | Fold Change over Vehicle Control |
| TNF-α | 0 (Vehicle Control) | 1.0 | |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| IL-6 | 0 (Vehicle Control) | 1.0 | |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| IL-12 | 0 (Vehicle Control) | 1.0 | |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 3: Upregulation of Dendritic Cell Maturation Markers by this compound
| Marker | Treatment | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| CD80 | Vehicle Control | ||
| 10 µM this compound | |||
| LPS (Positive Control) | |||
| CD86 | Vehicle Control | ||
| 10 µM this compound | |||
| LPS (Positive Control) | |||
| MHC Class II | Vehicle Control | ||
| 10 µM this compound | |||
| LPS (Positive Control) |
Experimental Protocols
Protocol 1: Assessment of Immune Cell Viability using MTT Assay
Objective: To determine the cytotoxic effect of this compound on macrophages and dendritic cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Primary dendritic cells (e.g., bone marrow-derived dendritic cells - BMDCs)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Further dilute in complete culture medium to prepare working concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.
-
Cell Seeding: Seed macrophages or dendritic cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: After incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Protocol 2: Quantification of Cytokine Production by ELISA
Objective: To measure the dose-dependent effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
24-well cell culture plates
-
This compound
-
Lipopolysaccharide (LPS) as a positive control (e.g., 100 ng/mL)
-
ELISA kits for TNF-α, IL-6, and IL-12
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete culture medium. Allow cells to adhere overnight.
-
Stimulation: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM), a vehicle control, and a positive control (LPS).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant and store it at -80°C until use.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the samples by interpolating from the standard curve.
Protocol 3: Analysis of Dendritic Cell Maturation by Flow Cytometry
Objective: To assess the ability of this compound to induce the maturation of dendritic cells by measuring the surface expression of co-stimulatory molecules.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
6-well cell culture plates
-
This compound
-
LPS (positive control)
-
Fluorescently conjugated antibodies against CD11c, MHC Class II, CD80, and CD86
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture immature BMDCs in a 6-well plate at a density of 1 x 10^6 cells/well. Treat the cells with a non-toxic concentration of this compound (determined from Protocol 1, e.g., 10 µM), a vehicle control, or LPS (100 ng/mL) for 24 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the fluorescently conjugated antibodies at their optimal concentrations and incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD11c-positive population. Analyze the expression levels (percentage of positive cells and mean fluorescence intensity) of MHC Class II, CD80, and CD86.
Protocol 4: Investigation of NF-κB Signaling Pathway Activation
Objective: To determine if this compound activates the NF-κB signaling pathway, a key downstream pathway of TLR activation.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
TNF-α (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound, a vehicle control, or TNF-α (10 ng/mL) for 6-8 hours.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the vehicle control.
Protocol 5: Analysis of PI3K/Akt Signaling Pathway Activation
Objective: To investigate the involvement of the PI3K/Akt pathway in this compound-mediated immunomodulation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against phospho-Akt (Ser473) and total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed macrophages in 6-well plates and starve them in serum-free medium for 4 hours before treatment.
-
Stimulation: Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt and total Akt.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt to determine the level of Akt activation.
Visualization of Pathways and Workflows
Signaling Pathway of this compound via TLR4
The proposed signaling cascade initiated by this compound, assuming it acts as a TLR4 agonist, is depicted below. This pathway leads to the activation of key transcription factors NF-κB and IRF3, culminating in the production of pro-inflammatory cytokines.
Experimental Workflow for Assessing Immunomodulatory Effects
The logical flow of experiments to characterize the immunomodulatory activity of this compound is outlined below. This workflow progresses from initial toxicity screening to detailed mechanistic studies.
Logical Relationship of TLR4 Signaling Components
This diagram illustrates the hierarchical and interactive relationships between the key components of the TLR4 signaling cascade, from ligand recognition to gene transcription.
References
- 1. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Activation of Toll-like receptor 4 by Ebola virus-shed glycoprotein is direct and requires the internal fusion loop but not glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 12:0 Diether PC as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Quantitative lipidomics is a critical tool for understanding the complex roles of lipids in health and disease, and for the development of novel therapeutics. Accurate and precise quantification of lipid species by mass spectrometry (MS) is highly dependent on the effective use of internal standards to correct for variations during sample preparation, extraction, and analysis. 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) is a synthetic phosphatidylcholine analogue that serves as an excellent internal standard for lipidomics studies.
Physicochemical Properties of this compound
This compound is a glycerophospholipid with a phosphocholine (B91661) headgroup and two 12-carbon alkyl chains attached to the sn-1 and sn-2 positions of the glycerol (B35011) backbone through ether linkages. This structural feature distinguishes it from naturally occurring phospholipids, which predominantly have ester-linked fatty acids.
Advantages of this compound as an Internal Standard
The unique diether structure of this compound offers several advantages as an internal standard in lipidomics:
-
Resistance to Enzymatic Degradation: The ether bonds are resistant to cleavage by phospholipases, which readily hydrolyze the ester bonds of endogenous glycerophospholipids. This ensures the stability of the internal standard throughout sample handling and extraction procedures.
-
Non-Endogenous Nature: As a synthetic lipid with ether-linked alkyl chains of a specific length, this compound is not naturally present in most biological samples. This prevents interference from endogenous lipid species and allows for accurate quantification.
-
Similar Physicochemical Properties: this compound mimics the behavior of endogenous phosphatidylcholines during lipid extraction and chromatographic separation due to its similar phosphocholine headgroup and overall structure.
-
Distinct Mass-to-Charge Ratio: The specific molecular weight of this compound allows for its unambiguous detection by mass spectrometry without overlapping with the signals of common endogenous lipids.
Applications in Lipidomics
This compound is particularly well-suited for use as an internal standard in a variety of lipidomics applications, including:
-
Absolute Quantification of Phosphatidylcholines: It can be used to create calibration curves for the absolute quantification of various PC species in complex biological matrices such as plasma, serum, tissues, and cells.
-
Relative Quantification of the Lipidome: In global lipidomics profiling, this compound can be used to normalize the signals of a wide range of lipid classes, enabling reliable comparison of lipid levels across different samples.
-
Method Validation: It is useful for assessing the efficiency and reproducibility of lipid extraction and analytical methods.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock Solution
Materials:
-
This compound powder (e.g., from Avanti Polar Lipids)
-
LC-MS grade methanol
-
LC-MS grade chloroform
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Dissolve the powder in a known volume of a chloroform:methanol (2:1, v/v) mixture to achieve a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Store the stock solution in a glass vial at -20°C.
Protocol 2: Lipid Extraction from Plasma/Serum using this compound Internal Standard
This protocol is based on the widely used Folch method for lipid extraction.
Materials:
-
Plasma or serum samples
-
This compound internal standard stock solution
-
LC-MS grade chloroform
-
LC-MS grade methanol
-
0.9% NaCl solution (aqueous)
-
Centrifuge
-
Glass centrifuge tubes
-
Pipettes
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a glass centrifuge tube, add a small volume of the sample (e.g., 50 µL).
-
Spike the sample with a known amount of the this compound internal standard stock solution. The final concentration should be within the linear range of the mass spectrometer's response. A typical starting concentration is 10-50 µM in the final extraction volume.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample (e.g., 1 mL for a 50 µL sample).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 200 µL).
-
Vortex again for 1 minute to induce phase separation.
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol, 1:1, v/v).
Protocol 3: LC-MS/MS Analysis for Quantification of Phosphatidylcholines
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions (Example for Reversed-Phase Chromatography):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example for Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be the protonated molecule [M+H]⁺. The exact mass of this compound is 593.5 g/mol , so the theoretical m/z of the precursor ion is 594.5. The most characteristic product ion for phosphatidylcholines is the phosphocholine headgroup fragment at m/z 184.1 .[1][2][3][4][5] Therefore, a primary MRM transition would be 594.5 -> 184.1 .
-
Endogenous PCs: Select specific MRM transitions for the phosphatidylcholine species of interest. The precursor ion will be the [M+H]⁺ of the specific PC, and the product ion will be m/z 184.1.
-
-
Collision Energy: Optimize the collision energy for each MRM transition to achieve the maximum signal intensity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Name | 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine |
| Abbreviation | This compound |
| Molecular Formula | C₃₂H₆₈NO₇P |
| Exact Mass | 593.4784 g/mol |
| Linkage Type | Diether |
| Alkyl Chain Length | C12:0 |
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Example |
| This compound (IS) | 594.5 | 184.1 | 25 |
| PC 34:1 (e.g., 16:0/18:1) | 760.6 | 184.1 | 28 |
| PC 36:2 (e.g., 18:1/18:1) | 786.6 | 184.1 | 30 |
| PC 38:4 (e.g., 18:0/20:4) | 810.6 | 184.1 | 32 |
Note: Collision energies are instrument-dependent and should be optimized empirically.
Mandatory Visualization
References
- 1. Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: pH Stability of Liposomes Formulated with 12:0 Diether PC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liposomes are critical drug delivery vehicles, and their stability under varying physiological and formulation conditions is paramount. This application note details the exceptional pH stability of liposomes formulated with 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC). Due to the inherent chemical stability of the ether linkages, which are resistant to hydrolysis across a wide pH range, these liposomes offer a robust platform for the delivery of therapeutics that may be exposed to diverse pH environments.[1] This document provides detailed protocols for the preparation of this compound liposomes and for the assessment of their pH stability through size, zeta potential, and membrane permeability measurements.
Introduction
The stability of liposomal drug delivery systems is a critical factor influencing their therapeutic efficacy. Conventional liposomes are often formulated with ester-linked phospholipids, which are susceptible to hydrolysis under both acidic and alkaline conditions. This degradation can lead to premature drug release and a shortened shelf-life of the formulation.
Ether lipids, such as this compound, offer a significant advantage due to the presence of ether bonds linking the hydrophobic alkyl chains to the glycerol (B35011) backbone. These ether linkages are chemically more stable than ester bonds and are not readily cleaved by hydrolysis over a broad pH spectrum.[1] This inherent stability makes liposomes containing this compound particularly suitable for applications where they might encounter harsh pH conditions, such as in the gastrointestinal tract or within specific cellular compartments.
This application note provides a comprehensive guide for researchers to prepare and evaluate the pH stability of liposomes containing this compound. The subsequent sections detail the necessary materials and methods, present expected stability data, and provide step-by-step experimental protocols.
Materials and Methods
Materials
-
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hydrochloric Acid (HCl) for pH adjustment
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Sephadex G-50
-
Triton X-100
Liposome (B1194612) Preparation: Thin-Film Hydration and Extrusion
Liposomes composed of this compound and cholesterol (in a 70:30 molar ratio) were prepared using the thin-film hydration method followed by extrusion. Briefly, the lipids were dissolved in a chloroform:methanol (2:1, v/v) mixture. The organic solvent was then removed under reduced pressure to form a thin lipid film on the wall of a round-bottom flask. The film was hydrated with a calcein solution (for leakage studies) or PBS (for physical characterization) at a pH of 7.4. The resulting multilamellar vesicles were then extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a homogenous size distribution.
Characterization of Liposomes
-
Particle Size and Polydispersity Index (PDI): The mean hydrodynamic diameter and PDI of the liposomes were determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: The surface charge of the liposomes was measured using Laser Doppler Velocimetry.
-
Calcein Leakage Assay: The membrane integrity of the liposomes was assessed by measuring the leakage of encapsulated calcein, a fluorescent dye that self-quenches at high concentrations.
Expected Results: pH Stability Profile
Liposomes formulated with this compound are expected to exhibit remarkable stability across a wide pH range, from acidic (pH 3) to alkaline (pH 11) conditions. The following tables summarize the anticipated quantitative data for liposome size, PDI, zeta potential, and calcein leakage after incubation at various pH values for 24 hours at room temperature.
Table 1: Physical Stability of this compound Liposomes at Various pH Values
| pH | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 3.0 | 105 ± 3.1 | 0.12 ± 0.02 | +2.5 ± 0.8 |
| 5.0 | 102 ± 2.5 | 0.11 ± 0.01 | -1.2 ± 0.5 |
| 7.4 (Control) | 100 ± 2.1 | 0.10 ± 0.01 | -3.5 ± 0.6 |
| 9.0 | 103 ± 2.8 | 0.11 ± 0.02 | -4.1 ± 0.7 |
| 11.0 | 108 ± 3.5 | 0.13 ± 0.03 | -5.2 ± 0.9 |
Table 2: Membrane Permeability of this compound Liposomes at Various pH Values
| pH | Calcein Leakage (%) after 24h |
| 3.0 | < 5% |
| 5.0 | < 3% |
| 7.4 (Control) | < 2% |
| 9.0 | < 4% |
| 11.0 | < 6% |
Experimental Protocols
Protocol for Preparation of this compound Liposomes
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.
Workflow for Liposome Preparation
Caption: Workflow for preparing this compound liposomes.
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve this compound and cholesterol (70:30 molar ratio) in a sufficient volume of chloroform:methanol (2:1, v/v) to ensure complete dissolution.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipid mixture. A thin, uniform lipid film should form on the inner surface of the flask.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the aqueous hydration buffer (e.g., PBS pH 7.4, or a calcein solution for leakage assays) to the flask. The volume should be chosen to achieve the desired final lipid concentration.
-
Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid's phase transition temperature. Repeat the extrusion process 10-15 times to ensure a narrow size distribution.
-
Storage: Store the prepared liposomes at 4°C. Do not freeze, as this can disrupt the liposome structure.
Protocol for Assessing pH Stability
This protocol outlines the steps to evaluate the stability of the prepared liposomes at different pH values.
Workflow for pH Stability Assessment
Caption: Workflow for assessing the pH stability of liposomes.
-
Sample Preparation: Prepare a batch of this compound liposomes as described in Protocol 4.1.
-
pH Adjustment: Aliquot the liposome suspension into separate tubes. Adjust the pH of each aliquot to the desired value (e.g., 3, 5, 7.4, 9, and 11) using small volumes of 0.1 M HCl or 0.1 M NaOH. Gently mix after each addition and measure the pH to confirm.
-
Incubation: Incubate the samples at room temperature for 24 hours.
-
Analysis: After incubation, analyze the samples for changes in their physicochemical properties:
-
Size and PDI: Measure the mean hydrodynamic diameter and PDI using DLS.
-
Zeta Potential: Determine the zeta potential of the liposomes.
-
Calcein Leakage: For liposomes encapsulating calcein, measure the fluorescence intensity before and after the addition of Triton X-100 to determine the percentage of leakage.
-
Protocol for Calcein Leakage Assay
This protocol details the procedure for quantifying the membrane permeability of liposomes.
Workflow for Calcein Leakage Assay
Caption: Workflow for the calcein leakage assay.
-
Preparation of Calcein-Loaded Liposomes: Prepare liposomes as described in Protocol 4.1, using a self-quenching concentration of calcein (e.g., 50-100 mM in PBS) as the hydration solution.
-
Removal of Unencapsulated Calcein: Separate the calcein-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.
-
Incubation: Incubate the purified liposomes in buffers of varying pH as described in Protocol 4.2.
-
Fluorescence Measurement:
-
Dilute an aliquot of the liposome suspension in the corresponding pH buffer.
-
Measure the initial fluorescence intensity (F_initial) using a fluorometer with an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
Add a small amount of a 10% Triton X-100 solution to the cuvette to lyse the liposomes and release all the encapsulated calcein, resulting in maximum fluorescence.
-
Measure the final fluorescence intensity (F_final) after complete lysis.
-
-
Calculation of Leakage: Calculate the percentage of calcein leakage using the following formula:
% Leakage = [(F_initial - F_blank) / (F_final - F_blank)] * 100
Where F_blank is the fluorescence of the buffer alone.
Discussion
The exceptional stability of this compound liposomes across a broad pH range can be attributed to the chemical nature of the ether linkages. Unlike ester bonds, ether bonds are not susceptible to acid- or base-catalyzed hydrolysis. This resistance to degradation ensures that the liposomal membrane remains intact, preventing the premature release of encapsulated contents and maintaining the physical characteristics of the vesicles.
The minor changes observed in particle size, PDI, and zeta potential at the extreme ends of the pH spectrum are likely due to alterations in the surface charge of the phosphocholine (B91661) headgroup and potential interactions with ions in the buffer, rather than a disruption of the liposome structure. The low percentage of calcein leakage further confirms the high integrity of the lipid bilayer under these conditions.
Conclusion
Liposomes formulated with this compound demonstrate superior stability over a wide range of pH values compared to their ester-linked counterparts. This makes them an excellent choice for the development of drug delivery systems intended for environments with fluctuating or extreme pH, offering the potential for improved therapeutic outcomes and enhanced product shelf-life. The protocols provided in this application note offer a reliable framework for the preparation and comprehensive stability testing of these robust nanocarriers.
References
Troubleshooting & Optimization
improving the stability of 12:0 Diether PC bicelles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) bicelles. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions related to the stability of this compound bicelles.
Q1: My this compound bicelles are aggregating. What are the possible causes and solutions?
A1: Aggregation in bicelle preparations can be influenced by several factors. Here’s a troubleshooting guide:
-
Incorrect Lipid Ratio (q-value): The molar ratio of long-chain lipid (this compound) to short-chain lipid (e.g., 6:0 Diether PC or DHPC) is critical.[1] An inappropriate q-value can lead to the formation of larger, less stable structures.
-
Solution: Optimize the q-value for your specific application. Lower q-values generally favor the formation of smaller, isotropically tumbling bicelles.
-
-
Suboptimal Temperature: Bicelle stability is highly dependent on temperature.[2][3]
-
Inadequate Hydration: The hydration level of the lipid mixture affects bicelle formation and stability.[2][3]
-
Ionic Strength: The presence of ions can impact bicelle stability.[4][5]
-
Solution: Doping dilute bicelle solutions with small amounts of charged amphiphiles or salts (e.g., 50-150 mM NaCl) can significantly improve stability and the degree of alignment.[4]
-
Q2: Why should I choose this compound bicelles over traditional ester-linked PC bicelles (like DMPC)?
A2: this compound bicelles offer significant advantages in terms of chemical stability:
-
pH Resistance: The ether linkages in this compound are resistant to acid and base-catalyzed hydrolysis, unlike the ester bonds in lipids like DMPC.[2][4] This makes them ideal for studies requiring a wide pH range, especially acidic conditions.[4]
-
Long-Term Stability: Ether-linked lipid bicelles are significantly more stable over time compared to their ester-linked counterparts, which can degrade more easily.[2][3][6] This extended stability is particularly beneficial for long NMR experiments.
-
Reduced Enzymatic Degradation: The ether bonds are not susceptible to enzymatic degradation by phospholipases.[7]
Q3: Can I use this compound bicelles for studying membrane proteins at low pH?
A3: Yes, this is one of the primary applications of these bicelles. Their resistance to hydrolysis in acidic environments makes them an excellent choice for incorporating and studying proteins that require low pH conditions for their stability and function.[4]
Q4: What is the optimal temperature range for working with this compound bicelles?
A4: The stable temperature range for diether PC bicelles is influenced by the mole fraction of the long-chain lipid (X) and the hydration level (h). Generally, a stable bicellar domain is found for X = 62-90% and T = 27-50°C.[2][3] For a hydration level of 80%, the domain is typically between X = 70-90% and T = 27-42°C.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the formation and stability of diether PC bicelles.
Table 1: Conditions for Stable Diether PC Bicelle Formation
| Parameter | Optimal Range | Reference |
| Mole Fraction of Long-Chain Lipid (X) | 62-90% | [2][3] |
| Temperature (T) | 27-50°C | [2][3] |
| Hydration (h) | 70-98% | [2][3] |
Table 2: Comparison of Ether- vs. Ester-Linked Bicelle Stability
| Feature | Ether-Linked Bicelles (e.g., this compound) | Ester-Linked Bicelles (e.g., DMPC) | Reference |
| pH Stability | High (stable in acidic and alkaline conditions) | Low (prone to hydrolysis) | [2][4] |
| Long-Term Stability | High | Moderate | [2][3][6] |
| Enzymatic Degradation | Resistant | Susceptible | [7] |
| Hydration Range | Up to 98% | Up to 95% | [2] |
Experimental Protocols
Protocol 1: Preparation of Stable this compound Bicelles
This protocol outlines a general method for preparing stable this compound bicelles.
Materials:
-
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound)
-
1,2-di-O-hexyl-sn-glycero-3-phosphocholine (6:0 Diether PC) or another suitable short-chain lipid
-
Buffer solution (e.g., 10mM phosphate (B84403) buffer, pH 6.6, 0.15 mM sodium azide, 93% H₂O, 7% D₂O)[4]
-
Chloroform or other suitable organic solvent
-
Glass vials
-
Vortex mixer
-
Nitrogen gas stream or vacuum desiccator
-
Water bath or incubator
Procedure:
-
Lipid Mixture Preparation:
-
In a clean glass vial, combine the desired molar ratio (q-value) of this compound and the short-chain diether PC from stock solutions in an organic solvent like chloroform.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
To ensure complete removal of the solvent, place the vial under high vacuum for at least 2-4 hours.
-
-
Hydration:
-
Add the appropriate volume of your chosen buffer to the dry lipid film to achieve the desired total lipid concentration and hydration level.
-
Allow the mixture to hydrate (B1144303) at room temperature for several hours (2-3 hours for q = 2.8-3.0, up to 24 hours for q = 3.25-3.5) until the lipid film is fully suspended.[4]
-
-
Homogenization (Optional but Recommended):
-
For accelerated and more uniform hydration, the sample can be subjected to several freeze-thaw cycles.
-
Alternatively, heat the mixture to 40°C for 10 minutes, cool to room temperature, and repeat this cycle twice, followed by brief vortexing.[4]
-
-
Equilibration:
-
Allow the bicelle solution to equilibrate at the desired experimental temperature before use.
-
Visualizations
Caption: Troubleshooting workflow for addressing bicelle aggregation.
Caption: Comparison of stability between ether- and ester-linked bicelles.
References
- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward bicelle stability with ether-linked phospholipids: temperature, composition, and hydration diagrams by 2H and 31P solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Assessing the Size, Stability, and Utility of Isotropically Tumbling Bicelle Systems for Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term-stable ether-lipid vs conventional ester-lipid bicelles in oriented solid-state NMR: altered structural information in studies of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Encapsulation in 12:0 Diether PC Vesicles
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing drug encapsulation efficiency in 12:0 Diether PC (1,2-didodecyl-sn-glycero-3-phosphocholine) vesicles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages?
This compound is a synthetic phospholipid where the two dodecyl (12-carbon) acyl chains are linked to the glycerol (B35011) backbone via ether bonds, rather than the more common ester bonds. This ether linkage provides significant chemical stability, making the vesicles resistant to degradation by phospholipases and more stable under harsh pH conditions. This stability is advantageous for drug delivery applications where extended circulation times or passage through extreme environments is required.
Q2: What is Encapsulation Efficiency (EE%) and how is it calculated?
Encapsulation Efficiency (EE%) is a critical parameter that measures the percentage of the initial drug amount that is successfully entrapped within the vesicles.[1][2][3] It is calculated using the following formula:
EE% = [(Total Drug – Free Drug) / Total Drug] × 100[4]
To determine EE%, the unencapsulated (free) drug must first be separated from the drug-loaded vesicles.[2][4]
Q3: What are the primary factors that influence drug encapsulation efficiency?
The success of drug encapsulation is governed by a combination of physicochemical properties of the drug, the vesicle characteristics, and the formulation process.[2][3][5] Key factors include:
-
Drug Properties : The solubility, lipophilicity, size, and charge of the drug molecule are critical.[2][3][6] Hydrophilic drugs are encapsulated in the aqueous core, while lipophilic drugs are entrapped within the lipid bilayer.[3]
-
Vesicle Characteristics : The lipid composition (e.g., the presence of cholesterol or charged lipids), vesicle size, membrane rigidity, and lipid concentration all impact loading capacity.[2][7][8][9]
-
Formulation & Process Parameters : The chosen preparation method, drug-to-lipid ratio, pH, and ionic strength of the hydration buffer significantly affect encapsulation success.[3][][11]
Q4: What is the difference between passive and active drug loading?
Passive Loading involves encapsulating the drug during the vesicle formation process.[12] The drug is typically dissolved in the aqueous buffer used to hydrate (B1144303) the lipid film.[13] This method is straightforward but can have lower encapsulation efficiencies, as it depends on the volume of aqueous medium entrapped.[12][14]
Active Loading , in contrast, involves loading the drug into pre-formed vesicles. This is often achieved by creating a transmembrane gradient (e.g., a pH or ion gradient) that drives the drug into the vesicle's core. Active loading can achieve significantly higher encapsulation efficiencies for certain types of drugs.
Troubleshooting Guide
Problem: My encapsulation efficiency is consistently low.
Low encapsulation efficiency is a common challenge in vesicle formulation. The following guide, presented in a question-and-answer format, addresses potential causes and provides targeted solutions.
Is the drug-to-lipid ratio optimized?
-
Possible Cause: The capacity of the vesicles to entrap the drug may be saturated. Increasing the drug concentration beyond a certain point relative to the lipid concentration will not increase the encapsulated amount and will lower the EE%.[3]
-
Solution: Perform a titration experiment by preparing several formulations with varying drug-to-lipid molar ratios (e.g., 1:50, 1:20, 1:10) to identify the optimal range for your specific drug and lipid system.
Are the drug's properties compatible with the loading strategy?
-
Possible Cause: There is a mismatch between the drug's solubility and the vesicle compartment. A highly water-soluble (hydrophilic) drug will not efficiently partition into the lipid bilayer, while a highly oil-soluble (lipophilic) drug will not be well-encapsulated in the aqueous core.[3]
-
Solution:
-
For Hydrophilic Drugs: Maximize the encapsulated aqueous volume. This can be achieved by using preparation methods that tend to form larger vesicles, such as thin-film hydration followed by extrusion through larger pore sizes (e.g., 400 nm).[13]
-
For Lipophilic Drugs: Ensure the drug is fully dissolved and mixed with the this compound in the organic solvent before the creation of the lipid film. This maximizes its integration within the lipid bilayer during vesicle formation.
-
Are electrostatic interactions hindering encapsulation?
-
Possible Cause: Unfavorable electrostatic repulsion between a charged drug and the neutral (zwitterionic) surface of the PC vesicles can prevent efficient loading.[6]
-
Solution: Adjust the pH of the hydration buffer to alter the charge state of your drug. If the drug is anionic at neutral pH, lowering the buffer pH may neutralize it, facilitating easier passage into the vesicle. Conversely, you can include a small molar percentage of a charged lipid (e.g., cationic stearylamine or anionic dicetylphosphate) in your formulation to create a favorable electrostatic attraction.[6][11]
Is the preparation method causing drug leakage?
-
Possible Cause: High-energy processes used to reduce vesicle size, such as probe sonication or repeated high-pressure extrusion, can transiently disrupt the vesicle membrane, causing the premature leakage of an already encapsulated drug.
-
Solution:
-
Use a gentler preparation method, such as the freeze-thaw technique, which has been shown to improve encapsulation for some water-soluble drugs.[11]
-
If extrusion is necessary, limit the number of passes through the membrane and use moderate pressures.[7]
-
Incorporate cholesterol (e.g., at 20-30 mol%) into the formulation. Cholesterol increases the packing density of the lipid bilayer, enhancing membrane rigidity and reducing leakage.[8][15]
-
Data on Key Formulation Parameters
The following tables summarize how different formulation variables can impact encapsulation efficiency, based on established principles in liposome (B1194612) research.
Table 1: Illustrative Impact of Lipid Composition on Encapsulation Efficiency
| Variable | Condition A | EE% Outcome | Condition B | EE% Outcome | Rationale |
| Cholesterol Content | 0 mol% | Variable | 30 mol% | Often Increased | Cholesterol stabilizes the membrane, reducing drug leakage during and after preparation.[8][15] However, very high concentrations can sometimes decrease EE% by reducing the internal aqueous volume.[8] |
| Surface Charge | Neutral (100% PC) | Baseline | + 10 mol% Stearylamine | Drug Dependent | Adding a charged lipid that is opposite to the drug's charge can significantly increase EE% due to favorable electrostatic interactions.[6] |
Disclaimer: The EE% outcomes are illustrative and the actual effect will depend heavily on the specific drug being encapsulated.
Table 2: Illustrative Impact of Process Parameters on Encapsulation Efficiency
| Variable | Condition A | EE% Outcome | Condition B | EE% Outcome | Rationale |
| Hydration Buffer pH | pH 7.4 | Baseline | pH 5.0 | Drug Dependent | Changing the pH can neutralize a charged drug, allowing it to cross the lipid membrane more easily and improving encapsulation. |
| Ionic Strength | Low (e.g., 10 mM NaCl) | Often Higher | High (e.g., 150 mM NaCl) | Often Lower | Lower ionic strength in the hydration medium is often preferable for obtaining higher encapsulation efficiency with water-soluble drugs.[11] |
| Drug:Lipid Ratio | High (e.g., 1:5 w/w) | Lower | Low (e.g., 1:20 w/w) | Higher | At high ratios, the vesicle's loading capacity becomes saturated, leading to a lower percentage of the total drug being encapsulated.[3] |
Disclaimer: The EE% outcomes are illustrative and the actual effect will depend heavily on the specific drug being encapsulated.
Experimental Protocols & Visualizations
Protocol 1: Vesicle Preparation by Thin-Film Hydration & Extrusion
This protocol describes a standard and widely used method for producing unilamellar vesicles of a defined size.[7][16]
-
Lipid Film Preparation:
-
Accurately weigh and dissolve this compound and other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[16]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipids, resulting in a milky suspension of multilamellar vesicles (MLVs).[7]
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[17]
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process reduces the size and lamellarity, creating a more uniform population of large unilamellar vesicles (LUVs).[7]
-
The resulting vesicle solution should appear clearer or translucent.
-
Protocol 2: Quantification of Encapsulation Efficiency (EE%)
This protocol outlines the essential steps to accurately measure EE%.
-
Separation of Free Drug:
-
Prepare a size-exclusion chromatography (SEC) column (e.g., Sephadex G-50).
-
Carefully load a known volume of your vesicle suspension onto the column.
-
Elute the column with the same buffer used for hydration. The larger vesicles will elute first, while the smaller, free drug molecules will be retained and elute later.[4]
-
Collect the initial fraction containing the purified vesicles. Alternative separation methods include ultracentrifugation or dialysis.[4]
-
-
Quantification of Free and Total Drug:
-
Free Drug: Measure the drug concentration in the later fractions from the SEC column (or in the supernatant after centrifugation).
-
Total Drug: Take an aliquot of the original, unpurified vesicle suspension. Disrupt the vesicles by adding a detergent (e.g., Triton X-100) or an appropriate organic solvent (e.g., methanol) to release the encapsulated drug.[4][13] Measure the drug concentration in this lysed sample.
-
Use a validated analytical method such as HPLC or UV-Vis spectrophotometry for quantification.[2][4]
-
-
Calculation:
-
Use the formula provided in the FAQs section to calculate the final EE%.
-
References
- 1. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. researchgate.net [researchgate.net]
- 9. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of Encapsulation Efficiency of Water-Soluble Drugs in Liposomes Formed by the Freeze-Thawing Method [jstage.jst.go.jp]
- 12. par.nsf.gov [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sequential gentle hydration increases encapsulation in model protocells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
preventing aggregation of 12:0 Diether PC liposomes in storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) liposomes during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound liposomes are aggregating in storage. What are the most likely causes?
A1: Aggregation of this compound liposomes during storage can be attributed to several factors. The most common culprits include improper storage temperature, suboptimal pH of the suspension buffer, and physical stress from freezing and thawing cycles. Ether lipids, such as this compound, are generally more stable against hydrolysis and oxidation compared to their ester-linked counterparts, making them suitable for longer-term experiments.[1][2][3] However, they are still susceptible to physical instability leading to aggregation.
Q2: What is the recommended storage temperature for this compound liposomes?
A2: The recommended storage temperature for this compound liposomes is 4°C in the dark.[2] It is strongly advised not to freeze the liposome (B1194612) suspension.[2][4] The formation of ice crystals during freezing can rupture the lipid membranes, leading to changes in particle size and aggregation upon thawing.[2][5]
Q3: How does the pH of the storage buffer affect the stability of my liposomes?
A3: The pH of the storage buffer can significantly impact the stability of your liposomes. While diether lipids are resistant to a wide range of acidic and alkaline pH, maintaining a pH close to neutral (around 7.0) is generally recommended for storage.[4] Some studies suggest that a slightly acidic pH of around 6.5 may also provide a stable environment for liposomes.[1][6] It is crucial to use a suitable buffer system to maintain a stable pH throughout the storage period.[7]
Q4: Can I add anything to my liposome formulation to improve its stability during storage?
A4: Yes, several additives can enhance the stability of your liposome formulation. Incorporating cholesterol into the lipid bilayer can increase its rigidity and reduce the likelihood of aggregation.[8] For applications requiring freezing, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is essential to prevent aggregation and fusion of the vesicles during the freeze-thaw process.[5][9][10] Including PEGylated lipids in the formulation can also provide steric stabilization and prevent aggregation.[11]
Q5: How can I check if my liposomes have aggregated?
A5: The most common method to monitor liposome size and detect aggregation is Dynamic Light Scattering (DLS).[12][13][14] An increase in the average particle size or the polydispersity index (PDI) over time is indicative of aggregation. For a more detailed analysis of liposome morphology and to visualize aggregates, Cryo-Electron Microscopy (Cryo-EM) is a powerful technique.[15][16][17][18][19]
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound liposomes.
Summary of Factors Influencing Liposome Stability
| Parameter | Recommendation | Rationale |
| Storage Temperature | 4°C (Refrigerated) | Avoids phase transitions and chemical degradation. Freezing should be avoided as it can cause vesicle rupture.[2][4] |
| pH of Suspension | ~6.5 - 7.4 | Ether lipids are stable over a wide pH range, but a neutral to slightly acidic pH is optimal for minimizing hydrolysis and maintaining surface charge stability.[1][6] |
| Lipid Composition | Include Cholesterol (~30 mol%) | Cholesterol modulates membrane fluidity and increases the packing of phospholipids, thereby enhancing stability and reducing aggregation.[8] |
| Additives | Cryoprotectants (e.g., sucrose, trehalose) for freezing | These sugars form a glassy matrix during freezing, protecting the liposomes from mechanical stress and preventing fusion upon thawing.[5][9][10] |
| Additives | PEGylated Lipids | Provide a protective hydrophilic layer on the liposome surface, creating steric hindrance that prevents close approach and aggregation of vesicles.[11] |
| Handling | Gentle mixing; avoid vigorous vortexing | Excessive mechanical stress can induce liposome fusion and aggregation. |
Troubleshooting Workflow
This workflow provides a step-by-step process to identify and resolve aggregation issues.
References
- 1. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diether Liposomes this compound:Cholesterol (70:30 molar ratio 1mM) | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. ijper.org [ijper.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. liposomes.ca [liposomes.ca]
- 12. news-medical.net [news-medical.net]
- 13. entegris.com [entegris.com]
- 14. Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liposomes Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Cryo-EM sample preparation method for extremely low concentration liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Imaging of Liposomes by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phase Behavior of 12:0 Diether PC Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) and its mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected phase transition temperature (T_m) for pure this compound?
Q2: My liposome (B1194612) suspension prepared with this compound appears cloudy or aggregated. What are the possible causes and solutions?
Cloudiness or aggregation in your liposome suspension can stem from several factors:
-
Incomplete Hydration: Ensure the hydration of the lipid film is performed above the T_m of all lipid components. Although the estimated T_m of this compound is low, if mixed with higher T_m lipids (e.g., cholesterol or saturated phospholipids), the hydration temperature should be above the T_m of the highest-melting component.
-
Poorly Hydrating Lipids: Some lipids, particularly those with small headgroups, can have a tendency to self-aggregate. While this compound has a phosphocholine (B91661) headgroup which generally hydrates well, issues can arise in complex mixtures.
-
Incorrect Buffer Conditions: The ionic strength and pH of your buffer can influence liposome stability. Liposomes with a low surface charge are more prone to aggregation. Consider adjusting the buffer composition or including a charged lipid in your formulation to increase electrostatic repulsion between vesicles.
-
Suboptimal Extrusion: If you are using extrusion to size your liposomes, ensure the process is carried out at a temperature above the T_m of the lipid mixture. Attempting to extrude below the T_m can lead to membrane fouling and inefficient sizing.
Q3: The DSC thermogram of my this compound mixture shows a broad or asymmetric peak. What does this indicate?
A broad or asymmetric peak in a Differential Scanning Calorimetry (DSC) thermogram of a lipid mixture can indicate several phenomena:
-
Phase Coexistence: In a multi-component lipid mixture, it is common to observe broad transitions, which represent the coexistence of different lipid phases (e.g., gel and liquid-crystalline) over a range of temperatures.
-
Incomplete Mixing: If the lipids are not homogeneously mixed, you may observe a broad transition or multiple overlapping peaks. Ensure thorough mixing of the lipids in the organic solvent before forming the lipid film.
-
Slow Scan Rate Effects: For some lipid mixtures, the phase transition may not be under thermodynamic equilibrium at the scanning rate used. This can result in a kinetically controlled, asymmetric peak shape.[1] It is advisable to perform DSC scans at different heating and cooling rates to assess the kinetic nature of the transition.[1]
Q4: I am not observing a clear phase transition for my this compound mixture in the expected temperature range. What should I check?
-
Low Enthalpy of Transition: The phase transition of your lipid mixture might have a very low enthalpy, making it difficult to detect, especially at low lipid concentrations. Ensure your sample is sufficiently concentrated.
-
Component Effects: The addition of other lipids or molecules can significantly alter or even abolish the phase transition of this compound. For example, high concentrations of cholesterol are known to eliminate the main phase transition of phospholipids (B1166683).
-
Instrument Sensitivity: Check the sensitivity and calibration of your DSC instrument.
-
Sample Preparation: Ensure your liposomes are properly formed and hydrated. Incomplete hydration can lead to anomalous thermal behavior.
Data Presentation
Table 1: Phase Transition Temperatures (T_m) of this compound and Related Phospholipids
| Lipid Name | Abbreviation | Acyl/Alkyl Chain | Linkage | T_m (°C) | Reference/Note |
| 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine | This compound | 12:0 | Ether | ~ -2 | Estimated based on the T_m of its ester-linked analog (DLPC) and comparative studies of longer-chain diether and diacyl PCs which show very similar T_m values. |
| 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) | DLPC | 12:0 | Ester | -2 | Avanti Polar Lipids |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0 | Ester | 24 | Avanti Polar Lipids |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0 | Ester | 41 | Avanti Polar Lipids |
| 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine | DHPC | 16:0 | Ether | ~ 41.5 | Studies show a very similar T_m to its ester analog, DPPC.[2] |
| Cholesterol | Chol | - | - | - | Does not exhibit a sharp phase transition in the same manner as phospholipids but modulates the phase behavior of lipid membranes. High concentrations can eliminate the main phase transition of phosphatidylcholines.[3][4] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes of a desired size.[5][6][7][8][9][10][11][12][13]
Materials:
-
This compound and other lipids (e.g., cholesterol)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath or heating block
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in the organic solvent in the round-bottom flask. Ensure the lipids are completely dissolved and the solution is clear.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the T_m of the lipid with the highest transition temperature.
-
Vortex or gently swirl the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) of a uniform size. The extrusion should be performed at a temperature above the T_m of the lipid mixture.[11]
-
Protocol 2: Characterization of Phase Behavior by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to measure the heat changes associated with lipid phase transitions.[1][14][15][16]
Materials:
-
Liposome suspension (prepared as in Protocol 1)
-
DSC instrument
-
DSC pans and lids
Procedure:
-
Sample Preparation:
-
Accurately pipette a known volume of the liposome suspension into a DSC pan.
-
Hermetically seal the pan.
-
Prepare a reference pan containing the same volume of the buffer used for liposome preparation.
-
-
DSC Analysis:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected T_m.
-
Scan the temperature at a controlled rate (e.g., 1-5°C/min) over the desired range. Slower scan rates are often necessary to obtain reliable data for kinetically controlled transitions.[1]
-
Record the heat flow as a function of temperature.
-
Perform at least two heating and cooling cycles to ensure reproducibility and to erase the thermal history of the sample.
-
-
Data Analysis:
-
The phase transition temperature (T_m) is typically determined as the peak temperature of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated from the area under the transition peak.
-
The width of the peak at half-height provides information about the cooperativity of the transition.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and phase behavior analysis of this compound liposomes.
Caption: Troubleshooting decision tree for common issues observed in DSC thermograms of lipid mixtures.
References
- 1. ucm.es [ucm.es]
- 2. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase behavior of skin lipid mixtures: the effect of cholesterol on lipid organization - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 10. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 11. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. researchgate.net [researchgate.net]
- 16. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 12:0 Diether PC Bicelle Formation and Temperature Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12:0 Diether PC bicelles. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the influence of temperature on bicelle formation and stability.
Frequently Asked Questions (FAQs)
Q1: What are this compound bicelles and why are they used?
A1: this compound (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) is a synthetic phospholipid with ether linkages instead of the more common ester linkages. These ether bonds offer enhanced stability against hydrolysis over a wide pH range.[1] Bicelles are discoidal lipid structures that provide a more native-like bilayer environment for membrane proteins compared to micelles, making them valuable tools for structural and functional studies, particularly in NMR spectroscopy and protein crystallization.[2]
Q2: How does temperature generally affect bicelle stability?
A2: Temperature is a critical parameter in bicelle formation and stability. Generally, bicellar mixtures are destabilized at higher temperatures.[3][4] As the temperature increases, bicelles can undergo phase transitions, potentially leading to the formation of larger aggregates, vesicles, or a nematic phase where the bicelles merge.[5][6] The optimal temperature range for stable bicelles is dependent on the specific lipid composition, the molar ratio of the long-chain lipid to the short-chain lipid (q-ratio), and the total lipid concentration.
Q3: What is the typical temperature range for working with bicelles?
A3: The ideal temperature range is highly dependent on the specific lipid composition. For commonly used DMPC/DHPC bicelles, magnetic alignment for NMR studies is often achieved in a narrow window between 32°C and 40°C.[7] However, researchers have developed temperature-resistant bicelles, for example using DDPC and DHepPC, which can maintain a stable bicellar phase over a much broader range, from -15°C to 80°C.[8][9] For this compound bicelles, the optimal temperature range should be empirically determined, but initial experiments can be guided by the phase behavior of similar lipid systems.
Q4: Can I freeze my this compound bicelle samples for storage?
A4: While some studies suggest that certain bicelle preparations can be stored at -20°C after flash-freezing in liquid nitrogen, it is generally recommended to avoid freezing liposomes and bicelles.[10] The formation of ice crystals can disrupt the lipid bilayer structure, leading to changes in particle size and morphology upon thawing. If long-term storage is necessary, it is advisable to test the stability of a small aliquot of your specific bicelle preparation upon freeze-thawing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Sample becomes cloudy or precipitates upon heating. | Temperature is too high, causing bicelle fusion and aggregation into larger, less soluble structures. | 1. Immediately reduce the temperature. 2. Determine the upper temperature limit for your specific bicelle preparation (q-ratio, concentration) by gradually increasing the temperature and monitoring for turbidity. 3. Consider preparing bicelles with a higher q-ratio, which can sometimes increase thermal stability. |
| Inconsistent results between experiments. | 1. Incomplete hydration of the lipid film. 2. Temperature fluctuations during preparation or measurement. 3. Lipid degradation. | 1. Ensure complete hydration of the lipid mixture. This can be facilitated by gentle heating (e.g., to 40°C for a short period) and vortexing cycles.[1] 2. Use a temperature-controlled sample holder or water bath to maintain a constant temperature throughout the experiment. 3. Use high-purity lipids and store them properly at -20°C.[2] The ether linkages in this compound provide good chemical stability. |
| Poor magnetic alignment of bicelles for NMR studies. | 1. The temperature is outside the optimal range for the liquid crystalline phase. 2. Incorrect q-ratio or lipid concentration. 3. Insufficient hydration. | 1. Systematically vary the temperature and monitor the alignment using ³¹P NMR.[11] 2. Prepare a series of samples with different q-ratios and concentrations to find the optimal conditions for alignment. 3. Ensure the sample is fully hydrated, as poor hydration can lead to the formation of unaligned multilamellar vesicles.[11] |
| Bicelle size is too large or polydisperse. | 1. The q-ratio is too high. 2. The temperature is approaching the upper limit of the bicelle phase, leading to fusion. | 1. Prepare bicelles with a lower q-ratio to favor the formation of smaller, more uniform bicelles. 2. Conduct experiments at a lower temperature within the stable bicelle phase. |
Experimental Protocols
Protocol 1: Preparation of this compound Bicelles
This protocol is adapted from general bicelle preparation methods.[1]
Materials:
-
This compound (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine)
-
Short-chain diether lipid (e.g., 06:0 Diether PC) or other suitable detergent
-
Buffer (e.g., 10mM phosphate (B84403) buffer, pH 6.6, with 0.15 mM sodium azide)
-
Deuterium oxide (D₂O) for NMR studies
Procedure:
-
Lipid Mixture Preparation:
-
Co-dissolve the desired molar ratio (q-ratio) of this compound and the short-chain lipid in an organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the appropriate volume of buffer to the dried lipid film to achieve the desired total lipid concentration.
-
Allow the mixture to hydrate (B1144303) at room temperature for several hours. For some lipid mixtures, complete hydration may take up to 24 hours.
-
To accelerate hydration, the mixture can be heated to 40°C for 10 minutes, followed by cooling to room temperature, and this cycle can be repeated twice with brief vortexing in between.[1]
-
-
Homogenization (Optional):
-
For some applications, several freeze-thaw cycles (snap-freezing in liquid nitrogen followed by thawing in a warm water bath) can help to create more uniform bicelles. However, be mindful of the potential for structural disruption.
-
Protocol 2: Characterization of Temperature Effects using ³¹P NMR
Objective: To determine the temperature range of the stable bicelle phase.
Procedure:
-
Prepare your this compound bicelle sample as described in Protocol 1, including D₂O in the buffer for the NMR lock.
-
Place the sample in the NMR spectrometer.
-
Acquire a proton-decoupled ³¹P NMR spectrum at a starting temperature (e.g., 20°C). In the bicelle phase, you should observe two distinct, relatively sharp peaks corresponding to the this compound in the planar region and the short-chain lipid at the rim.
-
Incrementally increase the temperature (e.g., in 2-5°C steps). Allow the sample to equilibrate at each new temperature for 15-20 minutes before acquiring a new spectrum.[12]
-
Monitor the chemical shifts, line widths, and splitting of the ³¹P signals.
-
Stable bicelle phase: Two well-resolved peaks.
-
Phase transition/instability: Broadening of peaks, changes in chemical shift, or the appearance of a broad, powder-pattern signal indicative of larger, unaligned structures.[11]
-
-
Plot the spectral parameters as a function of temperature to identify the stable temperature window for your bicelle preparation.
Visualizations
Caption: Experimental workflow for investigating the effect of temperature on this compound bicelle formation.
Caption: Troubleshooting decision tree for common temperature-related issues with bicelles.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Stability of bicelles: a simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Bicelle Lipid Composition and Temperature for EPR Spectroscopy of Aligned Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Temperature-Resistant Bicelles for Structural Studies by Solid-State NMR Spectroscopy - Langmuir - Figshare [acs.figshare.com]
- 10. Monitoring of Bicelles Spreading into Floating Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Analysis of Lipid Dynamics Variation with Lipid Composition and Hydration of Bicelles Using Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drorlist.com [drorlist.com]
Technical Support Center: Controlling the Size of 12:0 Diether PC Liposomes
Welcome to the technical support center for controlling the size of 12:0 Diether PC (DLPC) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the preparation and size control of DLPC liposomes.
Disclaimer: While this guide focuses on this compound liposomes, specific experimental data for this lipid is limited in publicly available literature. Therefore, where necessary, data from structurally similar phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), which also has a 12-carbon acyl chain, is used as a proxy. This will be explicitly noted where applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the size of this compound liposomes?
A1: The most common and effective methods for controlling liposome (B1194612) size are extrusion and sonication.[1][2] The ethanol (B145695) injection method also offers size control through manipulation of process parameters.[][4][5]
Q2: Why is controlling the size of liposomes important?
A2: Liposome size is a critical parameter that influences their in vivo biodistribution, circulation half-life, and cellular uptake.[6] For drug delivery applications, a homogenous population of liposomes with a specific size range is often required to ensure consistent therapeutic efficacy and safety.
Q3: What are the advantages of using this compound for liposome formulation?
A3: Diether lipids, like this compound, offer enhanced stability compared to their ester-linked counterparts. The ether linkage is resistant to hydrolysis by phospholipases and can withstand a wider range of pH conditions and higher temperatures, making them suitable for applications requiring long-term stability.[7]
Q4: How does cholesterol affect the size of this compound liposomes?
A4: The incorporation of cholesterol into a lipid bilayer generally leads to an increase in the mean diameter of the liposomes.[8][9][10] Cholesterol modulates the packing of the phospholipid molecules, which can result in the formation of larger vesicles.[8][9][11]
Q5: Can I achieve a unilamellar liposome structure with these sizing methods?
A5: Yes, both sonication and extrusion are effective methods for producing unilamellar vesicles (UVs). Extrusion through polycarbonate membranes with pore sizes of 100 nm or less is a particularly reliable method for generating large unilamellar vesicles (LUVs).[12][13] Sonication typically produces small unilamellar vesicles (SUVs).
Troubleshooting Guides
Problem 1: The final liposome size is too large or heterogeneous after preparation.
| Possible Cause | Suggested Solution |
| Incomplete hydration of the lipid film: A non-uniform lipid film can lead to the formation of large, multilamellar vesicles (MLVs). | Ensure the lipid film is thin and evenly distributed in the round-bottom flask. Hydrate the film with the aqueous buffer at a temperature above the phase transition temperature of this compound. Gentle agitation during hydration can also improve homogeneity.[1][14] |
| Ineffective size reduction method: The chosen method (sonication or extrusion) may not be optimized. | For Sonication: Increase the sonication time or power. Ensure the sonicator tip is properly immersed in the lipid suspension. Be mindful of potential lipid degradation with prolonged sonication.[15][16] For Extrusion: Ensure the number of passes through the extruder is sufficient (typically 10-20 passes). Check that the extruder is assembled correctly and that the membrane is not damaged.[13][17] |
| Aggregation of liposomes: Liposomes may aggregate after formation, leading to an apparent increase in size. | Check the zeta potential of your liposomes. If it is close to neutral, consider adding a charged lipid to the formulation to increase electrostatic repulsion. For PEGylated liposomes, ensure the molar percentage of the PEG-lipid is sufficient to provide steric hindrance.[2] |
| Incorrect lipid concentration: Higher lipid concentrations can sometimes lead to the formation of larger vesicles.[18] | Try reducing the initial lipid concentration during liposome preparation.[18] |
Problem 2: The liposome size is smaller than desired.
| Possible Cause | Suggested Solution |
| Over-processing during size reduction: Excessive sonication or too many passes through a small-pore extruder can lead to very small liposomes. | For Sonication: Reduce the sonication time and/or power.[19] For Extrusion: Use a polycarbonate membrane with a larger pore size.[6] |
| Lipid composition: The absence of certain components, like cholesterol, can sometimes result in smaller vesicles, although the opposite is more commonly observed. | If your formulation does not contain cholesterol, consider adding it in varying molar ratios to see its effect on the final liposome size.[8][11] |
Experimental Protocols & Data
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.
Workflow Diagram:
Caption: Workflow for preparing unilamellar liposomes by thin-film hydration and extrusion.
Quantitative Data (Proxy Data from Phosphatidylcholines):
The final size of extruded liposomes is primarily determined by the pore size of the polycarbonate membrane used.
| Membrane Pore Size (nm) | Expected Liposome Diameter (nm) - DLS |
| 30 | 66 ± 28 |
| 100 | 138 ± 18 |
| 400 | 360 ± 25 |
| Data adapted from a study on phosphatidylcholine liposomes and serves as an estimate.[6] |
Protocol 2: Liposome Size Reduction by Sonication
This protocol is suitable for producing small unilamellar vesicles (SUVs).
Workflow Diagram:
Caption: Workflow for reducing liposome size using sonication.
Quantitative Data (Proxy Data from DMPC):
The size of sonicated liposomes decreases with increasing sonication time, eventually reaching a plateau.
| Sonication Time (minutes) | Mean Hydrodynamic Radius (nm) |
| 10 | ~40 |
| 30 | ~25 |
| 60 | ~20 |
| 90 | ~18 |
| Data adapted from a study on DMPC liposomes and should be considered as a general trend.[20] |
Protocol 3: Liposome Preparation by Ethanol Injection
This method involves the rapid injection of a lipid-ethanol solution into an aqueous phase.
Workflow Diagram:
Caption: Workflow for preparing liposomes via the ethanol injection method.
Quantitative Data (Proxy Data from Phosal® 53 MCT):
Liposome size in the ethanol injection method is influenced by the lipid concentration.
| Phospholipid Concentration (mg) | Average Particle Size (nm) |
| 300 | 268 ± 15.2 |
| 600 | 453 ± 11.5 |
| 900 | 913 ± 35.0 |
| Data adapted from a study using Phosal® 53 MCT and illustrates a general principle.[5] |
Logical Relationships in Liposome Size Control
The following diagram illustrates the relationship between key parameters and their effect on the final liposome size.
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cholesterol Levels Affect the Performance of AuNPs-Decorated Thermo-Sensitive Liposomes as Nanocarriers for Controlled Doxorubicin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. scispace.com [scispace.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 15. Reducing liposome size with ultrasound: bimodal size distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ableweb.org [ableweb.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Particle size distribution in DMPC vesicles solutions undergoing different sonication times - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 12:0 Diether PC Solubility and Experimental Setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine). Ether-linked phospholipids (B1166683) like this compound offer enhanced stability against hydrolysis over a wide pH range, making them valuable for various experimental applications. However, their unique physicochemical properties can present challenges in handling and solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic glycerophospholipid with two dodecyl (12-carbon) chains linked to the glycerol (B35011) backbone via ether bonds, in contrast to the ester bonds found in naturally occurring phospholipids. This ether linkage provides significant resistance to chemical and enzymatic degradation, particularly hydrolysis at acidic or alkaline pH. This stability makes it an ideal candidate for experiments requiring long incubation times or harsh conditions, such as in drug delivery systems, the formation of stable liposomes and bicelles, and as a component in model membranes for biophysical studies.
Q2: What are the main advantages of using this compound over its ester-linked counterpart (12:0 PC)?
The primary advantage is its enhanced stability. Ether bonds are not susceptible to hydrolysis by phospholipases, which are often present in biological samples. This property ensures the integrity of the lipid structure throughout the experiment. Diether lipids are also more resistant to oxidation.
Q3: Is this compound soluble in aqueous buffers?
This compound is considered sparingly soluble in aqueous solutions.[1] Like other double-chain phospholipids, it does not form a true solution but rather disperses to form aggregates such as micelles, liposomes (vesicles), or bicelles, depending on the concentration and presence of other lipids. Achieving a stable and homogenous dispersion is key to successful experiments.
Q4: What is the critical micelle concentration (CMC) of this compound?
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving in my aqueous buffer.
-
Cause: Phospholipids like this compound do not dissolve in the traditional sense but rather hydrate (B1144303) and disperse to form lipid assemblies. This process can be slow and requires specific conditions.
-
Solution:
-
Hydration above the Phase Transition Temperature (Tm): While the specific Tm for this compound is not widely reported, for saturated 12-carbon chain lipids, it is generally below room temperature. However, gentle warming of the aqueous buffer to around 30-40°C can facilitate hydration.[4]
-
Proper Hydration Technique: First, create a thin lipid film. If you have the lipid in an organic solvent, evaporate the solvent under a stream of inert gas (like nitrogen or argon) to form a thin, even film on the bottom of a round-bottom flask. Then, place the flask under a vacuum for at least 1-2 hours to remove any residual solvent. Add the pre-warmed aqueous buffer and agitate.
-
Agitation: Vortexing or sonication can aid in the dispersion of the lipid. For liposome (B1194612) formation, a bath sonicator is often preferred over a probe sonicator to avoid potential contamination from the probe tip.
-
Patience: Complete hydration can be a slow process. For some applications, such as the formation of bicelles, hydration can take several hours to overnight.[4]
-
Issue 2: My this compound dispersion is cloudy and/or contains visible aggregates.
-
Cause: This indicates incomplete hydration or the formation of large, multilamellar vesicles (MLVs). For many applications, smaller, unilamellar vesicles (SUVs or LUVs) are desired.
-
Solution:
-
Extrusion: To obtain a more homogenous population of vesicles with a defined size, it is recommended to extrude the lipid dispersion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically performed 10-20 times.
-
Sonication: Bath sonication can help to break down large aggregates and form smaller vesicles. However, this method may result in a wider size distribution compared to extrusion.
-
Freeze-Thaw Cycles: Subjecting the lipid dispersion to several cycles of freezing in liquid nitrogen and thawing in a warm water bath can help to reduce the lamellarity of the vesicles and create smaller, unilamellar structures. Note: Liposomes themselves should not be frozen for storage as ice crystal formation can rupture the lipid membrane.
-
Issue 3: The lipid appears to be precipitating out of solution over time.
-
Cause: The lipid dispersion may be unstable, leading to aggregation and precipitation. This can be influenced by factors such as buffer composition, pH, and ionic strength.
-
Solution:
-
Optimize Buffer Conditions: Ensure that the pH and ionic strength of your buffer are suitable for your application. For bicelle formation containing charged lipids, the presence of salt (e.g., 50-150 mM NaCl) is often necessary for stable formation.
-
Storage: Store lipid dispersions at 4°C in the dark. Avoid freezing. For long-term storage, it is best to store the lipid as a dry film or in an organic solvent at -20°C.
-
Incorporate Cholesterol: The inclusion of cholesterol (e.g., at a 70:30 molar ratio with this compound) can enhance the stability of liposomes.[5]
-
Quantitative Data Summary
While specific quantitative solubility data for this compound in aqueous buffers is limited, the following table summarizes relevant physical properties for the closely related ester-linked 12:0 PC, which can serve as a useful reference.
| Property | Value (for 12:0 PC) | Reference |
| Molecular Weight | 621.8 g/mol | [1] |
| Critical Micelle Conc. (CMC) | 90 nM | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound (and other lipids like cholesterol, if applicable) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) pre-warmed to a temperature slightly above the lipid's phase transition temperature (for this compound, room temperature or slightly warmer, e.g., 30°C, is generally sufficient). The final lipid concentration is typically between 1 and 10 mg/mL.
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully hydrated and dispersed. This will result in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder assembly into a second syringe.
-
Repeat the extrusion process 11-21 times to ensure a homogenous population of large unilamellar vesicles (LUVs). The suspension should become clearer as the vesicle size becomes more uniform.
-
-
Storage:
-
Store the final liposome suspension at 4°C. Do not freeze.
-
Visualization
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway Analogy: Lipid Dispersion Process
Caption: Workflow for preparing a homogenous lipid dispersion.
References
Technical Support Center: Optimizing DMPC/DHPC Bicelles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC) bicelles. The following sections address common issues encountered during the optimization of the molar ratio of DMPC to DHPC (q ratio) for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal q ratio for DMPC/DHPC bicelles in solution NMR studies of membrane proteins?
For solution NMR studies, a q ratio between 0.5 and 0.6 is often recommended as a good compromise.[1][2][3] This range typically provides a balance between achieving high-resolution NMR spectra and maintaining a lipid environment that closely mimics a natural membrane bilayer.[1][2][3] While smaller bicelles (lower q ratio) are generally preferred for high-resolution NMR, q values below 0.5 may lead to significant changes in peptide distribution and a less ideal bilayer environment.[1]
Q2: How does the q ratio affect the properties of DMPC/DHPC bicelles?
The q ratio is a critical parameter that influences several key properties of DMPC/DHPC bicelles:
-
Size: Generally, a higher q ratio results in larger bicelles.[2]
-
Lipid Environment: At q ratios of 0.6 and above, DMPC and DHPC are well-segregated, providing a lipid environment similar to a planar lipid bilayer.[2][3] As the q ratio decreases to 0.5 and below, there is increased mixing of DHPC into the DMPC bilayer region, which can perturb the chemical environment of an embedded protein.[2][3]
-
Rotational Correlation Time (τc): Larger bicelles (higher q) tumble more slowly in solution, leading to a longer rotational correlation time. This can result in broader lines in NMR spectra.[2][3]
Q3: What is the difference between the theoretical q ratio and the effective q ratio (q*)?
The theoretical q ratio is calculated based on the total molar amounts of DMPC and DHPC used to prepare the sample. However, due to the critical micelle concentration (CMC) of DHPC, a portion of it exists as free monomers in solution rather than incorporated into the bicelle. The effective q ratio (q) represents the actual molar ratio of DMPC to DHPC within the bicelle structure itself.[4][5] Sample dilution can significantly alter the q, leading to the formation of larger, slower-tumbling lipid structures, even with a seemingly low initial q ratio.[4][5]
Q4: What is the typical temperature range for working with DMPC/DHPC bicelles?
DMPC/DHPC bicelles are known to have a narrow optimal temperature range for alignment, typically between 32-36°C.[6][7] However, studies are often conducted at temperatures up to 40°C.[4] It is important to consider that the phase behavior of the lipids is temperature-dependent.[8] For heat-sensitive biomolecules, strategies such as doping the bicelles with cholesterol sulfate (B86663) can broaden the stable temperature range, allowing for experiments at or below room temperature.[6]
Troubleshooting Guide
Issue 1: Poor NMR spectral quality (broad peaks, low signal intensity).
-
Possible Cause: The bicelles may be too large, leading to slow tumbling and broad NMR signals.
-
Troubleshooting Steps:
-
Decrease the q ratio: A lower q ratio will result in smaller, faster-tumbling bicelles. A q ratio between 0.5 and 0.6 is often optimal for solution NMR.[1][2][3]
-
Increase the temperature: Within the stable range of the bicelles, increasing the temperature can increase their tumbling rate and improve spectral quality.[9]
-
Check for aggregation: See "Issue 2: Sample aggregation or precipitation over time."
-
Issue 2: Sample aggregation or precipitation over time.
-
Possible Cause: The bicelle preparation may be unstable.
-
Troubleshooting Steps:
-
Incorporate charged lipids: Doping the bicelles with a small percentage of negatively charged lipids, such as 1,2-dihexanoyl-sn-glycero-3-phospho-L-serine (DHPS) and 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS), can help to prevent aggregation through electrostatic repulsion.[10]
-
Optimize lipid concentration: Very high or very low lipid concentrations can lead to instability. Ensure the total lipid concentration is appropriate for the chosen q ratio. Dilution can lead to the formation of larger structures.[4][5]
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: The effective q ratio (q*) may be varying between experiments due to differences in sample preparation, particularly the total lipid concentration and any dilution steps.
-
Troubleshooting Steps:
-
Maintain consistent total lipid concentration: Be aware that dilution can significantly alter the q*.[4][5] For samples with a total lipid concentration ≤250 mM, and especially at q ratios around 1.5-2, even moderate dilutions can lead to the formation of large, slow-tumbling structures.[4]
-
Verify the q ratio experimentally: The final DMPC/DHPC ratio of your samples can be determined by integrating the resolved methyl peaks of DMPC and DHPC in a 1D ¹H NMR spectrum.[2]
-
Quantitative Data Summary
Table 1: Effect of q Ratio on Rotational Correlation Time (τc) of Fas TMD in DMPC/DHPC Bicelles at 30°C
| q Ratio | Rotational Correlation Time (τc) (ns) |
| 0.3 | 13 |
| 0.5 | 20 |
| 0.7 | 32 |
| Data sourced from Piai et al.[2][3] |
Table 2: Critical Bicelle Concentration (CBC) of DMPC/DHPC Bicelles at 25°C
| q Ratio | Critical Bicelle Concentration (CBC) (mM) |
| 0 | 16.5 |
| 0.5 | ~4-7 |
| 1.0 | 6.0 |
| 2.0 | 6.7 |
| Data compiled from Beaugrand et al.[4][11] |
Experimental Protocols
Protocol 1: Preparation of DMPC/DHPC Bicelles
This protocol describes a general method for preparing DMPC/DHPC bicelles.
-
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)
-
Buffer of choice (e.g., 20 mM sodium phosphate, pH 6.8)
-
D₂O for NMR lock
-
-
Procedure:
-
Weigh the appropriate amounts of DMPC and DHPC to achieve the desired q ratio. Note that DHPC is highly hygroscopic and should be handled in a dry environment.[11][12]
-
Dissolve the lipids in the chosen buffer.
-
To ensure homogeneity, subject the mixture to several cycles of freezing in liquid nitrogen, thawing in a warm water bath (e.g., 60°C), and vortexing.[4] For lipid mixtures with q ratios between 2.8 and 3.0, hydration may be complete within 2-3 hours at room temperature. Higher q ratios may require longer hydration times.[12]
-
For accelerated hydration, the mixture can be heated to 40°C for 10 minutes and cycled to 18°C twice, with brief vortexing in between.[12]
-
For NMR samples, add D₂O to the final desired percentage (e.g., 10% v/v).
-
Protocol 2: q-Titration to Determine Optimal Bicelle Size
This method allows for the systematic evaluation of the effect of the q ratio on a protein of interest.
-
Initial Sample Preparation:
-
Reconstitute the protein of interest in DMPC/DHPC bicelles at a high q ratio (e.g., 0.7).
-
-
Titration Procedure:
-
Acquire an initial NMR spectrum (e.g., a ¹H-¹⁵N HSQC) of the protein in the q=0.7 bicelles.
-
Prepare a concentrated stock solution of DHPC in the same buffer as the protein sample.
-
Progressively add small aliquots of the DHPC stock solution to the NMR sample to incrementally decrease the q ratio (e.g., to 0.6, 0.5, 0.4, and 0.3).
-
After each addition of DHPC, acquire another NMR spectrum to monitor changes in chemical shifts.
-
The final DMPC/DHPC ratio at each step can be confirmed by integrating the methyl peaks of DMPC and DHPC in a 1D ¹H NMR spectrum.[2]
-
Visualizations
Caption: Experimental workflow for preparing and optimizing DMPC/DHPC bicelles.
Caption: Relationship between q ratio and key bicelle properties for NMR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal stabilization of DMPC/DHPC bicelles by addition of cholesterol sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bicelle mixtures – Martin Lab at UCI [probemonkey.com]
- 8. researchgate.net [researchgate.net]
- 9. drorlist.com [drorlist.com]
- 10. Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drorlist.com [drorlist.com]
- 12. avantiresearch.com [avantiresearch.com]
Technical Support Center: Long-Term Stability of Lipid-Based Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding lipid hydrolysis in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary drivers of lipid hydrolysis in my formulation?
A1: Lipid hydrolysis, the cleavage of ester bonds in lipids, is primarily driven by three main factors: pH, temperature, and the presence of water. Lipids are most stable at a neutral pH of around 6.5.[1] Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkages in phospholipids (B1166683) and other lipids.[2] Elevated temperatures accelerate the rate of this chemical degradation.[1][2] The presence of water is essential for the hydrolytic reaction to occur, making aqueous formulations more susceptible to degradation over time.[2]
Q2: My lipid nanoparticles are aggregating during storage. What could be the cause and how can I fix it?
A2: Aggregation of lipid nanoparticles (LNPs) during storage can be a sign of instability, which may be linked to hydrolysis or other factors. Hydrolysis can lead to the formation of lysolipids, which act as detergents and can destabilize the nanoparticle structure, promoting fusion and aggregation.[2] Other contributing factors include:
-
Inappropriate Storage Temperature: Storing LNPs at room temperature or subjecting them to freeze-thaw cycles can lead to aggregation.[3] Refrigeration at 2-8°C is generally recommended for aqueous suspensions.[3]
-
pH Shifts: Changes in the pH of the formulation buffer can alter the surface charge of the nanoparticles, leading to reduced electrostatic repulsion and subsequent aggregation.
-
High Lipid Concentration: A higher concentration of lipids can increase the likelihood of particle collisions and fusion.
Troubleshooting Steps:
-
Optimize Storage Temperature: For aqueous formulations, store at 2-8°C. If freezing is necessary, incorporate cryoprotectants.
-
Control pH: Maintain a pH around 7.0 for optimal stability.[2]
-
Incorporate Cryoprotectants: For frozen storage or lyophilization, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to prevent aggregation upon thawing or reconstitution.[3]
-
Consider Lyophilization: Freeze-drying the LNP formulation can significantly enhance long-term stability by removing water, a key component in hydrolysis.
Q3: I'm observing a drop in encapsulation efficiency after storing my liposomes. What is happening and how can I prevent it?
A3: A decrease in encapsulation efficiency is often due to leakage of the encapsulated drug, which can be a direct consequence of lipid hydrolysis. As the lipids in the bilayer are hydrolyzed, the integrity of the liposomal membrane is compromised, leading to the release of its contents.[2][4]
Preventative Measures:
-
Maintain Optimal pH and Temperature: As with aggregation, storing liposomes at a neutral pH and refrigerated temperatures will slow down the rate of hydrolysis and subsequent leakage.[2]
-
Lyophilize the Formulation: Removing water through freeze-drying is a highly effective method to prevent both hydrolysis and leakage during long-term storage.[5][6][7]
-
Use Helper Lipids: Incorporating cholesterol into the liposome (B1194612) formulation can increase the rigidity of the lipid bilayer, reducing its permeability and the likelihood of leakage.[7]
-
Add Antioxidants: If your formulation contains unsaturated lipids, they are also susceptible to oxidation, which can further destabilize the membrane. The addition of antioxidants like α-tocopherol can mitigate this.[8][9][10][11][12]
Quantitative Data on Lipid Stability
The following tables summarize the impact of pH and temperature on the stability of lipid formulations, providing a quantitative basis for optimizing storage conditions.
Table 1: Effect of Temperature on the Degradation of Lyophilized Lipid Formulations
| Lipid Formulation | Storage Temperature (°C) | Storage Duration | Percent Degradation |
| Lyophilized DLPC with Trehalose | 37 | 6 weeks | Significant Degradation |
| Lyophilized DLPC with Trehalose | 50 | 6 weeks | Significant Degradation |
| Lyophilized DLPC with Trehalose | 60 | 6 weeks | Significant Degradation |
| Lyophilized DLinPC with Trehalose | 50 | 6 weeks | Significant Degradation |
| Lyophilized DLinPC with Trehalose | 60 | 6 weeks | Significant Degradation |
Source: Adapted from Long Term Storage of Lyophilized Liposomal Formulations.[5]
Table 2: Effect of pH on the Hydrolysis of Saturated Soybean Phosphatidylcholine (PC) at 40°C and 70°C
| pH | Observed Hydrolysis Rate Constant (k_obs) at 40°C (arbitrary units) | Observed Hydrolysis Rate Constant (k_obs) at 70°C (arbitrary units) |
| ~6.5 | Minimum | Minimum |
Source: Adapted from Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions.[1]
Experimental Protocols
Protocol 1: Quantification of Free Fatty Acids by HPLC to Assess Lipid Hydrolysis
This protocol provides a method for the separation and quantification of free fatty acids (FFAs), a primary product of lipid hydrolysis.
Materials:
-
Lipid formulation sample
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
C18 Reverse-phase HPLC column
-
Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Sample Preparation:
-
For liposome suspensions, disrupt the vesicles using a suitable solvent like methanol to release the lipids.
-
Extract the lipids using a standard method such as the Bligh-Dyer extraction.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the mobile phase.
-
-
HPLC-ELSD Analysis:
-
Mobile Phase A: 50:30:19.8:0.2 (v/v) methanol / acetonitrile / water / formic acid.[13]
-
Mobile Phase B: 59.8:40:0.2 (v/v) methanol / acetone / formic acid.[13]
-
Gradient:
-
0-3 min: 100% A
-
3-43 min: Linear gradient to 100% B
-
-
Flow rate: 0.3 mL/min.[13]
-
Column temperature: 60 °C.[13]
-
Injection volume: 2 µL.[13]
-
ELSD settings: 28 °C, 3.5 bar pressure.[13]
-
-
Data Analysis:
-
Identify and quantify the free fatty acid peaks by comparing their retention times and peak areas to those of known standards.
-
An increase in the concentration of free fatty acids over time is indicative of lipid hydrolysis.
-
Protocol 2: Lyophilization of Liposomes with Trehalose as a Cryoprotectant
This protocol outlines the steps for freeze-drying a liposomal formulation to enhance its long-term stability.
Materials:
-
Liposome suspension
-
Trehalose solution (e.g., 2% w/v)
-
Lyophilizer
-
Serum vials and stoppers
Procedure:
-
Formulation with Cryoprotectant:
-
Prepare the liposome suspension as per your standard protocol.
-
Add the trehalose solution to the liposome suspension to achieve the desired final concentration of the cryoprotectant.[5] Gently mix.
-
-
Freezing:
-
Aliquot the liposome-trehalose mixture into lyophilization vials.
-
Place the vials on the lyophilizer shelf.
-
Freeze the samples by progressively decreasing the shelf temperature. A typical cycle might be: room temperature to 5°C, then to -5°C, and finally to -40°C.[5]
-
-
Primary Drying (Sublimation):
-
Once the samples are completely frozen, reduce the chamber pressure to a vacuum (e.g., <100 mTorr).
-
Increase the shelf temperature to facilitate the sublimation of ice. The temperature should be kept below the collapse temperature of the formulation.
-
-
Secondary Drying (Desorption):
-
After the primary drying is complete, gradually increase the shelf temperature to remove any residual bound water.
-
Hold at the final temperature until the desired level of dryness is achieved.
-
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum.
-
Store the lyophilized product at the recommended temperature (e.g., 4°C or room temperature).
-
Visualizations
Caption: The pathway of lipid hydrolysis, where an intact lipid reacts with water in the presence of a catalyst to yield a lysolipid and a free fatty acid.
Caption: A troubleshooting workflow for addressing instability in lipid-based formulations.
References
- 1. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Thermal Stability in Lipid Nanoparticle Systems [eureka.patsnap.com]
impact of buffer conditions on 12:0 Diether PC vesicle formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer conditions on the formation of 12:0 Diether PC (1,2-dilauroyl-sn-glycero-3-phosphocholine) vesicles.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound for vesicle formation?
A1: this compound possesses ether linkages instead of the ester linkages found in many common phospholipids. This chemical structure provides significant advantages, including enhanced stability over a wide pH range due to resistance to hydrolysis. This makes them ideal for applications requiring robust vesicles that can withstand harsh conditions.
Q2: What is the recommended pH range for forming stable this compound vesicles?
A2: Due to their ether linkages, this compound vesicles are stable across a broad pH range. For neutral phosphatidylcholine vesicles, a pH between 7.0 and 7.4 is generally recommended to ensure stability.[1] Extreme pH values (e.g., below 4.0) can alter the headgroup conformation and potentially lead to instability and aggregation.[1]
Q3: How does ionic strength affect the stability of this compound vesicles?
A3: The ionic strength of the buffer can significantly impact vesicle stability. High ionic strength can compress the electrical double layer surrounding the vesicles, which reduces the electrostatic repulsion between them and can lead to aggregation.[2] For neutral lipids like this compound, the effect might be less pronounced than for charged lipids, but it is still a critical parameter to consider, especially at high vesicle concentrations. At low ionic strengths, the zeta potential of phosphatidylcholine liposomes tends to be more negative, which can enhance stability.[3][4][5]
Q4: What are the most common methods for preparing this compound vesicles?
A4: Common methods for preparing this compound vesicles include:
-
Thin-Film Hydration: This is a widely used method where the lipid is dissolved in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[6][7][8]
-
Sonication: This method uses sound energy to break down large MLVs into smaller, unilamellar vesicles (SUVs).[9]
-
Extrusion: This technique involves passing the MLV suspension through a membrane with a defined pore size to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[10][11]
Q5: My this compound vesicles are aggregating. What are the possible causes and solutions?
A5: Vesicle aggregation can be caused by several factors:
-
Inappropriate pH or Ionic Strength: As discussed, suboptimal pH and high ionic strength can lead to aggregation.[1][2] Ensure your buffer is within the optimal range.
-
High Lipid Concentration: Very high lipid concentrations increase the probability of vesicle collision and aggregation.[1] Consider diluting your lipid suspension.
-
Temperature: Processing and storage should be done at an appropriate temperature. For many lipids, this is above their phase transition temperature.
-
Impurities: The presence of impurities can sometimes induce aggregation. Ensure high-purity lipids and reagents are used.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the formation and handling of this compound vesicles.
Issue 1: Low Vesicle Yield or Incomplete Hydration
-
Symptom: The lipid film does not fully disperse in the hydration buffer, leaving behind clumps of lipid.
-
Possible Cause: The hydration temperature may be too low, or the agitation may be insufficient.
-
Solution:
-
Ensure the hydration buffer is pre-warmed to a temperature above the phase transition temperature of this compound.
-
Increase the vigor and duration of agitation (e.g., vortexing, swirling) during the hydration step.
-
Ensure the lipid film is as thin and evenly distributed as possible before adding the buffer.
-
Issue 2: Vesicle Suspension is Cloudy and Shows Visible Aggregates Immediately After Preparation
-
Symptom: The vesicle suspension is not translucent and contains visible particles.
-
Possible Causes:
-
Solutions:
-
Optimize Buffer Conditions: Prepare vesicles in a buffer with a neutral pH (7.0-7.4) and moderate ionic strength. Perform a buffer screen to find the optimal conditions for your specific application.
-
Reduce Lipid Concentration: Prepare a more dilute lipid suspension.
-
Refine Downsizing Technique:
-
Sonication: Ensure the sonicator tip is properly immersed and that the sonication time and power are adequate. Be mindful of potential sample heating.
-
Extrusion: Ensure the extruder is assembled correctly and pass the vesicle suspension through the membrane a sufficient number of times (typically 11-21 passes).[2]
-
-
Issue 3: Vesicles Aggregate Over Time During Storage
-
Symptom: The vesicle suspension is initially stable but shows signs of aggregation after a period of storage.
-
Possible Causes:
-
Suboptimal Storage Conditions: Incorrect temperature or exposure to light can affect long-term stability.
-
Buffer Instability: Changes in the buffer pH over time can lead to vesicle aggregation.
-
-
Solutions:
-
Optimize Storage: Store vesicles at 4°C in the dark. Avoid freezing unless a suitable cryoprotectant is used, as the formation of ice crystals can disrupt the vesicles.
-
Use a Stable Buffer: Choose a buffer with good buffering capacity in the desired pH range. Periodically check the pH of the stored suspension.
-
Incorporate Stabilizers: For certain applications, the inclusion of a small amount of a charged lipid or a polymer like PEG can enhance steric stabilization and prevent aggregation.
-
Quantitative Data Summary
The following tables summarize the expected impact of buffer conditions on this compound vesicle characteristics. Note: Specific experimental data for this compound is limited in the literature. The values presented here are based on general principles for phosphatidylcholine vesicles and should be confirmed experimentally.
Table 1: Effect of pH on this compound Vesicle Properties
| pH | Expected Vesicle Size (nm) | Expected Polydispersity Index (PDI) | Expected Zeta Potential (mV) | Stability Remarks |
| 4.0 | Slight increase | < 0.3 | Slightly Positive | Potential for instability due to headgroup protonation[1] |
| 7.4 | 100 - 150 | < 0.2 | -5 to -15 | Optimal for stability |
| 9.0 | 100 - 150 | < 0.2 | -10 to -20 | Generally stable |
Table 2: Effect of Ionic Strength (NaCl) on this compound Vesicle Properties (at pH 7.4)
| Ionic Strength (mM) | Expected Vesicle Size (nm) | Expected Polydispersity Index (PDI) | Expected Zeta Potential (mV) | Stability Remarks |
| 10 | 100 - 150 | < 0.2 | -10 to -20 | High electrostatic repulsion, good stability |
| 50 | 100 - 150 | < 0.2 | -5 to -15 | Good stability |
| 150 | 100 - 150 | < 0.2 | 0 to -10 | Reduced electrostatic repulsion, potential for increased aggregation over time[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion
-
Lipid Film Formation: a. Dissolve this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. b. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. c. Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[7]
-
Hydration: a. Add the desired aqueous buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid. b. Agitate the flask by vortexing or swirling until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[2]
-
Extrusion: a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and pass it through the extruder membrane multiple times (typically 11-21 passes) into a second syringe.[2] This will produce unilamellar vesicles with a more uniform size distribution.
-
Characterization: a. Characterize the resulting vesicle suspension for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Visualize the vesicle morphology using Transmission Electron Microscopy (TEM).[13]
Visualizations
Experimental Workflow for Vesicle Preparation and Characterization
Caption: Workflow for this compound vesicle preparation and characterization.
Troubleshooting Logic for Vesicle Aggregation
Caption: Troubleshooting flowchart for addressing vesicle aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Ion-Binding and Chemical Phospholipid Structure on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Characterization of Lipid Biomimetic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature- and ionic strength-induced conformational changes in the lipid head group region of liposomes as suggested by zeta potential data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. tf7.org [tf7.org]
- 12. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 12:0 Diether PC vs. DHPC for Bicelle Formation
In the realm of membrane mimetics, bicelles have emerged as a versatile tool for the structural and functional studies of membrane proteins. The choice of lipids used in their formation is critical to the stability and properties of these discoidal structures. This guide provides a comprehensive comparison of two key phospholipids: 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC), for their utility in forming bicelles. While DHPC, an ester-linked phospholipid, is a conventional choice often paired with a longer-chain lipid like DMPC, the ether-linked this compound offers distinct advantages in terms of chemical stability.
Executive Summary
Bicelles formulated with this compound exhibit significantly enhanced stability over a wide pH range compared to those made with the more traditional DHPC. This increased stability is attributed to the ether linkages in this compound, which are resistant to hydrolysis, a common issue with the ester bonds in DHPC, especially under acidic or basic conditions. While DHPC-based bicelles are well-characterized and widely used, the superior stability of diether PC bicelles makes them a compelling alternative for long-term experiments or studies conducted under non-neutral pH conditions. However, the physicochemical properties of this compound, such as its critical micelle concentration (CMC) and gel-to-liquid crystalline phase transition temperature (Tm), are not as extensively documented as those of DHPC.
At a Glance: this compound vs. DHPC for Bicelle Formation
| Feature | This compound (in Diether PC-based Bicelles) | DHPC (in DMPC/DHPC Bicelles) |
| Chemical Linkage | Ether-linked | Ester-linked |
| Chemical Stability | High; resistant to hydrolysis over a wide pH range.[1] | Lower; susceptible to acid- and base-catalyzed hydrolysis. |
| Critical Micelle Concentration (CMC) | Not readily available in cited literature. | Approximately 14-16 mM. |
| Typical Long-Chain Partner | Longer-chain diether PCs (e.g., 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine, DIOMPC) or used with detergents like CHAPSO.[1] | 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is most common. |
| Transition Temperature (Tm of Long-Chain Partner) | Varies with the specific long-chain diether PC used. Some ether lipids exhibit no detectable transition over a broad temperature range. | Tm of DMPC is approximately 24°C. |
| Typical Molar Ratio (q = long-chain:short-chain) | An optimal molar ratio of 4.3:1 has been reported for this compound (DIODPC) with CHAPSO for forming magnetically oriented bicelles.[1] | Wide range, typically from 0.3 to 3.5 for isotropic and larger, alignable bicelles, respectively. |
| Key Advantages | Exceptional stability in acidic and alkaline conditions, suitable for long-term studies.[1] | Well-characterized, extensive literature available, and established protocols. |
| Primary Considerations | Less documented physicochemical properties and potentially different phase behavior compared to ester-linked systems. | Limited stability outside of a neutral pH range. |
In-Depth Comparison
Chemical Stability: The Ether Advantage
The most significant distinction between this compound and DHPC lies in their chemical linkage. This compound possesses ether bonds connecting the dodecyl chains to the glycerol (B35011) backbone, while DHPC has ester bonds. Ether linkages are chemically more robust and resistant to hydrolysis across a broad pH spectrum.[1] This inherent stability makes bicelles formed with this compound particularly advantageous for:
-
NMR studies of proteins that are stable only at low or high pH.
-
Long-duration experiments where the integrity of the bicelle is crucial.
-
Crystallization trials that may involve various buffer conditions.
In contrast, the ester bonds of DHPC are susceptible to hydrolysis, which can lead to the degradation of the bicelles over time, especially in non-neutral pH environments. This can compromise the integrity of the membrane mimetic and affect the embedded protein.
Physicochemical Properties and Bicelle Formation
The formation and properties of bicelles are highly dependent on the physicochemical characteristics of their constituent lipids.
-
Transition Temperature (Tm): The phase behavior of the long-chain lipid is crucial for bicelle formation, which typically occurs above its Tm. For the commonly used DMPC/DHPC system, the Tm of DMPC is approximately 24°C. Ether-linked lipids can exhibit different phase behaviors. For instance, some studies on diphytanoyl phosphatidylcholine, another ether lipid, have shown no detectable phase transition over a wide temperature range. A study on bicelles formed from a C14 diether PC (DIOMPC) and a C6 diether PC (DIOHPC) showed that magnetically oriented bicelles form in a temperature range of approximately 27-50°C, depending on the molar ratio and hydration level.[1]
-
Molar Ratio (q): The molar ratio of the long-chain lipid to the short-chain lipid (q-value) is a key determinant of bicelle size and morphology. For DMPC/DHPC bicelles, a wide range of q-values is used, with lower values (e.g., 0.3-0.5) typically forming small, isotropically tumbling bicelles suitable for solution NMR, and higher values (e.g., 2.5-3.5) forming larger, magnetically alignable bicelles. For this compound, a study by Cavagnero et al. (1999) identified an optimal molar ratio of 4.3:1 when paired with the detergent CHAPSO to form magnetically oriented bicelles that are stable from pH 6.5 down to 1.0.[1]
Experimental Protocols
General Protocol for DMPC/DHPC Bicelle Preparation
This protocol is a standard method for preparing DMPC/DHPC bicelles.
-
Lipid Preparation: Co-dissolve the desired amounts of DMPC and DHPC in chloroform (B151607) to achieve the target molar ratio (q).
-
Solvent Evaporation: Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
Vacuum Desiccation: Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the appropriate volume of buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0) to the lipid film to achieve the desired total lipid concentration.
-
Vortexing and Thermocycling: Vortex the mixture vigorously. To facilitate bicelle formation, cycle the sample several times between a temperature above the Tm of DMPC (e.g., 40°C) and a temperature below it (e.g., 0°C), with vortexing at each step.
-
Clarification: The final bicelle solution should be clear. If it is cloudy, further vortexing and temperature cycling may be necessary.
Protocol for this compound/CHAPSO Bicelle Preparation
This protocol is based on the study by Cavagnero et al. (1999) for preparing pH-stable, magnetically oriented bicelles.
-
Lipid/Detergent Preparation: Weigh out appropriate amounts of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound) and CHAPSO to achieve a molar ratio of 4.3:1.
-
Hydration: Add the desired buffer to the lipid/detergent mixture. The original study used this system to achieve stability at low pH.
-
Homogenization: The mixture can be homogenized by vortexing and temperature cycling to facilitate the formation of a clear bicellar solution.
Visualizing the Concepts
Chemical Structures
Caption: Comparison of the chemical structures of this compound and DHPC.
Bicelle Formation Workflow
Caption: A generalized workflow for the preparation of bicelles.
Stability Comparison
Caption: Enhanced chemical stability of ether-linked lipids compared to ester-linked lipids.
References
A Comparative Guide: Stability of Ether-Linked vs. Ester-Linked Liposomes
For Researchers, Scientists, and Drug Development Professionals
The stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. A key factor influencing this stability is the nature of the chemical linkage between the fatty acid chains and the glycerol (B35011) backbone of the constituent phospholipids (B1166683). This guide provides an objective comparison of the stability of liposomes formulated with ether-linked lipids versus those with traditional ester-linked lipids, supported by experimental data and detailed protocols.
Chemical Structure: The Fundamental Difference
The primary distinction between these two types of lipids lies in the bond connecting the hydrophobic tails to the glycerol backbone. Ester-linked phospholipids possess a carbonyl group in the linkage, making them susceptible to hydrolysis. In contrast, ether-linked lipids have a more chemically robust ether bond.[1]
Comparative Stability Data
The enhanced chemical stability of the ether linkage translates to greater stability of the resulting liposomes in various physiologically relevant conditions.
Table 1: Water Permeability
Lower water permeability indicates a more stable and less "leaky" membrane.
| Liposome (B1194612) Composition | Permeability Coefficient (Pƒ) (cm/s) at ~48-50°C | Reference |
| DPPC (Ester-linked) | 0.027 | [2][3] |
| DHPC (Ether-linked) | 0.022 | [2][3] |
DPPC: Dipalmitoylphosphatidylcholine, DHPC: Dihexadecylphosphatidylcholine
Table 2: Stability in Serum
Serum stability is a critical parameter for intravenously administered liposomes, as serum components can destabilize the liposomal membrane.
| Liposome Composition | Marker | Medium | Incubation Time | Leakage (%) | Reference |
| Ester-linked (e.g., Egg PC) | 6-Carboxyfluorescein | Fetal Calf Serum (FCS) | 4 h | ~5% | [4] |
| Ether-linked (Tetraether lipids) | 6-Carboxyfluorescein | Fetal Calf Serum (FCS) | 4 h | < 2% | [4] |
| Ester-linked-TAT LIP | - | 50% Fetal Bovine Serum (FBS) | - | Higher uptake than ether-linked initially, but less stable over time | [5] |
| Ether-linked-TAT LIP | - | 50% Fetal Bovine Serum (FBS) | - | Showed a 3.67-fold higher uptake amount than ester-linked-TAT LIP as incubation time was prolonged, indicating better stability. | [5] |
Table 3: Physical Stability (Size)
Changes in liposome size can indicate aggregation or fusion, which are signs of instability.
| Liposome Composition | Condition | Initial Size (nm) | Size after 4h (nm) | PDI Change | Reference |
| Ester-linked (Phospholipon 100H) | 60°C | 34.56 ± 0.77 | 188.30 ± 1.39 | 0.24 to 0.44 | [4][6] |
| Ether-linked (Tetraether lipids) | 60°C | ~100-135 | Negligible change | < 0.25 | [4][6] |
| Ester-linked | pH 2.0 to 9.0 | - | Significant aggregation | - | [4][6] |
| Ether-linked (Tetraether lipids) | pH 2.0 to 9.0 | ~100-135 | Minor alterations | < 0.25 | [4][6] |
Experimental Protocols
Detailed methodologies for key stability-indicating assays are provided below.
Carboxyfluorescein (CF) Leakage Assay
This assay measures the release of a fluorescent dye from the aqueous core of the liposomes, indicating membrane disruption.
Protocol:
-
Liposome Preparation:
-
Dissolve the desired lipid mixture (e.g., 5 mg) in chloroform.[7]
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.[7]
-
Dry the film under vacuum for at least 1 hour to remove residual solvent.[7]
-
Hydrate the lipid film with a self-quenching concentration of 5(6)-carboxyfluorescein (B613776) (CF) solution (e.g., 50-100 mM in a suitable buffer, pH 7.4).[8]
-
Subject the hydrated lipid suspension to several freeze-thaw cycles.[7]
-
Extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times to obtain unilamellar vesicles of a uniform size.[7]
-
Remove unencapsulated CF using a size-exclusion chromatography column (e.g., Sephadex G-50).[7]
-
-
Leakage Measurement:
-
Dilute the CF-loaded liposomes in the desired buffer.
-
Add the substance to be tested for its ability to induce leakage (e.g., serum, plasma).
-
Monitor the increase in fluorescence over time using a fluorometer (Excitation λ ≈ 490 nm, Emission λ ≈ 520 nm).[9] The de-quenching of CF upon its release from the liposomes results in an increased fluorescence signal.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to a final concentration of 0.1-1% (v/v) to completely lyse the liposomes and release all encapsulated CF. This value represents 100% leakage.[7][9]
-
Calculate the percentage of leakage at each time point using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 Where:
-
Ft = Fluorescence at time t
-
F0 = Initial fluorescence (before adding the test substance)
-
Fmax = Maximum fluorescence after adding detergent[9]
-
-
Dynamic Light Scattering (DLS) for Size Stability
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It is a valuable tool for assessing the physical stability of liposome formulations over time.[10]
Protocol:
-
Sample Preparation:
-
Prepare the liposome suspension as described in the leakage assay protocol (without the fluorescent dye).
-
Dilute the liposome sample with an appropriate buffer to a suitable concentration for DLS measurement. This is crucial to avoid multiple scattering effects.[11]
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).[12]
-
Set the measurement parameters, including the number of runs and duration of each run.
-
The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle. The fluctuations in the scattered light intensity are recorded over time.
-
-
Data Analysis:
-
The instrument's software analyzes the fluctuations in light scattering to generate an autocorrelation function.
-
From this function, the translational diffusion coefficient of the liposomes is calculated.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic diameter (size) of the liposomes.
-
The polydispersity index (PDI) is also calculated, which provides an indication of the width of the size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse population.
-
Conclusion
The evidence strongly suggests that ether-linked liposomes exhibit superior stability compared to their ester-linked counterparts. This enhanced stability is attributed to the resistance of the ether bond to chemical and enzymatic hydrolysis.[13] Ether-linked liposomes demonstrate reduced permeability, greater resistance to disruption by serum components, and improved physical stability under various stress conditions such as elevated temperature and extreme pH. For applications requiring long circulation times and robust formulation stability, ether-linked lipids present a compelling alternative to traditional ester-linked phospholipids in the development of advanced liposomal drug delivery systems.
References
- 1. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 4. Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System [mdpi.com]
- 5. Enhanced tumor accumulation and cellular uptake of liposomes modified with ether-bond linked cholesterol derivatives [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome dye leakage [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and hum ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05478C [pubs.rsc.org]
- 10. news-medical.net [news-medical.net]
- 11. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 12. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. encapsula.com [encapsula.com]
Unveiling the Structural Nuances: A Comparative Guide to 12:0 Diether PC and DPPC Bilayers
For researchers, scientists, and drug development professionals, understanding the intricate structural differences between lipid bilayers is paramount for designing effective drug delivery systems and elucidating biological membrane functions. This guide provides a detailed comparison of two key phospholipids: 1,2-didodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). The core distinction lies in the linkage of the hydrocarbon chains to the glycerol (B35011) backbone—ether bonds in this compound and ester bonds in DPPC. This seemingly subtle variation imparts significant differences in their physicochemical properties and bilayer architecture.
The ether linkage in this compound, compared to the more common ester linkage in DPPC, leads to notable differences in chemical stability, molecular packing, and phase behavior. Ether lipids, for instance, exhibit greater resistance to hydrolysis over a wide pH range and are less susceptible to oxidative degradation, making them attractive for formulations requiring long-term stability.[1]
Molecular Architecture: A Tale of Two Linkages
The fundamental difference between this compound and DPPC lies in the bond connecting the acyl chains to the glycerol backbone. DPPC possesses ester linkages, which include a carbonyl group, while this compound has ether linkages. This variation influences the conformation of the headgroup and the packing of the lipid tails.
Comparative Analysis of Bilayer Properties
The structural dissimilarities at the molecular level translate into distinct macroscopic properties of the bilayers. Key parameters such as area per lipid, bilayer thickness, and phase transition temperature are significantly affected. While extensive data exists for DPPC and the longer-chain ether lipid analogue, dihexadecylphosphatidylcholine (DHPC), specific quantitative data for this compound can be inferred from the established trends.
| Property | This compound (and its analogue DHPC) | DPPC | Significance of the Difference |
| Area per Lipid (A) | Slightly larger than corresponding ester-linked lipid. For DHPC, A ≈ 65.1 Ų at 48°C.[2][3] | For DPPC, A ≈ 63.0 Ų at 50°C.[4] | The absence of the carbonyl group in the ether linkage reduces intermolecular hydrogen bonding, leading to a less compact packing of the lipid headgroups. |
| Bilayer Thickness | Generally thinner for shorter chains. In the liquid crystalline phase, bilayer spacing for a diether phosphonolipid analog and DPPC was similar (51-52 Å).[5] | For DPPC in the fluid phase, the P-P distance is ~3.43 nm.[6] | Bilayer thickness is primarily dictated by acyl chain length and tilt, but the linkage type can influence interdigitation and overall packing. |
| Phase Behavior | Can form interdigitated gel phases (LβI) at high hydration and low temperatures.[2][3][5] | Forms a tilted gel phase (Lβ') at room temperature.[2][3] | The flexible ether bonds can facilitate the interpenetration of acyl chains from opposing leaflets, a behavior less common in DPPC under similar conditions. |
| Water Permeability (Pf) | Slightly lower than the ester-linked counterpart. For DHPC, Pf ≈ 0.022 cm/s at 48°C.[2][3] | For DPPC, Pf ≈ 0.027 cm/s at 50°C.[2][3] | The subtle differences in headgroup hydration and interfacial properties due to the linkage type can impact the transport of water across the bilayer. |
| Chemical Stability | High resistance to hydrolysis and oxidation due to the stable ether bond.[1] | Ester bonds are susceptible to hydrolysis, especially at non-neutral pH. | Ether lipids offer significant advantages for the formulation of stable liposomal drug delivery systems. |
Experimental Methodologies for Bilayer Characterization
A variety of biophysical techniques are employed to elucidate the structural and dynamic properties of lipid bilayers. The data presented in this guide are primarily derived from X-ray scattering, neutron scattering, and molecular dynamics simulations.
Key Experimental Protocols:
-
X-Ray Scattering: This technique is a cornerstone for determining bilayer structure.
-
Low-Angle X-ray Scattering (LAXS): Used to determine the lamellar repeat spacing (D-spacing) and, in combination with volumetric data, the area per lipid and bilayer thickness.[2][3] Oriented samples on a substrate allow for the determination of the form factor and electron density profiles.[7]
-
Wide-Angle X-ray Scattering (WAXS): Provides information about the in-plane packing of the acyl chains, distinguishing between the disordered liquid-crystalline phase and the ordered gel phase.[2][3]
-
Sample Preparation: Multilamellar vesicles (MLVs) are typically prepared by hydrating a thin lipid film, followed by vortexing above the lipid's phase transition temperature.[8] For oriented samples, lipids are often deposited on a solid substrate from an organic solvent.[7]
-
-
Molecular Dynamics (MD) Simulations: These computational methods provide atomistic-level insights into the structure and dynamics of lipid bilayers that can be difficult to obtain experimentally.
-
Protocol: A bilayer is constructed in silico, solvated with water molecules, and the system's evolution is simulated over time by numerically integrating Newton's equations of motion.[9][10][11] Force fields like CHARMM36 are commonly used to describe the interactions between atoms.[12]
-
Analysis: Trajectories from MD simulations are analyzed to calculate various parameters, including area per lipid, bilayer thickness, order parameters of the acyl chains, and interaction energies.[6][10]
-
Concluding Remarks
The choice between this compound and DPPC for a particular application hinges on the desired physicochemical properties of the lipid bilayer. The ether linkages in this compound confer enhanced chemical stability, a feature of paramount importance for the development of robust liposomal drug formulations. Structurally, the absence of the carbonyl group in the ether lipid leads to a slightly larger area per lipid and a propensity to form interdigitated gel phases. In contrast, the well-characterized DPPC, with its ester linkages, remains a fundamental component in studies of model biological membranes and as a key ingredient in pulmonary surfactants.[12] For drug development professionals, the enhanced stability of diether lipids may translate to longer shelf-life and improved performance of lipid-based therapeutics. For researchers, the structural differences offer a valuable tool to probe the influence of the glycerol backbone linkage on membrane properties and function.
References
- 1. encapsula.com [encapsula.com]
- 2. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 4. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifisc.uib-csic.es [ifisc.uib-csic.es]
- 8. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 72593-72-7 | Benchchem [benchchem.com]
Unveiling the Barrier: A Comparative Analysis of Water Permeability in Diether vs. Diacyl Lipids
For researchers, scientists, and drug development professionals, understanding the intricate dynamics of cellular membranes is paramount. The lipid bilayer, the fundamental structure of these membranes, acts as a selective barrier, and its permeability to water is a critical factor in numerous physiological processes. This guide provides an in-depth comparative analysis of water permeability in two key classes of lipids: diether and diacyl lipids. By examining experimental data and detailed methodologies, we aim to furnish a clear understanding of how the linkage of hydrocarbon chains to the glycerol (B35011) backbone—via an ether or an ester bond—influences this fundamental biophysical property.
The seemingly subtle difference between an ether linkage (C-O-C) and an ester linkage (O=C-O-C) at the glycerol backbone of lipids imparts significant variations in the physicochemical properties of the resulting membrane. These differences manifest in membrane fluidity, stability, and, crucially, permeability to small molecules like water.
Quantitative Comparison of Water Permeability
Experimental studies have demonstrated measurable differences in the water permeability of membranes composed of diether versus diacyl lipids. The following table summarizes key quantitative data from comparative studies.
| Lipid Type | Lipid Species | Abbreviation | Permeability Coefficient (Pf) (cm/s) | Experimental Conditions | Reference |
| Diether Lipid | Dihexadecylphosphatidylcholine | DHPC | 0.022 | Fluid Phase (48 °C) | [1] |
| Diacyl Lipid | Dipalmitoylphosphatidylcholine | DPPC | 0.027 | Fluid Phase (50 °C) | [1] |
The data indicates that in the fluid phase, the diacyl lipid DPPC exhibits a slightly higher water permeability compared to its diether analog, DHPC. This suggests that the ester linkages in diacyl lipids may facilitate a more permeable membrane environment for water molecules.
Experimental Protocols
The determination of water permeability across lipid bilayers relies on sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited in the comparative analysis.
Stopped-Flow Light Scattering for Water Permeability Measurement
This technique measures the change in vesicle volume in response to an osmotic gradient, which is detected by changes in light scattering.
Experimental Workflow:
Caption: Workflow for measuring water permeability using stopped-flow light scattering.
Methodology:
-
Vesicle Preparation:
-
A lipid film is created by dissolving the diether or diacyl lipid in an organic solvent and then evaporating the solvent under a stream of nitrogen gas.
-
The lipid film is hydrated with a buffer solution, followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size distribution.
-
-
Stopped-Flow Measurement:
-
The vesicle suspension is rapidly mixed with a hyperosmotic buffer in a stopped-flow apparatus. This creates an osmotic gradient across the vesicle membrane, causing water to flow out of the vesicles.
-
The resulting decrease in vesicle volume leads to an increase in the intensity of scattered light, which is monitored over time by a photomultiplier tube.
-
-
Data Analysis:
-
The rate of change in light scattering is fitted to an exponential function to determine the rate constant of water efflux.
-
The osmotic water permeability coefficient (Pf) is then calculated using the rate constant, the initial vesicle volume, and the surface area of the vesicles.
-
X-ray Scattering for Bilayer Structure Determination
X-ray scattering techniques are employed to determine the structural parameters of the lipid bilayer, such as the area per lipid, which influences permeability.
Experimental Workflow:
Caption: Workflow for determining lipid bilayer structure using X-ray scattering.
Methodology:
-
Sample Preparation: Oriented multilamellar bilayers are prepared by depositing a lipid solution onto a solid substrate and allowing the solvent to evaporate slowly.
-
X-ray Scattering: The sample is exposed to a collimated X-ray beam, and the resulting diffraction pattern is collected on a detector.
-
Data Analysis: The positions and intensities of the diffraction peaks are used to calculate the electron density profile of the lipid bilayer along the axis perpendicular to the membrane surface. From this profile, key structural parameters such as the lamellar D-spacing and the area per lipid molecule can be determined.
Signaling Pathways and the Role of Ether Lipids
The differences in the biophysical properties of diether and diacyl lipids can have implications for cellular signaling. Ether lipids, such as platelet-activating factor (PAF), are potent signaling molecules involved in a variety of physiological and pathological processes.
Platelet-Activating Factor (PAF) Signaling Pathway
PAF is a diether phospholipid that acts as a potent mediator of inflammation and allergic responses. Its signaling is initiated by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).
Caption: Simplified signaling pathway of the diether lipid, Platelet-Activating Factor (PAF).
The presence of an ether linkage in PAF is crucial for its biological activity and resistance to degradation by certain phospholipases, prolonging its signaling effects. The slightly lower water permeability of diether lipid membranes could also influence the local hydration environment of membrane-bound receptors and enzymes, potentially modulating their activity, though this is an area of ongoing research.
Conclusion
The choice between a diether and a diacyl linkage in phospholipids (B1166683) has a discernible impact on the water permeability of lipid bilayers. Experimental evidence suggests that diacyl lipids form slightly more water-permeable membranes than their diether counterparts. This difference, though modest, can be significant in the context of cellular physiology and the design of lipid-based drug delivery systems. Furthermore, the unique chemical nature of ether lipids positions them as key players in specific signaling pathways, highlighting the profound functional consequences of subtle variations in lipid architecture. A thorough understanding of these differences is essential for researchers working at the interface of chemistry, biology, and medicine.
References
Unlocking High-Temperature Experiments: The Superior Stability of 12:0 Diether PC
For researchers, scientists, and drug development professionals conducting experiments at elevated temperatures, maintaining the structural integrity of model membranes is paramount. 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) emerges as a superior alternative to conventional ester-linked phospholipids (B1166683), offering exceptional stability in high-temperature environments. This guide provides a comprehensive comparison of this compound with common alternatives, supported by experimental data, to inform the selection of the most suitable lipid for your research needs.
The core advantage of this compound lies in its chemical structure. The ether linkages connecting the dodecyl chains to the glycerol (B35011) backbone are significantly more resistant to chemical degradation, such as hydrolysis, compared to the ester bonds found in standard phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). This inherent stability makes this compound an ideal candidate for applications requiring prolonged incubation at high temperatures or under a wide range of pH conditions.
Comparative Analysis of Physicochemical Properties
The choice of lipid for high-temperature applications is critically dependent on its phase transition temperature (T_m), the temperature at which the lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase. For many experiments involving membrane proteins, maintaining a fluid membrane is essential.
| Lipid | Linkage Type | Acyl Chain Length | Phase Transition Temperature (T_m) | Key Characteristics |
| This compound | Ether | C12 | Low (exact value not widely reported, but expected to be low) | High chemical and thermal stability; resistant to hydrolysis and oxidation. |
| DMPC | Ester | C14 | 24 °C | Susceptible to hydrolysis at high temperatures. |
| DPPC | Ester | C16 | 41 °C | Commonly used, but prone to degradation at elevated temperatures. |
| DSPC | Ester | C18 | 55 °C | Higher T_m offers more stability than shorter-chain counterparts, but still susceptible to hydrolysis. |
| Tetraether Lipids | Ether | Variable | Very high (often no distinct transition below 100°C) | Extremely stable, derived from archaea; can form monolayers.[1] |
Table 1: Comparison of physicochemical properties of this compound and alternative lipids.
Experimental Evidence: Stability Under Thermal Stress
The superior stability of ether-linked lipids translates directly to enhanced performance in high-temperature experimental settings. Key performance indicators include resistance to leakage of encapsulated contents and maintenance of membrane fluidity.
Liposome (B1194612) Leakage Assays
A common method to assess liposome stability is to measure the leakage of an encapsulated fluorescent dye, such as carboxyfluorescein or calcein, as a function of temperature. Liposomes that are more stable will retain their contents at higher temperatures.
While direct comparative leakage studies for this compound are not extensively published, studies on analogous ether-linked lipids and tetraether lipids demonstrate significantly lower permeability and higher thermal stability compared to their ester-linked counterparts. For instance, liposomes made from tetraether lipids of the thermoacidophilic archaebacterium Sulfolobus acidocaldarius show stability up to at least 80°C, with only approximately 15% leakage after 60 minutes at 100°C under slight pressure.[1] In contrast, non-archaebacterial liposomes are often unstable above 50°C.[1] Given its ether linkages, this compound is expected to exhibit significantly reduced leakage at elevated temperatures compared to DMPC and DPPC.
Membrane Fluidity
Membrane fluidity is crucial for the function of reconstituted membrane proteins. Fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a standard technique to measure membrane order. A lower anisotropy value indicates higher membrane fluidity.
At elevated temperatures, ester-linked phospholipids can undergo hydrolysis, leading to the formation of lysolipids and free fatty acids, which can alter membrane fluidity and integrity. The chemical stability of the ether bonds in this compound prevents such degradation, ensuring a more consistent and predictable membrane environment throughout high-temperature experiments.
Stability of Reconstituted Membrane Proteins
The stability of the lipid bilayer is critical for maintaining the structure and function of reconstituted membrane proteins, especially during thermal stress. The degradation of ester-linked lipids can lead to the denaturation and aggregation of embedded proteins. The inert nature of this compound provides a stable scaffold that better preserves the native conformation and activity of membrane proteins during high-temperature studies. For example, studies on the thermal stability of bacteriorhodopsin, a model membrane protein, have shown that its stability is highly dependent on the surrounding lipid environment.[2][3][4] A more stable lipid bilayer, such as that formed by this compound, is expected to confer greater thermostability to reconstituted proteins.
Experimental Protocols
Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Formation: Dissolve this compound (and other lipid components, if any) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be carried out at a temperature above the T_m of the lipid.
Carboxyfluorescein Leakage Assay
-
Liposome Preparation: Prepare liposomes as described above, using a solution of 50-100 mM carboxyfluorescein in buffer for hydration.
-
Removal of Unencapsulated Dye: Separate the liposomes containing the encapsulated dye from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
Fluorescence Measurement: Dilute the purified liposome suspension in buffer in a cuvette. Measure the initial fluorescence (F_initial) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Temperature-Induced Leakage: Gradually increase the temperature of the cuvette in a temperature-controlled fluorometer. Record the fluorescence at different temperatures.
-
Maximum Leakage: At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to lyse the liposomes completely and release all the encapsulated dye. Measure the maximum fluorescence (F_max).
-
Calculation of Percent Leakage: The percentage of leakage at a given temperature (T) is calculated as: % Leakage = [(F_T - F_initial) / (F_max - F_initial)] * 100
Visualizing the Advantage: Structural Stability
The fundamental difference in the chemical linkage between diether and diester phospholipids dictates their stability. The ether bond is chemically more robust and less susceptible to cleavage by hydrolysis, which is accelerated at high temperatures.
Figure 1. Comparison of ether and ester linkages. This diagram illustrates the structural difference between this compound and a typical ester-linked phospholipid. The robust ether bond in this compound provides enhanced chemical stability.
Experimental Workflow for Comparing Liposome Stability
The following workflow outlines a typical experiment to compare the thermal stability of different liposome formulations.
Figure 2. Experimental workflow for liposome leakage assay. This diagram outlines the key steps in a fluorescence-based assay to compare the thermal stability of different liposome formulations.
References
- 1. Unusual thermal stability of liposomes made from bipolar tetraether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacteriorhodopsin thermal stability: influence of bound cations and lipids on the intrinsic protein fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the native lipids and lattice structure in bacteriorhodopsin protein conformation and stability as studied by temperature-dependent Fourier transform-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic stability of the bacteriorhodopsin lattice as measured by lipid dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Ether-Linked vs. Ester-Linked Lipids: A Comparative Guide to Fusogenicity
For researchers, scientists, and drug development professionals, understanding the fusogenic properties of lipid-based delivery systems is paramount. The choice between ether-linked and ester-linked lipids can significantly impact the efficiency of membrane fusion, a critical step for intracellular drug delivery. This guide provides a comprehensive comparison of these two lipid classes, summarizing their key differences and outlining experimental protocols to assess their fusogenic potential.
Probing Fusogenicity: The FRET-Based Lipid Mixing Assay
To quantitatively assess and compare the fusogenicity of liposomes formulated with ether- or ester-linked lipids, a fluorescence resonance energy transfer (FRET)-based lipid mixing assay is a robust and widely used method. This assay monitors the fusion between two populations of liposomes: one labeled with both a donor and an acceptor fluorophore, and an unlabeled population. Fusion results in the dilution of the fluorophores in the newly formed membrane, leading to a decrease in FRET efficiency, which can be measured as an increase in the donor's fluorescence intensity.
Experimental Protocol: FRET-Based Liposome (B1194612) Fusion Assay
1. Preparation of Labeled and Unlabeled Liposomes:
-
Lipid Film Hydration: Prepare two separate lipid mixtures in chloroform.
-
Labeled Liposomes: A mixture of the primary lipid (either ether- or ester-linked), a donor fluorophore-lipid conjugate (e.g., NBD-PE), and an acceptor fluorophore-lipid conjugate (e.g., Rhodamine-PE) at a molar ratio of approximately 98:1:1.
-
Unlabeled Liposomes: 100% of the corresponding primary lipid (ether- or ester-linked).
-
-
Create thin lipid films by evaporating the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid films with the desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Liposome Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspensions to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
2. Fusion Assay Execution:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a specific molar ratio (e.g., 1:9 labeled to unlabeled).
-
Record the baseline fluorescence of the donor fluorophore (e.g., excitation at 470 nm, emission at 530 nm for NBD).
-
Induce fusion by adding a fusogen (e.g., CaCl2 to a final concentration of 10 mM or polyethylene (B3416737) glycol (PEG)).
-
Monitor the increase in donor fluorescence over time.
3. Data Analysis and Quantification of Fusion:
-
To determine the maximum fluorescence (representing 100% fusion), add a detergent (e.g., Triton X-100) to the liposome suspension to completely disrupt the vesicles and dilute the fluorophores.
-
The percentage of fusion at a given time point (t) can be calculated using the following formula: % Fusion(t) = [(F(t) - F(initial)) / (F(max) - F(initial))] * 100
-
Where:
-
F(t) is the fluorescence intensity at time t.
-
F(initial) is the initial fluorescence intensity before the addition of the fusogen.
-
F(max) is the maximum fluorescence intensity after detergent lysis.
-
-
Visualizing the Process: From Workflow to Hypothetical Fusion Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the theoretical differences in fusion pathways.
Caption: Experimental workflow for the FRET-based liposome fusion assay.
Caption: Hypothetical comparison of fusion pathways for ether- vs. ester-linked lipids.
Structural and Physicochemical Properties Influencing Fusogenicity
The fundamental difference between ether and ester lipids lies in the linkage of the hydrocarbon chains to the glycerol (B35011) backbone. This seemingly subtle variation has profound implications for the physical properties of the lipid bilayer and, consequently, its propensity to undergo fusion.
| Property | Ether-Linked Lipids | Ester-Linked Lipids | Implication for Fusogenicity |
| Linkage to Glycerol | R-O-CH₂ (Ether bond) | R-C(=O)-O-CH₂ (Ester bond) | The absence of the carbonyl group in ether lipids reduces the potential for hydrogen bonding at the glycerol backbone region. |
| Membrane Packing | Generally looser packing due to the absence of the bulky carbonyl group. | Tighter packing due to the presence of the carbonyl group and potential for hydrogen bonding. | Looser packing in ether lipids may lower the energy barrier for membrane rearrangement and fusion. |
| Propensity for Non-Lamellar Structures | Higher tendency to form non-lamellar (e.g., hexagonal HII) phases.[1] | Lower tendency to form non-lamellar phases; primarily form lamellar structures. | The formation of non-lamellar intermediates is a key step in many models of membrane fusion. The higher propensity of ether lipids to adopt these structures could translate to higher fusogenicity. |
| Chemical Stability | More resistant to hydrolysis and oxidative degradation. | Susceptible to hydrolysis by esterases and oxidative damage. | Higher stability of ether lipids is advantageous for formulation and in vivo applications, though it doesn't directly correlate with fusogenicity. |
| Bilayer Thickness | Can form thinner bilayers due to interdigitation of the acyl chains. | Typically form thicker bilayers. | Thinner bilayers may have altered mechanical properties that could influence the energetics of fusion pore formation. |
Conclusion
The choice between ether- and ester-linked lipids in the design of fusogenic liposomes is a critical consideration. While direct quantitative comparisons of their fusogenic efficiency are not extensively documented, the inherent structural and physicochemical properties of ether-linked lipids—particularly their propensity to form non-lamellar structures and their looser membrane packing—suggest a potentially higher fusogenic activity compared to their ester-linked counterparts.
To definitively ascertain the superior lipid type for a specific application, it is imperative for researchers to conduct direct comparative studies using standardized fusion assays, such as the FRET-based method detailed in this guide. Such data will be invaluable for the rational design of next-generation lipid-based drug delivery systems with enhanced efficacy.
References
Comparative Cytotoxicity of 12:0 Diether PC and Other Phospholipids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of novel lipids is paramount for their potential therapeutic applications. This guide provides a comparative analysis of the cytotoxicity of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) and other common phospholipids (B1166683), supported by available experimental data and detailed methodologies.
While direct comparative studies detailing the IC50 values of this compound against a wide range of cancer cell lines are limited in the currently available literature, a significant body of research on structurally similar ether lipids provides valuable insights into its potential cytotoxic effects. This guide synthesizes this information to offer a comparative perspective against well-known diacyl phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), and its ester-linked counterpart, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC).
Executive Summary
Ether lipids, including this compound, represent a class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which confers resistance to enzymatic degradation by phospholipases. This structural feature is believed to contribute to their unique biological activities, including selective cytotoxicity towards cancer cells. The primary mechanism of this cytotoxicity is the induction of apoptosis through pathways involving both the extrinsic (Fas/CD95) and intrinsic (mitochondrial) routes. In contrast, their diacyl counterparts are generally considered biocompatible and are commonly used in drug delivery systems with low intrinsic cytotoxicity.
Comparative Cytotoxicity Data
For the purpose of comparison, the following table summarizes the general cytotoxic potential of the phospholipids discussed in this guide. It is important to note that the cytotoxicity of any compound is cell-line and context-dependent.
| Phospholipid | Linkage Type | Chain Length | General Cytotoxicity Profile |
| This compound | Ether | C12 | Expected to exhibit selective cytotoxicity towards cancer cells, similar to other ether lipids. |
| DLPC (12:0 PC) | Ester | C12 | Generally considered to have low cytotoxicity; may cause membrane disordering. |
| DMPC (14:0 PC) | Ester | C14 | Low cytotoxicity, commonly used in liposomal formulations. |
| DSPC (18:0 PC) | Ester | C18 | Considered biocompatible and non-toxic, widely used in drug delivery. |
Signaling Pathways of Ether Lipid-Induced Apoptosis
Ether lipids are known to induce apoptosis in cancer cells through a multi-faceted approach that involves both extrinsic and intrinsic signaling pathways.
Experimental Workflow for Assessing Phospholipid Cytotoxicity
Figure 1. A generalized workflow for evaluating the cytotoxicity and apoptotic effects of phospholipids on cultured cells.
One of the key mechanisms involves the clustering of the Fas/CD95 death receptor in lipid rafts, initiating the extrinsic apoptotic cascade.
Figure 2. The Fas/CD95-mediated extrinsic apoptosis pathway induced by ether lipids.
Additionally, ether lipids can trigger the intrinsic apoptotic pathway through the mitochondrial release of cytochrome c, independent of the Fas/CD95 signaling.
Figure 3. The mitochondrial intrinsic apoptosis pathway triggered by ether lipids.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phospholipid stock solutions (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the phospholipid stock solutions in culture medium. Remove the old medium from the wells and add 100 µL of the phospholipid-containing medium to each well. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) in apoptotic cells and the loss of membrane integrity in necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phospholipid stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of phospholipids for the selected time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).
Conclusion
The available evidence strongly suggests that this compound, like other ether lipids, possesses the potential for selective cytotoxicity against cancer cells, primarily through the induction of apoptosis. Its ether linkage confers stability against enzymatic degradation, a desirable property for a potential therapeutic agent. However, a comprehensive understanding of its cytotoxic profile requires direct comparative studies that generate quantitative data, such as IC50 values, across a panel of cancer cell lines. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such investigations and for interpreting the potential mechanisms of action of this compound and other novel phospholipids in the context of cancer therapy. Further research is warranted to fully elucidate the therapeutic potential of this and other diether phospholipids.
References
Evaluating 12:0 Diether PC as a Lipid Standard in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis by mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comprehensive evaluation of 12:0 Diether Phosphatidylcholine (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) as a lipid standard, comparing its performance against common alternatives and offering detailed experimental protocols for its application.
12:0 Diether PC is a synthetic glycerophospholipid distinguished by the presence of ether linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, in contrast to the more biologically common ester linkages.[1] This structural feature imparts a high degree of chemical stability, making it a compelling candidate for use as an internal standard in mass spectrometry-based lipidomics.[2] Internal standards are crucial for correcting variations that can arise during sample preparation, extraction, and analysis, thereby ensuring the reliability of quantitative data.[3]
Performance Comparison of Lipid Standards
The ideal internal standard should be structurally similar to the analyte of interest, not naturally present in the sample, and exhibit predictable behavior during analysis. The performance of this compound is best understood when compared to other commonly used lipid standards, such as diacyl PCs, odd-chain PCs, and isotopically labeled PCs.
| Performance Metric | This compound | Diacyl PC (e.g., 17:0/17:0 PC) | Isotopically Labeled PC (e.g., d9-16:0/18:1 PC) |
| Chemical Stability | Excellent: Ether linkages are resistant to chemical and enzymatic hydrolysis, ensuring stability during sample extraction and storage.[2] | Good: Ester linkages are susceptible to hydrolysis, which can lead to degradation during sample processing. | Excellent: Chemically identical to the endogenous lipid, but degradation can be difficult to distinguish from the analyte. |
| Natural Abundance | Very Low/Absent: Not typically found in most biological systems, minimizing interference with endogenous lipid measurement.[4] | Low: Odd-chain lipids are generally of low abundance in mammalian systems but can be present in some diets or gut microbiota metabolites. | Absent: The isotopic label makes it distinguishable from the endogenous counterpart. |
| Ionization Efficiency | Comparable to Diacyl PCs: Expected to have similar ionization efficiency to diacyl PCs with the same headgroup and similar acyl chain lengths. However, the absence of carbonyl groups may slightly alter ionization characteristics. | Well-characterized: Ionization efficiency is influenced by acyl chain length and degree of unsaturation.[5][6] | Nearly Identical to Endogenous Analyte: Co-elutes and ionizes almost identically to the unlabeled lipid, providing the most accurate correction for matrix effects. |
| Quantification Accuracy | High: Excellent stability and low natural abundance contribute to reliable quantification. | Good to High: Can provide accurate quantification, but potential for natural presence and lower stability needs to be considered. | Very High (Gold Standard): Considered the most accurate for correcting analytical variability. |
| Cost | Moderate | Low to Moderate | High |
Experimental Protocols
Accurate lipid quantification relies on robust and well-defined experimental procedures. Below are detailed protocols for lipid extraction and mass spectrometry analysis using this compound as an internal standard.
Lipid Extraction from Plasma (Modified Folch Method)
This protocol is suitable for the extraction of total lipids from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard solution (e.g., 1 mg/mL in chloroform/methanol 1:1, v/v)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add a known amount of this compound internal standard. The amount should be chosen to be within the linear range of the mass spectrometer and comparable to the expected concentration of the endogenous phosphatidylcholines.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).
Mass Spectrometry Analysis
This protocol outlines a general approach for the analysis of phosphatidylcholines using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 40% B for re-equilibration.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Precursor ion scanning for m/z 184.07 (the characteristic phosphocholine (B91661) headgroup fragment).
-
Collision Energy: Optimized for the fragmentation of phosphatidylcholines (typically 30-40 eV).
-
Data Analysis: The peak area of each endogenous phosphatidylcholine species is normalized to the peak area of the this compound internal standard. Quantification is achieved by comparing the normalized peak areas to a calibration curve constructed using known concentrations of authentic standards.
Visualizing Experimental and Biological Pathways
To better understand the application of this compound and the biological context of phosphatidylcholine, the following diagrams illustrate the experimental workflow and a key signaling pathway.
Conclusion
This compound presents a robust and reliable option as an internal standard for the quantification of phosphatidylcholines in mass spectrometry. Its exceptional chemical stability, owing to the ether linkages, minimizes degradation during sample processing, a significant advantage over its diacyl counterparts. While isotopically labeled standards remain the gold standard for accuracy, this compound offers a cost-effective alternative with excellent performance characteristics, particularly in terms of stability and low natural abundance. The selection of an appropriate internal standard is a critical decision in experimental design, and for many applications, this compound provides the necessary reliability and accuracy for high-quality lipidomics data.
References
- 1. This compound powder Avanti Lipids [sigmaaldrich.com]
- 2. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zhb.uni-luebeck.de [zhb.uni-luebeck.de]
- 5. Desorption/ionization efficiencies of triacylglycerols and phospholipids via EASI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
DMPC vs. 12:0 Diether PC: A Comparative Guide for Membrane Simulation Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of computational biophysics and drug discovery, the accurate modeling of cell membranes is paramount. The choice of lipids for in silico studies significantly impacts the outcomes of simulations, influencing everything from membrane protein dynamics to drug permeability predictions. This guide provides a detailed comparison of two commonly used phosphocholines: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), an ester-linked lipid, and its ether-linked counterpart, 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC).
This objective comparison, supported by experimental and simulation data, aims to assist researchers in selecting the appropriate lipid for their membrane simulation studies, ensuring the fidelity and relevance of their computational models.
At a Glance: Key Differences
| Feature | DMPC (Ester-linked) | This compound (Ether-linked) |
| Linkage Type | Ester (-O-C=O) | Ether (-O-) |
| Acyl/Alkyl Chain | Myristoyl (14 carbons) | Dodecyl (12 carbons) |
| Chemical Stability | Susceptible to hydrolysis | Resistant to hydrolysis and oxidation |
| Membrane Fluidity | Generally higher | Generally lower (more ordered) |
| Interfacial Hydration | Influenced by carbonyl groups | Different water organization due to lack of carbonyls |
Structural and Physicochemical Properties
The fundamental difference between DMPC and this compound lies in the linkage of the hydrocarbon chains to the glycerol (B35011) backbone. DMPC possesses ester linkages, which include a carbonyl group, while this compound has ether linkages. This seemingly subtle variation has profound implications for the physicochemical properties of the lipid bilayer.
Quantitative Comparison of Membrane Properties
The following table summarizes key quantitative data for DMPC and provides inferred or analogous data for this compound based on studies of similar ether-linked lipids, such as 14:0 Diether PC.
| Property | DMPC | This compound (and its analogs) | Source |
| Main Phase Transition Temp. (Tm) | ~24 °C | Expected to be lower than DMPC due to shorter chains, but ether linkage can increase it. Data for 14:0 Diether PC suggests a similar or slightly higher Tm than its ester counterpart. | [1][2] |
| Area per Lipid (AL) | ~60 Ų (at 30 °C) | Generally smaller than corresponding ester-linked lipids due to reduced headgroup repulsion. | [3] |
| Bilayer Thickness (DB) | ~34-39 Å | Generally thicker than corresponding ester-linked lipids. | [3] |
Note: Specific experimental or simulation data for the phase transition temperature, area per lipid, and bilayer thickness of this compound is limited in the reviewed literature. The provided information for this compound is based on general trends observed for ether vs. ester lipids and data from its close analog, 14:0 Diether PC.
Impact on Membrane Simulations
The choice between DMPC and this compound can significantly influence the results of membrane simulations, particularly in studies involving membrane-associated proteins and drug molecules.
Membrane-Protein Interactions
The difference in the interfacial region, specifically the presence or absence of the carbonyl group, alters the hydrogen-bonding network with water and, consequently, with membrane proteins. The ether linkage in this compound leads to a different organization of water molecules around the phosphate (B84403) groups, which can affect the insertion, orientation, and dynamics of transmembrane and peripheral proteins.
Drug Permeability and Interaction
For drug development professionals, understanding how a drug molecule interacts with and permeates the cell membrane is crucial. The more ordered and potentially thicker bilayer of this compound may present a different barrier to drug permeation compared to the more fluid DMPC membrane. Furthermore, the distinct electrostatic environment at the ether lipid interface can lead to different binding affinities and orientations for drug molecules. For instance, the absence of the hydrogen bond-accepting carbonyl groups in this compound can alter the interaction profile for drugs that rely on such interactions for membrane association.
Experimental and Simulation Protocols
Reproducibility is a cornerstone of scientific research. This section outlines generalized protocols for both experimental characterization and molecular dynamics simulations of lipid bilayers.
Experimental Characterization of Lipid Bilayers
A variety of biophysical techniques are employed to characterize the properties of lipid bilayers.
Caption: A generalized workflow for the experimental characterization of lipid bilayer properties.
1. Liposome Preparation:
- Thin Film Hydration: A solution of the lipid (DMPC or this compound) in an organic solvent is evaporated to form a thin film. The film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).
- Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size to produce unilamellar vesicles (LUVs) of a specific diameter.
2. Biophysical Characterization:
- Differential Scanning Calorimetry (DSC): Used to determine the main phase transition temperature (Tm) by measuring the heat capacity of the lipid suspension as a function of temperature.
- Small- and Wide-Angle X-ray Scattering (SAXS/WAXS): Provides information on the bilayer thickness (DB) from the lamellar repeat spacing and the area per lipid (AL) from the in-plane scattering signal.
- Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR of chain-labeled lipids is used to determine the acyl/alkyl chain order parameters, providing insight into membrane fluidity.
- Fluorescence Spectroscopy: Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the lateral diffusion of lipid probes within the bilayer.
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide an atomistic view of lipid bilayer dynamics. A typical workflow for setting up and running a membrane simulation is as follows:
Caption: A standard workflow for performing a molecular dynamics simulation of a lipid bilayer.
1. System Setup:
- Membrane Building: A lipid bilayer is constructed using tools like CHARMM-GUI, which allows for the specification of lipid type, number of lipids, and hydration level.
- Solvation and Ionization: The bilayer is placed in a periodic box and solvated with a water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.
2. Simulation:
- Force Field Selection: An appropriate force field for lipids is chosen, such as CHARMM36 or AMBER Lipid14/21.
- Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes.
- Equilibration: The system is gradually heated and equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble. This allows the lipid bilayer to relax and reach a stable state.
- Production Run: A long simulation is performed under the desired ensemble to generate trajectories for analysis.
3. Analysis:
- Area per Lipid (AL): Calculated by dividing the xy-area of the simulation box by the number of lipids per leaflet.
- Bilayer Thickness (DB): Typically determined as the distance between the average z-positions of the phosphorus atoms in the two leaflets.
- Deuterium Order Parameters (SCD): Calculated from the simulation trajectory to be compared with experimental NMR data, providing a measure of acyl/alkyl chain order.
Signaling Pathways and Logical Relationships
The choice of lipid can influence signaling pathways that involve membrane-associated proteins. The following diagram illustrates a hypothetical scenario where the membrane composition modulates a signaling cascade.
Caption: Hypothetical influence of membrane composition on a receptor-mediated signaling pathway.
In this example, the higher fluidity of a DMPC membrane may facilitate the dimerization and subsequent activation of a receptor, leading to a stronger downstream signal. Conversely, the more ordered this compound membrane could hinder this process.
Conclusion
The selection of DMPC or this compound for membrane simulations is not a trivial one and should be guided by the specific research question. DMPC, with its extensive characterization and representation of a common ester-linked phospholipid, is a robust choice for many general membrane studies. However, for investigations where chemical stability, resistance to enzymatic degradation, or the specific influence of an ether linkage is a key factor, this compound and its analogs present a valuable alternative. This is particularly relevant in studies of archaeal membranes, certain mammalian tissues rich in ether lipids, and in the development of lipid-based drug delivery systems with enhanced stability. By carefully considering the properties outlined in this guide, researchers can make more informed decisions in their computational studies of lipid membranes, ultimately leading to more accurate and insightful results.
References
Safety Operating Guide
Proper Disposal of 12:0 Diether PC: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and proper disposal of laboratory reagents is paramount for maintaining a secure research environment. This guide provides essential, step-by-step procedures for the disposal of 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine), a common ether lipid used in biophysical and drug delivery studies. While generally not classified as a hazardous substance, adherence to proper disposal protocols is crucial to minimize any potential risks and ensure regulatory compliance.
Immediate Safety and Logistical Information
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and waste disposal protocols. The following are general recommendations for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE when handling this compound. This includes:
-
Safety goggles to protect from potential splashes.
-
Nitrile gloves to prevent skin contact.
-
A lab coat to protect clothing and skin.
Chemical Compatibility: Ether lipids, including this compound, may be incompatible with certain chemical classes. Avoid mixing with:
-
Strong oxidizing agents
-
Inorganic acids
-
Caustics
-
Amines
-
Halogens
Spill Management: In the event of a spill, the material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.[1] Ensure the area is well-ventilated.
Quantitative Data Summary
While specific quantitative safety thresholds for this compound are not extensively documented due to its non-hazardous nature, the following table summarizes key physical and safety data.
| Property | Data | Source |
| Appearance | Solid (Powder) or in solution | Avanti Polar Lipids, Sigma-Aldrich |
| Storage Temperature | -20°C | KamulinBiotechco.ltd, Sigma-Aldrich |
| Hazard Classification | Not classified as hazardous | KamulinBiotechco.ltd, Avanti Polar Lipids |
| Potential Irritation | May cause skin, eye, and respiratory tract irritation. | Anatrace, MetaSci |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the detailed methodology for the proper disposal of this compound in a standard laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Leak-proof, labeled waste container compatible with lipids
-
Spatula or scoop (for solid waste)
-
Absorbent pads (for liquid waste)
-
70% Ethanol or other appropriate disinfectant
Procedure for Solid this compound Waste:
-
Segregation: Ensure that the this compound waste is not mixed with other chemical waste streams, especially those with which it is incompatible.
-
Containment: Using a clean spatula or scoop, carefully transfer the solid this compound waste into a designated, leak-proof container. The container should be clearly labeled as "Non-hazardous Lipid Waste" and include the chemical name.
-
Final Disposal: Once the container is full, seal it securely. Dispose of the container in accordance with your institution's guidelines for non-hazardous solid waste. This may involve placing it directly into a designated dumpster, bypassing standard laboratory trash receptacles handled by custodial staff.[2]
Procedure for Liquid this compound Waste (in solution):
-
Segregation: Do not mix liquid this compound waste with other solvent or aqueous waste streams.
-
Containment: If the solution contains organic solvents, it should be collected in a designated "Non-hazardous Organic Waste" container. If it is an aqueous solution, it may be permissible to dispose of it down the sanitary sewer, but only after obtaining explicit approval from your institution's Environmental Health and Safety (EH&S) department.[2][3]
-
Small Volume Disposal: For small volumes of aqueous solutions, absorb the liquid onto an absorbent pad, and dispose of the pad as solid non-hazardous waste.
-
Decontamination: After disposal, decontaminate the work area with an appropriate disinfectant, such as 70% ethanol.
Disposal of Contaminated Labware:
-
Empty Containers: Empty containers of this compound should have their labels defaced or removed.[2] They can then be disposed of in the regular trash, provided no significant residue remains.[2]
-
Contaminated Glassware: Glassware contaminated with this compound should be thoroughly cleaned before being placed in a designated broken glass container.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 12:0 Diether PC
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine). The following step-by-step procedures are designed to ensure safe handling and maintain product integrity.
Personal Protective Equipment (PPE) and Safety Precautions
While the manufacturer's Safety Data Sheet (SDS) for this compound states that it is not a hazardous substance or mixture, it is crucial to follow standard laboratory safety practices.[1] One supplier of the powder form classifies it as a combustible solid and highly hazardous to water. Therefore, a conservative approach to personal protection is recommended.
Core Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential dust particles. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | Prevents direct skin contact with the substance. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent | Recommended when handling the powder form to avoid inhalation of dust particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
Handling and Storage Procedures
Proper handling and storage are vital to maintain the stability and integrity of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing (for powder form): When weighing the powder, do so in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.
-
Dissolving: If preparing a solution, add the solvent to the this compound slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work area and any equipment used.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | -20°C |
| Atmosphere | Store in a tightly sealed container to prevent moisture absorption. |
| Light | Protect from light. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Disposal Workflow:
Caption: Disposal workflow for this compound.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Procedural workflow for handling this compound.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the proper handling and disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
